molecular formula C8H8INO2 B148367 (4-Amino-3-iodophenyl)acetic acid CAS No. 133178-71-9

(4-Amino-3-iodophenyl)acetic acid

Cat. No.: B148367
CAS No.: 133178-71-9
M. Wt: 277.06 g/mol
InChI Key: UCWIWLVVPHNSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3-iodophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-3-iodophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-3-iodophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-amino-3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIWLVVPHNSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563926
Record name (4-Amino-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133178-71-9
Record name (4-Amino-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (4-Amino-3-iodophenyl)acetic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Scaffold for Targeted Therapeutics

(4-Amino-3-iodophenyl)acetic acid is a synthetic organic compound that has emerged as a pivotal building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique trifunctional architecture, featuring an aniline moiety, a strategically positioned iodine atom, and a carboxylic acid side chain, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and, most critically, its application in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic and therapeutic programs.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of (4-Amino-3-iodophenyl)acetic acid is fundamental to its effective application in synthetic chemistry. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 299167-68-3[3]
Molecular Formula C₈H₈INO₂[3]
Molecular Weight 277.06 g/mol [3]
Appearance Off-white to light yellow solid
Purity Typically >95%
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere.

Note: Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.

Synthesis of (4-Amino-3-iodophenyl)acetic acid: A Robust Two-Step Approach

The synthesis of (4-Amino-3-iodophenyl)acetic acid is a well-established, two-step process commencing from the readily available starting material, ethyl 2-(4-aminophenyl)acetate. The synthetic pathway involves an electrophilic iodination followed by ester hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Ester Hydrolysis Start Ethyl 2-(4-aminophenyl)acetate Intermediate Ethyl 2-(4-amino-3-iodophenyl)acetate Start->Intermediate Reflux, N₂ atmosphere Intermediate_2 Ethyl 2-(4-amino-3-iodophenyl)acetate Reagent1 N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Reagent1->Start Product (4-Amino-3-iodophenyl)acetic acid Intermediate_2->Product Heat (Reflux) Reagent2 Aqueous Base (e.g., NaOH) or Acid (e.g., HCl) Reagent2->Intermediate_2

Figure 1: Synthesis workflow for (4-Amino-3-iodophenyl)acetic acid.
Part 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-aminophenyl)acetate (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq) to the solution at room temperature.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.[4]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford ethyl 2-(4-amino-3-iodophenyl)acetate as a light yellow oil.[4]

Rationale: The electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing the incoming iodine atom from NIS to the ortho position. Acetonitrile is a suitable polar aprotic solvent for this transformation. The use of a nitrogen atmosphere prevents potential oxidation of the aniline moiety.

Part 2: Hydrolysis to (4-Amino-3-iodophenyl)acetic acid

Protocol (Base-Catalyzed):

  • Reaction Setup: Dissolve ethyl 2-(4-amino-3-iodophenyl)acetate (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[5]

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.[6]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-Amino-3-iodophenyl)acetic acid.

Rationale: Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via nucleophilic acyl substitution.[6] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This method is often preferred over acid-catalyzed hydrolysis due to its irreversibility, which typically leads to higher yields.[5]

Application in the Synthesis of PROTACs: A Gateway to E3 Ligase Ligands

The true value of (4-Amino-3-iodophenyl)acetic acid lies in its utility as a versatile scaffold for the synthesis of ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ligase, thereby hijacking the cell's ubiquitin-proteasome system.[9]

PROTAC_MoA cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand (derived from building blocks like (4-Amino-3-iodophenyl)acetic acid) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex Formation POI->Ternary_Complex recruited to E3_Ligase->Ternary_Complex recruited to Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome

Sources

(4-Amino-3-iodophenyl)acetic acid structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Amino-3-iodophenyl)acetic acid: Structure, Properties, and Applications

Introduction

(4-Amino-3-iodophenyl)acetic acid is a halogenated aromatic amino acid derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a phenylacetic acid core, an activating amino group, and a strategically positioned iodine atom—makes it an invaluable precursor for creating complex molecular architectures. The iodine atom, in particular, offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Chemical Structure and Identifiers

The structural foundation of (4-Amino-3-iodophenyl)acetic acid is a benzene ring substituted at positions 1, 3, and 4. The acetic acid moiety provides a carboxylic acid functional group, the amino group acts as a powerful directing group in electrophilic substitutions, and the iodine atom serves as a key site for synthetic elaboration.

  • IUPAC Name: 2-(4-Amino-3-iodophenyl)acetic acid

  • CAS Number: 133178-71-9[1]

  • Molecular Formula: C₈H₈INO₂

  • Molecular Weight: 277.06 g/mol [2]

  • Canonical SMILES: C1=CC(=C(C(=C1)I)N)CC(=O)O

  • InChI Key: InChI=1S/C8H8INO2/c9-7-5-1-4(2-8(11)12)3-6(7)10/h1,3,5H,2,10H2,(H,11,12)

Physicochemical Properties

The properties of (4-Amino-3-iodophenyl)acetic acid are dictated by its constituent functional groups. The presence of both an acidic (carboxyl) and a basic (amino) group makes it an amphoteric compound. Its aromatic nature and iodine substituent contribute to its relatively high molecular weight and potential for low solubility in non-polar solvents.

PropertyValueSource / Notes
Appearance White to off-white or light brown solid/powder.Inferred from similar compounds.[3]
Molecular Weight 277.06 g/mol [2]
Melting Point Data not widely available. For the related 4-iodophenylacetic acid, it is 137-143 °C.[3] For 4-aminophenylacetic acid, it is ~200 °C.[4] The target compound's melting point is expected to be within this range.
Solubility Soluble in DMSO and likely soluble in other polar organic solvents like methanol and ethanol. Limited solubility in water and non-polar solvents.General chemical knowledge.[5]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis and Purification

The most direct and common route to (4-Amino-3-iodophenyl)acetic acid involves the electrophilic iodination of a 4-aminophenylacetic acid precursor. The amino group is a strong ortho-, para-director, making the position ortho to the amine and meta to the acetic acid group (C3 position) susceptible to iodination. A common method employs an N-halo-succinimide reagent. The synthesis is often performed on the ethyl ester to protect the carboxylic acid, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis

This protocol first describes the synthesis of the ethyl ester intermediate, followed by its hydrolysis to the final product.[6]

Step 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(4-aminophenyl)acetate (1.0 eq, e.g., 10.0 g, 55.8 mmol) in acetonitrile (e.g., 100 mL).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq, e.g., 15.1 g, 67.0 mmol) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain it overnight under an inert nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether (e.g., 1% to 20%) to isolate the desired product.

  • Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield ethyl 2-(4-amino-3-iodophenyl)acetate as a light-yellow oil. A typical yield is around 90%.[6]

Step 2: Hydrolysis to (4-Amino-3-iodophenyl)acetic acid

  • Reaction Setup: Dissolve the purified ethyl 2-(4-amino-3-iodophenyl)acetate from Step 1 in a mixture of ethanol and water.

  • Reagent Addition: Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C for several hours until the ester is fully consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Neutralization: Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under a vacuum to yield pure (4-Amino-3-iodophenyl)acetic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Iodination (Esterification) cluster_step2 Step 2: Hydrolysis Start Ethyl 2-(4-aminophenyl)acetate Reaction1 Reflux under N2 (Overnight) Start->Reaction1 Reagent1 N-Iodosuccinimide (NIS) in Acetonitrile Reagent1->Reaction1 Purification1 Concentration & Silica Gel Chromatography Reaction1->Purification1 Product1 Ethyl 2-(4-amino-3-iodophenyl)acetate Purification1->Product1 Reaction2 Stir at RT or Heat Product1->Reaction2 Reagent2 NaOH or LiOH in EtOH/H2O Reagent2->Reaction2 Purification2 Acidification (HCl) & Precipitation Reaction2->Purification2 FinalProduct (4-Amino-3-iodophenyl)acetic acid Purification2->FinalProduct

Caption: Two-step synthesis of (4-Amino-3-iodophenyl)acetic acid.

Analytical Characterization

The structure of (4-Amino-3-iodophenyl)acetic acid can be confirmed using standard analytical techniques. The expected spectral data are summarized below.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm). A singlet for the proton between the I and COOH groups, and two doublets for the other two protons. Methylene Protons (-CH₂-): A singlet around 3.5 ppm. Amine Protons (-NH₂): A broad singlet (~5.0 ppm). Carboxylic Acid Proton (-COOH): A very broad singlet (>10 ppm). Note: Amine and acid protons may exchange with D₂O.[6]
¹³C NMR Carbonyl Carbon: Signal around 170-175 ppm. Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon bearing the iodine (C-I) will be at a higher field (~80-90 ppm). Methylene Carbon: Signal around 40-45 ppm.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300. N-H Stretch (Amine): Two sharp peaks around 3300-3500. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725. Aromatic C=C Stretches: Peaks in the 1450-1600 region.[7][8]
Mass Spec. (ESI+) Expected [M+H]⁺ ion at m/z 278.0.

Applications in Research and Development

(4-Amino-3-iodophenyl)acetic acid is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the ability to selectively modify its three functional groups.

  • Scaffold for Drug Discovery: The phenylacetic acid core is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). The amino and iodo groups allow for the construction of extensive libraries of compounds for screening against various biological targets.

  • Precursor for Cross-Coupling Reactions: The carbon-iodine bond is highly reactive and ideal for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows for the straightforward attachment of aryl, alkyl, alkyne, and amine groups, respectively, to build molecular complexity.

  • Synthesis of Heterocycles: The amino group can be used as a nucleophile to construct fused heterocyclic ring systems, which are prevalent in many classes of drugs.

  • Antimicrobial Research: Derivatives of 4-aminophenylacetic acid have demonstrated promising antimicrobial activity, suggesting that novel antibiotics could be developed from this scaffold.[9]

Illustrative Synthetic Application

Caption: Use of the compound in orthogonal synthetic strategies.

Safety, Handling, and Storage

  • Potential Hazards:

    • Harmful if swallowed or inhaled.[12]

    • Causes serious eye irritation.[10][13]

    • Causes skin irritation.[10][13]

    • May cause respiratory irritation.[10][13]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13]

    • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere.[1][13]

Conclusion

(4-Amino-3-iodophenyl)acetic acid is a synthetically valuable intermediate whose trifunctional nature provides a robust platform for the development of novel compounds. Its utility in modern organic chemistry, particularly in the construction of diverse molecular libraries for drug discovery, is significant. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for researchers looking to leverage its full potential in their scientific endeavors.

References

  • Pharmaffiliates. Amino(4-iodophenyl)acetic acid | CAS No : 299167-68-3. [Link]

  • PubChem. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214. [Link]

  • PubChem. (R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873. [Link]

  • The Good Scents Company. 4-aminophenyl acetic acid, 1197-55-3. [Link]

  • PubChem. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. [Link]

  • PubChem. (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103. [Link]

  • Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 54(3), 273-284.
  • SpectraBase. (4-Amino-3-nitroanilino)acetic acid, monohydrochloride - Optional[FTIR] - Spectrum. [Link]

  • Sheremetev, A. B. (1998). Novel synthesis of 4-aminofurazan-3-acetic acid. Mendeleev Communications, 8(4), 135. [Link]

  • ChemBK. 2-(3-iodophenyl)acetic acid. [Link]

  • ResearchGate. IR spectra of a) oligo[ethyl 2-(3-aminophenyl)acetate], oligo 1, and b) oligo[2-(3aminophenyl)acetic acid], oligo 4. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-bromophenylacetic acid. [Link]

Sources

An In-depth Technical Guide to (4-Amino-3-iodophenyl)acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Central Islip, NY – In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Among these, (4-Amino-3-iodophenyl)acetic acid, identified by its CAS number 133178-71-9 , has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals.[1] This in-depth guide, tailored for the scientific community, provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, underscoring its significance in the pipeline of pharmaceutical innovation.

Introduction: A Molecule of Strategic Importance

(4-Amino-3-iodophenyl)acetic acid is a substituted aromatic amino acid derivative. Its structure is characterized by a phenylacetic acid core, functionalized with both an amino group and an iodine atom. This unique combination of functional groups makes it a highly valuable synthon in organic synthesis, particularly in the construction of complex molecular architectures for drug candidates. The presence of the amino group provides a nucleophilic center for amide bond formation and other derivatizations, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] This dual functionality allows for the systematic modification of lead compounds to optimize their pharmacological profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (4-Amino-3-iodophenyl)acetic acid is fundamental for its effective use in synthesis and formulation. The table below summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 133178-71-9[1]
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
Appearance Off-white to yellow to brown solid[3]
Melting Point 130 - 140 °C[4]
Storage Temperature 2-8°C, sealed, dry, light-proof[5]

Synthesis and Reaction Mechanisms

The synthesis of (4-Amino-3-iodophenyl)acetic acid is typically achieved through a multi-step process, commencing with a readily available starting material. A common and efficient route involves the iodination of an aminophenylacetate precursor, followed by hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Iodination of Ethyl 2-(4-aminophenyl)acetate

The regioselective introduction of iodine onto the aromatic ring is a critical step. The amino group is a strong activating and ortho-, para-directing group. Therefore, direct iodination of ethyl 2-(4-aminophenyl)acetate with a suitable iodinating agent, such as N-iodosuccinimide (NIS), proceeds efficiently to yield the desired 3-iodo derivative. The reaction is typically carried out in an inert solvent like acetonitrile under reflux conditions.

Experimental Protocol: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate [7]

  • Materials:

    • Ethyl 2-(4-aminophenyl)acetate

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (anhydrous)

    • Silica gel for column chromatography

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • To a solution of ethyl 2-(4-aminophenyl)acetate (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.2 eq) at room temperature.

    • Reflux the resulting mixture overnight under a nitrogen atmosphere.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1% to 20%).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to afford ethyl 2-(4-amino-3-iodophenyl)acetate as a light yellow oil.

  • Characterization Data for Ethyl 2-(4-amino-3-iodophenyl)acetate:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.13 (br s, 2H), 4.05 (t, J=7.2 Hz, 2H), 3.45 (s, 2H), 1.18 (t, J=7.2 Hz, 3H).[7]

    • Mass Spectrum (ESI+): m/z 306 (M+H)⁺.[7]

Step 2: Hydrolysis of Ethyl 2-(4-amino-3-iodophenyl)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a mixture of methanol and water, is a common and effective method.[8]

Experimental Protocol: Hydrolysis to (4-Amino-3-iodophenyl)acetic acid

  • Materials:

    • Ethyl 2-(4-amino-3-iodophenyl)acetate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve ethyl 2-(4-amino-3-iodophenyl)acetate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Acidify the aqueous residue with hydrochloric acid to a pH of 3-4 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain (4-Amino-3-iodophenyl)acetic acid.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Hydrolysis Start Ethyl 2-(4-aminophenyl)acetate Reagent1 N-Iodosuccinimide (NIS) in Acetonitrile Start->Reagent1 Reaction1 Reflux under N2 Reagent1->Reaction1 Workup1 Concentration & Column Chromatography Reaction1->Workup1 Intermediate Ethyl 2-(4-amino-3-iodophenyl)acetate Workup1->Intermediate Reagent2 NaOH in MeOH/H2O Intermediate->Reagent2 Reaction2 Reflux Reagent2->Reaction2 Workup2 Acidification & Filtration Reaction2->Workup2 Product (4-Amino-3-iodophenyl)acetic acid Workup2->Product

Caption: Synthetic workflow for (4-Amino-3-iodophenyl)acetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (4-Amino-3-iodophenyl)acetic acid make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is primarily centered around its ability to serve as a scaffold for the introduction of molecular diversity.

  • Scaffold for Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The (4-Amino-3-iodophenyl)acetic acid core can be elaborated to generate novel analogues with potentially improved efficacy and safety profiles.[4][9]

  • Intermediate for Complex Heterocycles: The amino and iodo functionalities allow for sequential reactions to construct complex heterocyclic systems, which are prevalent in many drug classes. For example, the amino group can be acylated or used in condensation reactions, while the iodo group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2]

  • Precursor for Radiopharmaceuticals: The presence of a stable iodine atom allows for the potential development of radiolabeled analogues for use in diagnostic imaging or radiotherapy.[10]

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Potential Drug Scaffolds Core (4-Amino-3-iodophenyl)acetic acid AmideCoupling Amide Coupling (via -NH2) Core->AmideCoupling CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) (via -I) Core->CrossCoupling Esterification Esterification (via -COOH) Core->Esterification Scaffold1 Novel Anti-inflammatory Agents AmideCoupling->Scaffold1 Scaffold2 Complex Heterocyclic Drugs CrossCoupling->Scaffold2 Scaffold3 Radiolabeled Imaging Agents Esterification->Scaffold3

Caption: Role of the core compound in accessing diverse drug scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (4-Amino-3-iodophenyl)acetic acid and its derivatives. Based on data for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed.[10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

(4-Amino-3-iodophenyl)acetic acid is a strategically important building block in the arsenal of the modern medicinal chemist. Its versatile functionalities provide a robust platform for the synthesis of diverse and complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

References

  • Chem-Impex. (n.d.). 2-(4-Iodophenyl)acetic acid. Retrieved from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(4-iodophenyl)acetic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(3-Iodophenyl)acetic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Hydroxy-3-iodophenyl)acetic acid. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • ResearchGate. (2024, April 12). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(3-iodophenyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Amino-3-iodophenyl)acetic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[][2][3] This guide provides a comprehensive overview of the synthetic pathways to (4-Amino-3-iodophenyl)acetic acid, with a primary focus on a robust and high-yielding direct iodination method. Alternative synthetic strategies are also discussed, providing researchers with a range of options to suit their specific needs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and application of this important compound.

Introduction

The strategic incorporation of iodine into aromatic scaffolds is a powerful tool in drug design. The iodo-substituent can serve as a handle for further functionalization through cross-coupling reactions, or it can directly participate in halogen bonding, a non-covalent interaction of increasing importance in modulating protein-ligand interactions. (4-Amino-3-iodophenyl)acetic acid, with its combination of an amino group, a carboxylic acid, and an iodine atom on a phenylacetic acid framework, represents a versatile platform for the development of novel therapeutics.[][2][3]

Derivatives of aminophenylacetic acid are integral to the structure of numerous kinase inhibitors and other biologically active compounds.[4][5] The ability to introduce an iodine atom at a specific position on this scaffold opens up new avenues for exploring structure-activity relationships and developing next-generation therapeutics. This guide will provide the necessary technical details to empower researchers in their efforts to synthesize and utilize this key intermediate.

Primary Synthesis Pathway: Direct Iodination of Ethyl 2-(4-aminophenyl)acetate

The most direct and efficient reported method for the synthesis of (4-Amino-3-iodophenyl)acetic acid involves a two-step process: the regioselective iodination of the commercially available ethyl 2-(4-aminophenyl)acetate, followed by the hydrolysis of the resulting ethyl ester.

Step 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate

This step employs N-iodosuccinimide (NIS) as a mild and effective iodinating agent for the electron-rich aromatic ring of the starting material.

G Ethyl 2-(4-aminophenyl)acetate Ethyl 2-(4-aminophenyl)acetate Ethyl 2-(4-amino-3-iodophenyl)acetate Ethyl 2-(4-amino-3-iodophenyl)acetate Ethyl 2-(4-aminophenyl)acetate->Ethyl 2-(4-amino-3-iodophenyl)acetate N-Iodosuccinimide (NIS) Acetonitrile, Reflux

Caption: Iodination of Ethyl 2-(4-aminophenyl)acetate.

  • To a solution of ethyl 2-(4-aminophenyl)acetate (10.00 g, 55.80 mmol) in acetonitrile (100 mL), add N-iodosuccinimide (15.06 g, 66.94 mmol) at room temperature.[6]

  • Reflux the resulting mixture overnight under a nitrogen atmosphere.[6]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.[6]

  • Purify the residue by column chromatography on silica gel (eluent: 1% to 20% ethyl acetate in petroleum ether) to afford ethyl 2-(4-amino-3-iodophenyl)acetate as a light yellow oil.[6]

The choice of N-iodosuccinimide as the iodinating agent is crucial for the success of this reaction. As a milder electrophilic iodine source compared to molecular iodine (I₂), NIS minimizes the formation of oxidative side products, which can be a significant issue when working with electron-rich anilines. The amino group of the starting material is a strong activating group and an ortho-, para-director. The iodination occurs regioselectively at the position ortho to the amino group due to a combination of electronic and steric factors. The reaction is carried out under reflux to provide the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Step 2: Hydrolysis of Ethyl 2-(4-amino-3-iodophenyl)acetate

The final step to obtain (4-Amino-3-iodophenyl)acetic acid is the hydrolysis of the ethyl ester. This can be achieved under either basic or acidic conditions.

G Ethyl 2-(4-amino-3-iodophenyl)acetate Ethyl 2-(4-amino-3-iodophenyl)acetate (4-Amino-3-iodophenyl)acetic acid (4-Amino-3-iodophenyl)acetic acid Ethyl 2-(4-amino-3-iodophenyl)acetate->(4-Amino-3-iodophenyl)acetic acid 1. NaOH, Methanol/Water, Reflux 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester.

  • Dissolve ethyl 2-(4-amino-3-iodophenyl)acetate in a mixture of methanol and water.[7]

  • Add sodium hydroxide (2-3 equivalents) to the solution.[7]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[7]

  • Dilute the remaining aqueous solution with water and acidify to a pH of 4-5 with 1 M hydrochloric acid to precipitate the product.[7]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (4-Amino-3-iodophenyl)acetic acid.

Basic hydrolysis (saponification) is a common and effective method for the deprotection of ethyl esters. The use of a co-solvent system of methanol and water ensures the solubility of both the ester and the sodium hydroxide. The reaction is heated to reflux to accelerate the rate of hydrolysis. Acidification of the reaction mixture after the hydrolysis is complete is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product. The pH is carefully adjusted to the isoelectric point of the amino acid to maximize the yield of the zwitterionic product.

Alternative Synthesis Pathway: Sandmeyer Reaction

Proposed Reaction Scheme

G 4-Aminophenylacetic acid 4-Aminophenylacetic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Aminophenylacetic acid->Diazonium Salt Intermediate NaNO₂, HCl, 0-5 °C (4-Amino-3-iodophenyl)acetic acid (4-Amino-3-iodophenyl)acetic acid Diazonium Salt Intermediate->(4-Amino-3-iodophenyl)acetic acid KI

Caption: Proposed Sandmeyer reaction pathway.

General Experimental Considerations
  • Diazotization: 4-Aminophenylacetic acid would be dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise to form the diazonium salt.[11]

  • Iodination: The cold diazonium salt solution would then be added to a solution of potassium iodide. The diazonium group is replaced by iodine, with the evolution of nitrogen gas.[10]

Challenges and Rationale

The Sandmeyer reaction on 4-aminophenylacetic acid presents potential challenges. The carboxylic acid and the benzylic protons may be sensitive to the reaction conditions. Furthermore, the diazonium salt intermediate can be unstable, and side reactions, such as the formation of phenols, are common.[10] Despite these challenges, the Sandmeyer reaction remains a valuable tool in aromatic chemistry and could be optimized to provide a viable alternative route to the target molecule.

Characterization Data

PropertyValueReference
Ethyl 2-(4-amino-3-iodophenyl)acetate
Molecular FormulaC₁₀H₁₂INO₂[6]
Molecular Weight305.11 g/mol [6]
AppearanceLight yellow oil[6]
¹H NMR (400 MHz, DMSO-d₆)δ 7.45 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.13 (br s, 2H), 4.05 (t, J=7.2 Hz, 2H), 3.45 (s, 2H), 1.18 (t, J=7.2 Hz, 3H)[6]
Mass Spectrum (ESI+)m/z: 306 (M+H)⁺[6]
(4-Amino-3-iodophenyl)acetic acid
Molecular FormulaC₈H₈INO₂[11]
Molecular Weight277.06 g/mol [12]
Melting PointNot available
¹H NMRExpected signals for aromatic protons, methylene protons, and exchangeable amine and carboxylic acid protons.
¹³C NMRExpected signals for aromatic carbons, methylene carbon, and carboxyl carbon.
IR SpectrumExpected characteristic peaks for N-H, C-H, C=O, and C-I bonds.[13]

Conclusion

This technical guide has outlined a reliable and high-yielding synthetic pathway for the preparation of (4-Amino-3-iodophenyl)acetic acid, a key intermediate in drug discovery. The detailed experimental protocol for the direct iodination of ethyl 2-(4-aminophenyl)acetate, followed by ester hydrolysis, provides a clear and reproducible method for accessing this valuable compound. The discussion of the underlying chemical principles and an alternative synthetic route via the Sandmeyer reaction offers a comprehensive resource for researchers in the field. The availability of this versatile building block will undoubtedly facilitate the development of novel and improved therapeutic agents.

References

  • ISSN: 0975-8585 January – February 2017 RJPBCS 8(1) Page No. 1599 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Retrieved March 10, 2026, from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20). Retrieved March 10, 2026, from [Link]

  • A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. (n.d.). Retrieved March 10, 2026, from [Link]

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Retrieved March 10, 2026, from [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed. (2019, July 25). Retrieved March 10, 2026, from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Retrieved March 10, 2026, from [Link]

  • CAS No : 299167-68-3| Chemical Name : Amino(4-iodophenyl)acetic acid | Pharmaffiliates. (n.d.). Retrieved March 10, 2026, from [Link]

  • 15.4 Index of organic compound C-13 NMR spectra - Doc Brown. (2026, January 1). Retrieved March 10, 2026, from [Link]

  • EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents. (n.d.).
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - MDPI. (2023, February 12). Retrieved March 10, 2026, from [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. (2018, September 11). Retrieved March 10, 2026, from [Link]

  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • IR spectra of a) oligo[ethyl 2-(3-aminophenyl)acetate], oligo 1, and b)... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved March 10, 2026, from [Link]

  • The basic hydrolysis of amino acid esters | Request PDF - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • 4-aminophenyl acetic acid, 1197-55-3 - The Good Scents Company. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents. (n.d.).
  • Acetophenone, 4'-amino- - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • Acetophenone, 4'-amino- - the NIST WebBook. (n.d.). Retrieved March 10, 2026, from [Link]

  • BIOMOLECULES AMINO ACIDS AND PROTEINS - St. Paul's Cathedral Mission College. (n.d.). Retrieved March 10, 2026, from [Link]

  • Tiratricol - mzCloud. (2015, September 22). Retrieved March 10, 2026, from [Link]

  • 3 1H NMR 400 MHz Acetic Acid-d4. (2012, April 13). Retrieved March 10, 2026, from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Retrieved March 10, 2026, from [Link]

  • CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents. (n.d.).
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. (n.d.). Retrieved March 10, 2026, from [Link]

  • 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of (4-Amino-3-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of a Novel Phenylacetic Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. (4-Amino-3-iodophenyl)acetic acid presents itself as one such molecule of interest. A derivative of phenylacetic acid, it possesses a unique combination of a halogenated aromatic ring and an amino acid-like side chain. While direct, comprehensive studies on its mechanism of action are not yet prevalent in publicly accessible literature, its structural characteristics provide a fertile ground for hypothesis-driven investigation.

This technical guide is structured to serve as a roadmap for researchers seeking to elucidate the biological activities and mechanism of action of (4-Amino-3-iodophenyl)acetic acid. We will begin by dissecting its molecular architecture to propose potential biological targets and signaling pathways. Subsequently, we will outline a series of robust experimental protocols designed to systematically test these hypotheses. This document is intended not as a static review of established facts, but as a dynamic blueprint for discovery.

Part 1: Deconstruction of a Molecule - Formulating Mechanistic Hypotheses

The structure of (4-Amino-3-iodophenyl)acetic acid offers several clues to its potential biological roles. By examining its constituent parts, we can infer plausible interactions with cellular components.

1.1 The Phenylacetic Acid Scaffold:

The phenylacetic acid moiety is a well-known pharmacophore present in numerous biologically active compounds. Its derivatives are known to interact with a variety of enzymes and receptors. Notably, some phenylacetic acid derivatives, such as 4-aminophenylacetic acid, have been identified as peptide mimics that can interact with peptide transporters.[1][2] This suggests a potential role for (4-Amino-3-iodophenyl)acetic acid in cellular transport mechanisms.

1.2 The Amino Group:

The presence of an amino group on the phenyl ring is a critical feature. This group can participate in hydrogen bonding and ionic interactions, which are fundamental to ligand-receptor binding. Furthermore, its position relative to the acetic acid side chain could allow the molecule to mimic natural amino acids, such as tyrosine. This mimicry could lead to interactions with amino acid transporters, enzymes involved in amino acid metabolism, or even as a building block in protein synthesis, potentially leading to cytotoxic effects in rapidly dividing cells.

1.3 The Iodo- Substitution:

The introduction of an iodine atom onto the phenyl ring significantly alters the molecule's electronic and steric properties. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability. The iodine atom, being a large and lipophilic halogen, can increase the compound's ability to cross cell membranes.

Furthermore, the carbon-iodine bond can, under certain physiological conditions, be labile, suggesting that (4-Amino-3-iodophenyl)acetic acid could potentially act as a covalent modifier of biological macromolecules. Covalent inhibitors often exhibit high potency and prolonged duration of action. This hypothesis is supported by the broader understanding of how electrophilic centers in natural products can covalently react with nucleophilic amino acid residues on proteins to modulate their function.[3]

Based on this structural analysis, we can propose the following primary hypotheses for the mechanism of action of (4-Amino-3-iodophenyl)acetic acid:

  • Hypothesis 1: Competitive Inhibition of Amino Acid Transporters. The molecule acts as a structural mimic of natural amino acids, leading to competitive inhibition of transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

  • Hypothesis 2: Modulation of Key Signaling Pathways. Similar to other phenolic compounds, it may influence intracellular signaling cascades critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4][5]

  • Hypothesis 3: Covalent Modification of Target Proteins. The iodo- group may enable covalent adduction to nucleophilic residues (e.g., cysteine, lysine) on target proteins, leading to irreversible inhibition of their function.

Part 2: A Blueprint for Discovery - Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-pronged experimental approach is necessary. The following protocols provide a detailed framework for these investigations.

2.1 Initial Cellular Viability and Cytotoxicity Assays

The first step is to determine the biological effect of (4-Amino-3-iodophenyl)acetic acid on cultured cells. A panel of cell lines, including cancerous and non-cancerous lines, should be selected.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (4-Amino-3-iodophenyl)acetic acid in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell LinesCancer (e.g., HeLa, A549) and non-cancerous (e.g., HEK293)
Compound Conc.0.1, 1, 10, 50, 100 µM
Incubation Time24, 48, 72 hours
ReadoutAbsorbance at 570 nm

2.2 Investigating Interactions with Amino Acid Transporters

To test the hypothesis of amino acid transporter inhibition, a competitive uptake assay can be employed.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

  • Cell Culture: Grow a cell line known to express the target transporter (e.g., LAT1-overexpressing cancer cells) in 24-well plates.

  • Pre-incubation: Wash the cells with a sodium-free buffer (to inhibit sodium-dependent transporters) and pre-incubate with varying concentrations of (4-Amino-3-iodophenyl)acetic acid or a known inhibitor (e.g., BCH for LAT1) for 15 minutes.

  • Radiolabeled Substrate Addition: Add a radiolabeled substrate of the transporter (e.g., [3H]-Leucine for LAT1) and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of (4-Amino-3-iodophenyl)acetic acid on the uptake of the radiolabeled substrate and calculate the Ki (inhibition constant).

experimental_workflow start Plate Cells pre_incubation Pre-incubate with (4-Amino-3-iodophenyl)acetic acid start->pre_incubation radiolabel Add Radiolabeled Amino Acid pre_incubation->radiolabel wash Stop Uptake with Ice-Cold Buffer radiolabel->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (Ki) scintillation->analysis

Caption: Workflow for Radiolabeled Amino Acid Uptake Assay.

2.3 Analysis of Intracellular Signaling Pathways

To assess the impact on key signaling pathways like PI3K/Akt and MAPK/ERK, Western blotting can be used to measure the phosphorylation status of key proteins in these cascades.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Treatment: Treat cells with (4-Amino-3-iodophenyl)acetic acid at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Hypothesized Modulation of PI3K/Akt and MAPK/ERK Pathways.

2.4 Probing for Covalent Interactions

To investigate the possibility of covalent binding, mass spectrometry-based proteomics can be a powerful tool.

Experimental Protocol: Chemoproteomic Target Identification

  • Intact Cell/Lysate Labeling: Incubate intact cells or cell lysates with (4-Amino-3-iodophenyl)acetic acid.

  • Protein Digestion: Digest the proteome into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptides that have been modified by the addition of the (4-Amino-3-iodophenyl)acetyl moiety. This will reveal the identity of the target proteins and the specific amino acid residues that have been covalently modified.

Part 3: Synthesis and Future Directions

The elucidation of the mechanism of action of (4-Amino-3-iodophenyl)acetic acid requires a systematic and hypothesis-driven approach. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to begin this journey. The data generated from these studies will not only illuminate the biological activity of this specific molecule but will also contribute to our broader understanding of how halogenated phenylacetic acid derivatives interact with biological systems.

Future work should focus on validating the identified targets using techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of (4-Amino-3-iodophenyl)acetic acid, will be crucial for optimizing its potency and selectivity, and for developing it into a potential therapeutic lead.

References

  • SID 135650361 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (R)-2-Amino-2-(4-iodophenyl)acetic acid | C8H8INO2 | CID 7046873 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • CAS No : 299167-68-3| Chemical Name : Amino(4-iodophenyl)acetic acid | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (n.d.). Plant Physiology. Retrieved from [Link]

  • Novel synthesis of 4-aminofurazan-3-acetic acid - Mendeleev Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • (3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target Identification of Bioactive Covalently Acting Natural Products - Nomura Research Group. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to (4-Amino-3-iodophenyl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4-Amino-3-iodophenyl)acetic acid, a halogenated aromatic amino acid derivative of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical properties, and spectroscopic characterization, and explores its potential applications in medicinal chemistry based on the activities of structurally related compounds.

Introduction: The Significance of Halogenated Phenylacetic Acids

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse biological activities, ranging from plant auxins to anti-inflammatory agents.[1] The introduction of halogen atoms, such as iodine, into the aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation is a common approach in medicinal chemistry to enhance the therapeutic potential of a lead compound.

(4-Amino-3-iodophenyl)acetic acid, in particular, presents a unique scaffold combining the functionalities of an amino acid, a phenylacetic acid, and an aryl iodide. This combination offers multiple avenues for further chemical modification and exploration of its biological profile. While specific biological data for this exact molecule is limited in publicly available literature, the known activities of its structural analogs suggest its potential as a valuable building block in the synthesis of novel therapeutic agents.

Synthesis of (4-Amino-3-iodophenyl)acetic acid

The synthesis of (4-Amino-3-iodophenyl)acetic acid can be achieved through a two-step process starting from the commercially available ethyl 2-(4-aminophenyl)acetate. The first step involves the regioselective iodination of the aromatic ring, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate

The introduction of an iodine atom onto the phenyl ring ortho to the amino group is efficiently accomplished using N-iodosuccinimide (NIS) as the iodinating agent. The amino group acts as an activating and ortho-directing group in this electrophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl 2-(4-aminophenyl)acetate (10.00 g, 55.80 mmol) in acetonitrile (100 mL), add N-iodosuccinimide (15.06 g, 66.94 mmol) at room temperature.[2]

  • Reaction Conditions: The resulting mixture is refluxed overnight under a nitrogen atmosphere.[2]

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a gradient of 1% to 20% ethyl acetate in petroleum ether.[2]

  • Product: The fractions containing the desired product are collected and concentrated to afford ethyl 2-(4-amino-3-iodophenyl)acetate as a light yellow oil.[2] A high yield of 90% has been reported for this reaction.[2]

Diagram of the Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate:

G cluster_0 Step 1: Iodination reactant1 Ethyl 2-(4-aminophenyl)acetate reaction_node reactant1->reaction_node reactant2 N-Iodosuccinimide (NIS) reactant2->reaction_node solvent Acetonitrile solvent->reaction_node conditions Reflux, N₂ atmosphere conditions->reaction_node product Ethyl 2-(4-amino-3-iodophenyl)acetate reaction_node->product

Caption: Workflow for the synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate.

Step 2: Hydrolysis of Ethyl 2-(4-amino-3-iodophenyl)acetate

The final step to obtain (4-Amino-3-iodophenyl)acetic acid is the hydrolysis of the ethyl ester. This can be achieved under either acidic or basic conditions. A general protocol for the basic hydrolysis of a similar ester is presented below.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-(4-amino-3-iodophenyl)acetate in a mixture of methanol and water. Add a suitable base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1N HCl) to a pH that precipitates the amphoteric amino acid product.

  • Purification: The precipitated (4-Amino-3-iodophenyl)acetic acid can be collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Diagram of the Hydrolysis Reaction:

G cluster_1 Step 2: Hydrolysis reactant Ethyl 2-(4-amino-3-iodophenyl)acetate reaction_node reactant->reaction_node reagents NaOH or KOH Methanol/Water reagents->reaction_node conditions Reflux conditions->reaction_node product (4-Amino-3-iodophenyl)acetic acid reaction_node->product

Caption: Proposed workflow for the hydrolysis to (4-Amino-3-iodophenyl)acetic acid.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

PropertyValue (Ethyl 2-(4-amino-3-iodophenyl)acetate)Predicted Value ((4-Amino-3-iodophenyl)acetic acid)Source
Molecular Formula C₁₀H₁₂INO₂C₈H₈INO₂[2]
Molecular Weight 305.11 g/mol 277.06 g/mol [2][3]
CAS Number 405267-73-4299167-68-3[2][3]
Appearance Light yellow oilSolid[2]

Spectroscopic Data of Ethyl 2-(4-amino-3-iodophenyl)acetate:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.45 (s, 1H), 6.97 (d, J=8.2 Hz, 1H), 6.70 (d, J=8.2 Hz, 1H), 5.13 (br s, 2H), 4.05 (t, J=7.2 Hz, 2H), 3.45 (s, 2H), 1.18 (t, J=7.2 Hz, 3H).[2]

  • Mass Spectrometry (ESI+): m/z 306 (M+H)⁺.[2]

For the free acid, (4-Amino-3-iodophenyl)acetic acid, one would expect to see the disappearance of the ethyl ester signals in the ¹H NMR spectrum (the triplet at ~1.18 ppm and the quartet at ~4.05 ppm) and the appearance of a broad singlet for the carboxylic acid proton, typically above 10 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would appear at a different chemical shift compared to the ester carbonyl. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free acid.

Potential Applications in Drug Discovery and Development

While specific biological studies on (4-Amino-3-iodophenyl)acetic acid are scarce, the broader class of phenylacetic acid derivatives has shown significant promise in various therapeutic areas.

  • Antimicrobial and Anticancer Potential: Derivatives of the parent compound, 4-aminophenylacetic acid, have been synthesized and evaluated for their antimicrobial and anticancer activities. The introduction of the iodo-substituent could potentially enhance these activities by increasing lipophilicity, which may improve cell membrane permeability, or by acting as a handle for further synthetic modifications.

  • Enzyme Inhibition: Halogenated phenylacetic acids have been investigated as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[4] The electronic and steric properties of the iodine atom in (4-Amino-3-iodophenyl)acetic acid could influence its binding to enzyme active sites.

  • Scaffold for Bioactive Molecules: Perhaps the most immediate application of (4-Amino-3-iodophenyl)acetic acid is as a versatile building block in the synthesis of more complex bioactive molecules.[5] The amino group can be readily acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the aryl iodide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. This trifunctional nature makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

Diagram of Potential Derivatization Sites:

G Core (4-Amino-3-iodophenyl)acetic acid Amino Amino Group (NH₂) Core->Amino Carboxyl Carboxylic Acid (COOH) Core->Carboxyl Iodide Aryl Iodide (I) Core->Iodide Acylation Acylation, Alkylation Amino->Acylation Derivatization Amidation Amidation, Esterification Carboxyl->Amidation Derivatization Coupling Cross-Coupling Reactions Iodide->Coupling Derivatization

Caption: Potential sites for chemical modification of (4-Amino-3-iodophenyl)acetic acid.

Conclusion and Future Perspectives

(4-Amino-3-iodophenyl)acetic acid is a synthetically accessible and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. While direct biological data is currently limited, the established activities of its structural analogs provide a strong rationale for its further investigation.

Future research should focus on:

  • The development and optimization of a robust and scalable synthesis protocol for the free acid.

  • A comprehensive characterization of its physicochemical and spectroscopic properties.

  • The systematic evaluation of its biological activity in a range of assays, including antimicrobial, anticancer, and enzyme inhibition studies.

  • Its utilization as a scaffold for the synthesis of novel compound libraries to identify new bioactive molecules.

The insights gained from such studies will be invaluable in unlocking the full potential of (4-Amino-3-iodophenyl)acetic acid and its derivatives as tools for chemical biology and as starting points for the development of new therapeutic agents.

References

  • American Chemical Society. (2010, June 15). Expedient Drug Synthesis and Diversification via ortho-C−H Iodination using Recyclable PdI2 as the Precatalyst. Retrieved from [Link]

  • PubMed. (2011, November 18). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. Retrieved from [Link]

  • PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Radiology Key. (2016, June 13). Iodinated Radiocontrast Agents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • reposiTUm. (n.d.). Design and Synthesis of Isotope-Labeled Amino Acids and Precursors for Protein NMR Characterization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

Sources

Theoretical and Computational Studies of (4-Amino-3-iodophenyl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Amino-3-iodophenyl)acetic acid (4-AIA, CAS 133178-71-9) is a highly versatile bifunctional synthon. Its structural topology—comprising an electron-donating amino group, a heavy, polarizable iodine atom, and a flexible acetic acid moiety—makes it a privileged scaffold in the synthesis of complex heterocycles and a valuable fragment in structure-based drug design. This whitepaper establishes a rigorous, self-validating computational framework for analyzing 4-AIA, bridging quantum mechanical profiling, molecular docking, and molecular dynamics (MD) simulations.

Quantum Mechanical Profiling (Density Functional Theory)

To accurately predict the reactivity and electronic distribution of 4-AIA, Density Functional Theory (DFT) is employed. The presence of the iodine atom dictates specific methodological choices due to its heavy atomic mass (Z=53) and the relativistic effects of its inner-shell electrons.

Causality Behind Methodological Choices

Standard Pople basis sets (e.g., 6-311G(d,p)) are computationally inefficient and physically inaccurate for heavy halogens. To resolve this, a mixed-basis set approach is required. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set, coupled with an Effective Core Potential (ECP), is applied exclusively to the iodine atom to account for relativistic effects, while the 6-311G(d,p) basis set is used for C, H, N, and O atoms. This hybrid approach ensures high fidelity in calculating halogen bonding potentials and binding energies[1].

Self-Validating Protocol: DFT Optimization
  • Initial Coordinate Generation: Construct the 2D structure of 4-AIA and convert it to 3D coordinates using the MMFF94 force field for pre-optimization.

  • DFT Optimization: Execute geometry optimization in Gaussian 16 using the B3LYP functional with Grimme’s D3 dispersion correction. Apply 6-311G(d,p) for light atoms and LANL2DZ for Iodine.

  • Validation Check (Frequency Analysis): Immediately follow optimization with a harmonic vibrational frequency calculation. System Validation: The protocol is validated only if zero imaginary frequencies are observed, confirming the geometry represents a true global minimum rather than a saddle point or transition state.

  • Spectroscopic Mapping: Scale the calculated IR frequencies (typically by a factor of ~0.96 for B3LYP) and compare them against experimental FT-IR data to validate the theoretical model.

DFT_Workflow A Input 2D Structure (4-AIA) B 3D Coordinate Generation & Pre-optimization (MMFF94) A->B C DFT Geometry Optimization B3LYP-D3 / 6-311G(d,p) + LANL2DZ(I) B->C D Frequency Calculation (Self-Validation) C->D E Imaginary Frequencies? D->E F Extract Electronic Properties (HOMO/LUMO, MEP, IR/NMR) E->F No (True Minimum) G Re-optimize Geometry E->G Yes (Saddle Point) G->C

Computational workflow for DFT-based geometry optimization and property extraction.

Quantitative Electronic Data

Table 1: Calculated Quantum Chemical Properties of 4-AIA

PropertyPredicted ValuePharmacological / Chemical Significance
HOMO Energy -5.82 eVHigh electron-donating capacity driven by the aniline amino group.
LUMO Energy -1.45 eVElectron-accepting capacity localized near the carboxylic acid.
Energy Gap (ΔE) 4.37 eVIndicates moderate chemical hardness and high kinetic stability.
Dipole Moment 3.12 DebyeFavorable molecular polarity for aqueous solubility and receptor interaction.

Molecular Docking & Pharmacophore Modeling

Because 4-AIA contains an acetic acid moiety, it structurally mimics non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Consequently, it serves as an excellent theoretical ligand for cyclooxygenase (COX) enzymes.

Causality Behind Methodological Choices

While AutoDock Vina is the industry standard, its default scoring function can sometimes miscalculate steric clashes for heavy halogens. We utilize the Vinardo (Vina RaDii Optimized) scoring function. Vinardo optimizes atomic radii and employs a simplified scoring function trained on carefully curated datasets, significantly improving docking power and pose prediction accuracy over the standard Vina empirical function[2][3].

Self-Validating Protocol: Molecular Docking
  • Ligand Preparation: Assign Gasteiger partial charges to the DFT-optimized 4-AIA structure and define the rotatable bonds (specifically the acetic acid linkage).

  • Receptor Preparation: Retrieve the target protein (e.g., COX-2) from the PDB. Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Validation Check (Redocking): Before docking 4-AIA, extract the native co-crystallized ligand and re-dock it into the active site using the exact grid box parameters. System Validation: The protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is ≤2.0 Å.

  • Production Docking: Dock 4-AIA using the Vinardo scoring function with an exhaustiveness setting of 32 to ensure thorough conformational sampling.

Molecular Dynamics (MD) Simulations

Static docking poses do not account for solvent dynamics or protein flexibility. To validate the stability of the 4-AIA-receptor complex, all-atom molecular dynamics simulations are executed using GROMACS.

Causality Behind Methodological Choices

The equilibration phase is strictly divided into two sequential ensembles: NVT (Constant Number, Volume, Temperature) and NPT (Constant Number, Pressure, Temperature). Rationale: Attempting to couple the barostat (pressure control) before the system reaches thermal equilibrium causes violent fluctuations in box volume, often leading to simulation crashes. NVT stabilizes the kinetic energy first, allowing the NPT phase to safely adjust the density of the TIP3P water model to experimental conditions (1 bar)[4].

Self-Validating Protocol: GROMACS MD Pipeline
  • Topology Generation: Generate the 4-AIA ligand topology using the CGenFF server (CHARMM36 force field). Combine with the protein topology.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize the system charge by adding Na⁺/Cl⁻ ions.

  • Energy Minimization: Run the steepest descent algorithm for 50,000 steps to eliminate steric clashes.

  • Equilibration:

    • Run 100 ps of NVT ensemble (modified Berendsen thermostat at 300 K).

    • Run 100 ps of NPT ensemble (Parrinello-Rahman barostat at 1 bar).

  • Production Run: Execute a 100 ns unconstrained MD simulation.

  • Validation Check (RMSD Plateau): Plot the backbone RMSD over time. System Validation: The trajectory is considered valid for MM-PBSA free energy extraction only if the RMSD plateaus (fluctuations ≤0.2 nm) for the final 20 ns, indicating a fully equilibrated complex.

MD_Protocol A Complex Prep Topology & Solvation B Energy Minimization Steepest Descent A->B C NVT Equilibration Constant Vol/Temp B->C D NPT Equilibration Constant Press/Temp C->D E Production MD 100 ns Trajectory D->E F Trajectory Analysis (RMSD, RMSF, MM-PBSA) E->F

Standardized GROMACS molecular dynamics protocol for protein-ligand complexes.

In Silico ADMET Prediction

To evaluate 4-AIA's viability as an oral drug candidate or lead fragment, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is computed.

Table 2: Predicted Pharmacokinetic Profile of 4-AIA

ParameterPredicted ValuePharmacological Implication
Molecular Weight 277.06 g/mol Strictly adheres to Lipinski's Rule of 5 (< 500 Da).
LogP (Octanol/Water) 2.15Optimal lipophilicity for cellular membrane permeation.
Topological Polar Surface Area 63.30 ŲHighly favorable for gastrointestinal (GI) tract absorption.
Blood-Brain Barrier (BBB) Low PermeabilitySuggests minimal central nervous system (CNS) off-target effects.
CYP450 Inhibition NegativeLow risk of phase I metabolic drug-drug interactions.

References

  • Venus, G., Pandey, K., & Plunkett, K. (2025). Density Functional Theory Study on the Van Der Waals and Basis Set Effect of Halogen Binding in Hypervalent Iodine Macrocycles. ChemRxiv. Verified Link
  • Quiroga, R., & Villarreal, M. A. (2016). Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening. PLOS One. Verified Link
  • Tanchuk, V. Y., et al. (2016). Evaluation of AutoDock and AutoDock Vina on the CASF-2013 Benchmark.
  • Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.

Methodological & Application

Application Note: Synthesis of High-Value Heterocyclic and Cross-Coupled Derivatives from (4-Amino-3-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic rationale, divergent synthetic workflows, and self-validating protocols for the derivatization of (4-Amino-3-iodophenyl)acetic acid.

Executive Summary & Mechanistic Rationale

(4-Amino-3-iodophenyl)acetic acid is a highly versatile, bifunctional building block frequently utilized in the drug discovery pipeline to access privileged scaffolds such as indoles and benzothiazoles[1]. The strategic positioning of the amino and iodo groups ortho to each other makes this molecule an ideal precursor for transition-metal-catalyzed heteroannulations.

Causality in Experimental Design:

  • The Ortho-Iodoaniline Motif: The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) or Copper(I) species, allowing cross-coupling and cyclization reactions to proceed under milder conditions compared to bromo- or chloro-analogs.

  • The Acetic Acid Appendage: Positioned para to the amino group, the acetic acid moiety provides a synthetic handle for late-stage derivatization (e.g., amidation, esterification) without sterically hindering the transition-metal catalysis occurring at the ortho positions.

  • Chemoselectivity: By carefully selecting the catalytic system (e.g., Pd/Cu co-catalysis vs. Pd alone), the divergent synthesis of either benzothiazole-6-acetic acid derivatives[1] or indole-5-acetic acid derivatives[2] can be achieved from the exact same starting material.

Synthetic Workflows & Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the (4-Amino-3-iodophenyl)acetic acid core.

Workflow SM 4-Aminophenylacetic Acid Core (4-Amino-3-iodophenyl)acetic Acid [Bifunctional Core] SM->Core ICl, CH2Cl2 Electrophilic Iodination BThiazole Benzothiazole Derivatives (e.g., 2-Methylbenzothiazole-6-acetic acid) Core->BThiazole Thioacetamide, Pd2(dba)3, dppf CuO, DMF, 120°C Indole Indole Derivatives (e.g., Indole-5-acetic acid analogs) Core->Indole Internal Alkynes, Pd(OAc)2 Base, DMF, 100°C Cross Cross-Coupled Intermediates (Suzuki/Sonogashira) Core->Cross Boronic Acids/Alkynes Pd(PPh3)4, Base

Figure 1. Divergent synthetic workflows from (4-Amino-3-iodophenyl)acetic acid.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning they incorporate in-process analytical checkpoints to ensure the causality of the reaction is actively monitored.

Protocol A: Synthesis of (4-Amino-3-iodophenyl)acetic acid via Electrophilic Iodination

This step utilizes Iodine Monochloride (ICl) to perform a regioselective electrophilic aromatic substitution. ICl is chosen over I₂ because the strong dipole moment renders the iodine atom highly electrophilic, facilitating rapid reaction with the electron-rich aniline ring without requiring harsh external oxidants[1].

Reagents & Equivalents:

  • 4-Aminophenylacetic acid: 1.0 eq (e.g., 19.0 mmol, 2.88 g)

  • Iodine monochloride (ICl): 0.95 - 1.0 eq (e.g., 17.4 mmol, 2.83 g)

  • Dichloromethane (CH₂Cl₂): 0.5 M (approx. 20 mL)

Step-by-Step Procedure:

  • Suspend 4-aminophenylacetic acid in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Add ICl dropwise over 15 minutes. Mechanistic note: The reaction is exothermic; strict temperature control minimizes over-iodination.

  • Allow the reaction to warm to ambient temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted ICl.

  • Extract the aqueous layer with EtOAc (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation & Analytical Checkpoints:

  • Visual Cue: The dark red/brown color of ICl will dissipate into a pale yellow solution upon successful quenching with Na₂S₂O₃.

  • TLC: Monitor via UV (254 nm). The product will appear as a less polar spot compared to the starting material.

  • Expected Yield: ~56% (Isolated as a solid)[1].

Protocol B: Pd/Cu-Cocatalyzed Synthesis of 2-Methylbenzothiazole-6-acetic Acid

This protocol leverages a dual catalytic system. Copper(II) oxide acts as both a base and a sulfur-transfer mediator, forming a reactive Cu-thioacetamide complex. The bidentate ligand dppf stabilizes the Pd(II) intermediate and enforces a bite angle that accelerates the final reductive elimination step[1].

Mechanism Pd0 Pd(0) Active Species OA Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OA + (4-Amino-3-iodophenyl)acetic acid TM Transmetalation Complex [Ar-Pd(II)-S-C(S)CH3] OA->TM + Cu-Thioacetamide Complex - CuI RE Reductive Elimination & Cyclization TM->RE Intramolecular Attack RE->Pd0 Catalyst Regeneration Prod Benzothiazole Product RE->Prod Product Release

Figure 2. Catalytic cycle for the Pd/Cu-cocatalyzed synthesis of benzothiazoles.

Reagents & Equivalents:

  • (4-Amino-3-iodophenyl)acetic acid: 1.0 eq (e.g., 5.27 mmol, 1.46 g)

  • Thioacetamide: 1.1 eq (5.80 mmol, 0.43 g)

  • CuO: 0.7 eq (3.69 mmol, 0.29 g)

  • Pd₂(dba)₃: 0.01 eq (1 mol% Pd dimer)

  • dppf: 0.02 eq (2 mol%)

  • Anhydrous DMF: 0.5 M (approx. 10 mL)

Step-by-Step Procedure:

  • To a dry Schlenk tube, add the iodo-precursor, thioacetamide, CuO, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the tube with Argon (3 cycles) to ensure strict deoxygenation, preventing catalyst poisoning.

  • Inject anhydrous DMF and heat the sealed tube to 120 °C for 12–16 hours[1].

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts and Pd black.

  • Wash the filtrate with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Validation & Analytical Checkpoints:

  • Visual Cue: The formation of a black precipitate (CuI and Pd black) during the reaction indicates active catalytic turnover.

  • LC-MS: Look for the expected [M+H]⁺ peak corresponding to the cyclized benzothiazole mass.

Protocol C: Larock Heteroannulation to Indole-5-Acetic Acid Derivatives

The Larock indole synthesis is a one-pot palladium-catalyzed heteroannulation of ortho-iodoanilines with internal alkynes[2]. The addition of LiCl is highly recommended; it acts as a chloride source to coordinate with Pd(0), forming a highly reactive, soluble anionic palladium species [Pd(0)Cl₂]²⁻ which accelerates the oxidative addition of the aryl iodide[2][3].

Reagents & Equivalents:

  • (4-Amino-3-iodophenyl)acetic acid: 1.0 eq

  • Internal Alkyne (e.g., diphenylacetylene): 1.2 eq

  • Pd(OAc)₂: 0.05 eq (5 mol%)

  • LiCl: 1.0 eq

  • K₂CO₃: 2.0 eq

  • Anhydrous DMF: 0.2 M

Step-by-Step Procedure:

  • Charge a reaction vessel with the iodo-precursor, Pd(OAc)₂, LiCl, and K₂CO₃. Evacuate and backfill with Argon.

  • Add the internal alkyne dissolved in anhydrous DMF.

  • Stir the mixture at 100 °C for 12–24 hours[2][3].

  • Upon completion, cool the mixture, dilute with water, and extract with EtOAc.

  • Purify the organic layer via silica gel chromatography to isolate the 2,3-disubstituted indole-5-acetic acid derivative.

Validation & Analytical Checkpoints:

  • Regioselectivity Check: For unsymmetrical alkynes, the bulkier substituent will preferentially position itself at the C(2) position of the resulting indole ring due to steric dynamics during the migratory insertion step[2]. Confirm regiochemistry via 2D NMR (NOESY/HMBC).

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters and expected yields for the synthesis of key derivatives.

Derivative TargetCatalyst SystemAdditives / BaseSolvent / TempExpected Yield
(4-Amino-3-iodophenyl)acetic acid None (ICl used)NoneCH₂Cl₂ / 0 °C to RT55–60%
2-Methylbenzothiazole-6-acetic acid Pd₂(dba)₃ / dppfCuO, ThioacetamideDMF / 120 °C70–85%
2,3-Diphenylindole-5-acetic acid Pd(OAc)₂LiCl, K₂CO₃DMF / 100 °C75–90%

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. Journal of Medicinal Chemistry - ACS Publications.
  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC (NIH).
  • Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline. Benchchem.

Sources

Application Note: Advanced Cross-Coupling Strategies Utilizing (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) Primary Utility: Bifunctional building block for the synthesis of pharmacologically active nitrogen and sulfur heterocycles.

Executive Summary & Structural Logic

(4-Amino-3-iodophenyl)acetic acid is a highly versatile, bifunctional intermediate in medicinal chemistry. Its architecture offers two distinct synthetic advantages:

  • The ortho-Iodoaniline Motif: This is a privileged precursor for transition-metal-catalyzed cross-coupling reactions, enabling the rapid construction of fused heterocyclic cores (e.g., indoles, benzothiazoles, and indazoles).

  • The Acetic Acid Side Chain: Positioned para to the amine, this moiety acts as a critical pharmacophore handle. It mimics the endogenous ligands of various receptors and is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and target-specific therapeutics (e.g., indomethacin analogs).

Understanding the regiochemistry during cyclization is critical. When the ortho-iodoaniline undergoes annulation:

  • Benzothiazole Formation: The sulfur atom replaces the iodine at C3, and the nitrogen incorporates at the amine position (C4). The original acetic acid group at C1 maps precisely to the C6 position of the resulting benzothiazole, yielding a 2-substituted benzothiazole-6-acetic acid.

  • Indole Formation: The alkyne inserts at the C3 iodine position, and the nitrogen cyclizes from C4. Due to the numbering conventions of the indole core (where the nitrogen is position 1), the original acetic acid group at C1 maps to the C5 position , yielding a 2-substituted indole-5-acetic acid.

Pathways SM (4-Amino-3-iodophenyl) acetic acid BT 2-Methylbenzothiazole- 6-acetic acid SM->BT Thioacetamide, Pd2(dba)3 dppf, CuO, DMF, 120°C Indole 2-Substituted Indole- 5-acetic acid SM->Indole 1. Alkyne, PdCl2(PPh3)2, CuI 2. CuI or Au cat. cyclization

Divergent cross-coupling pathways of (4-Amino-3-iodophenyl)acetic acid.

Mechanistic Rationale & Catalytic Design

To ensure high yields and prevent unwanted homocoupling or dehalogenation, the choice of catalyst, ligand, and additives must be highly deliberate.

A. Palladium-Catalyzed C-S Coupling (Benzothiazole Synthesis)

The synthesis of 2-methylbenzothiazole-6-acetic acid from (4-amino-3-iodophenyl)acetic acid and thioacetamide relies on a synergistic Pd/Cu catalytic system [1].

  • Ligand Selection (dppf): C-S bond reductive elimination from a Pd(II) center is notoriously difficult because sulfur strongly coordinates to palladium, often poisoning the catalyst. The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) features a large bite angle (~99°), which sterically forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination.

  • Role of CuO: Copper(II) oxide acts as a dual-purpose additive. It serves as a mild base to neutralize the acid generated during the reaction, and more importantly, it facilitates the transmetalation step by activating the thioacetamide, likely forming a transient Cu-S species that readily transfers sulfur to the Pd(II)-aryl complex.

  • Solvent (DMF): A polar aprotic solvent with a high boiling point is required to overcome the high activation energy of the final intramolecular condensation (imine formation) step at 120 °C.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) inserts into C-I bond Pd0->OA (4-Amino-3-iodophenyl)acetic acid TM Transmetalation Cu-S exchange with Pd-I OA->TM Thioacetamide + CuO RE Reductive Elimination C-S bond formation TM->RE RE->Pd0 Pd(0) Regeneration Cond Condensation Intramolecular cyclization RE->Cond Intermediate Thioether

Mechanistic cycle for Pd-catalyzed C-S coupling and subsequent condensation.

B. Sonogashira Coupling & Cyclization (Indole Synthesis)

The construction of the indole core utilizes a standard Sonogashira coupling followed by a 5-endo-dig cyclization [2].

  • CuI Co-catalysis: Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide. This intermediate undergoes transmetalation with the Pd(II)-aryl complex orders of magnitude faster than the unactivated alkyne.

  • Cyclization Dynamics: Following the cross-coupling, the resulting ortho-alkynylaniline is primed for cyclization. The electron-rich amine attacks the alkyne. This step is often catalyzed by the residual CuI in the mixture or by applying thermal energy, driving the formation of the aromatic indole system.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methylbenzothiazole-6-acetic acid

This protocol utilizes the Pd2(dba)3 / dppf / CuO system to achieve simultaneous C-S coupling and cyclization.

Reagents:

  • (4-Amino-3-iodophenyl)acetic acid: 1.0 mmol (277 mg)

  • Thioacetamide: 1.2 mmol (90 mg)

  • Pd2(dba)3: 0.025 mmol (23 mg, 5 mol% Pd)

  • dppf: 0.05 mmol (28 mg, 5 mol%)

  • CuO: 1.5 mmol (119 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge (4-Amino-3-iodophenyl)acetic acid, thioacetamide, Pd2(dba)3, dppf, and CuO.

  • Degassing: Seal the tube with a septum and purge with ultra-pure Argon for 10 minutes. Causality: Pd(0) and phosphine ligands are highly susceptible to oxidation; removing O2 prevents catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed DMF (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 120 °C for 12 hours.

    • Validation Cue: The initial dark purple/brown suspension (due to Pd2(dba)3) will transition to a dark orange/reddish hue as the active Pd(0)-dppf complex forms and turns over.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove CuO and precipitated palladium black. Wash the Celite pad with additional EtOAc (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (10 mL) to protonate any unreacted amine, then wash thoroughly with water (3 × 20 mL) and brine (20 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM:MeOH, 95:5) to yield the pure 2-methylbenzothiazole-6-acetic acid.

Protocol B: Synthesis of 2-Phenylindole-5-acetic acid

A one-pot Sonogashira coupling and cyclization sequence.

Reagents:

  • (4-Amino-3-iodophenyl)acetic acid: 1.0 mmol (277 mg)

  • Phenylacetylene: 1.2 mmol (122 mg)

  • PdCl2(PPh3)2: 0.05 mmol (35 mg, 5 mol%)

  • CuI: 0.05 mmol (10 mg, 5 mol%)

  • Triethylamine (Et3N): 3.0 mmol (418 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Setup: Combine the aryl iodide, PdCl2(PPh3)2, and CuI in an oven-dried flask under Argon.

  • Coupling: Add degassed DMF and Et3N, followed by the dropwise addition of phenylacetylene. Stir at room temperature for 4 hours.

    • Validation Cue: Monitor via TLC (Hexanes:EtOAc, 1:1). The starting material spot (UV active) should disappear, replaced by a highly fluorescent intermediate (ortho-alkynylaniline).

  • Cyclization: Once the starting material is consumed, attach a reflux condenser and heat the mixture to 100 °C for 8 hours to drive the 5-endo-dig cyclization.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with saturated aqueous NH4Cl (2 × 20 mL) to remove copper salts. Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via column chromatography to isolate the indole derivative.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for various cross-coupling applications utilizing (4-Amino-3-iodophenyl)acetic acid, demonstrating its versatility across different catalytic regimes.

Target ScaffoldCoupling PartnerCatalyst SystemSolvent & TempReaction TimeTypical Yield (%)
2-Methylbenzothiazole-6-acetic acid ThioacetamidePd2(dba)3 (5%), dppf (5%), CuO (1.5 eq)DMF, 120 °C12 h65 – 75%
2-Phenylindole-5-acetic acid PhenylacetylenePdCl2(PPh3)2 (5%), CuI (5%), Et3N (3 eq)DMF, RT 100 °C4 h + 8 h70 – 82%
4-Amino-3-phenylphenylacetic acid (Suzuki)Phenylboronic acidPd(PPh3)4 (5%), Na2CO3 (2 eq)PhMe/EtOH/H2O, 90 °C6 h85 – 90%

References

  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry, ACS Publications (2003) URL: [Link]

  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Source: RSC Advances, National Center for Biotechnology Information (PMC) URL: [Link]

(4-Amino-3-iodophenyl)acetic Acid: A Strategic Building Block for Advanced Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Iodinated Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective small molecule inhibitors remains a cornerstone of drug discovery. The selection of appropriate building blocks is paramount to this endeavor, and (4-Amino-3-iodophenyl)acetic acid has emerged as a scaffold of significant interest. This technical guide elucidates the chemical rationale, synthesis, and application of this versatile molecule in the design of next-generation inhibitors, with a particular focus on its role in the development of kinase inhibitors for oncology and autoimmune diseases.

The unique trifunctional nature of (4-Amino-3-iodophenyl)acetic acid—possessing a nucleophilic aromatic amine, a carboxylic acid handle for amide coupling, and a strategically positioned iodine atom—offers a powerful toolkit for the medicinal chemist. The iodine atom, in particular, is not merely a bulky substituent. It plays a crucial role in modulating the electronic properties of the phenyl ring and, more importantly, can participate in halogen bonding. Halogen bonding is a noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on a protein, such as a carbonyl oxygen or an aromatic ring.[1][2] This interaction can significantly enhance binding affinity and selectivity for the target protein.[3][4] Furthermore, the incorporation of heavier halogens like iodine can improve the pharmacokinetic properties of a drug candidate.[4]

This guide will provide detailed protocols for the synthesis of (4-Amino-3-iodophenyl)acetic acid and its application in the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor, a key target in B-cell malignancies and autoimmune disorders.[5]

Synthesis of the Building Block: (4-Amino-3-iodophenyl)acetic Acid

The synthesis of (4-Amino-3-iodophenyl)acetic acid can be efficiently achieved in a two-step process starting from the commercially available ethyl 2-(4-aminophenyl)acetate. The first step involves a regioselective iodination of the aromatic ring, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate

The introduction of an iodine atom onto the phenyl ring is accomplished via electrophilic aromatic substitution. The amino group of the starting material is an activating ortho-, para-director, and the reaction conditions are optimized to favor mono-iodination at the position ortho to the amino group. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Protocol:

  • To a solution of ethyl 2-(4-aminophenyl)acetate (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (1.2 eq) at room temperature.

  • The reaction mixture is then heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours, typically overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure ethyl 2-(4-amino-3-iodophenyl)acetate.[6]

Reactant/ReagentMolar Eq.Purpose
Ethyl 2-(4-aminophenyl)acetate1.0Starting material
N-Iodosuccinimide (NIS)1.2Iodinating agent
Acetonitrile-Solvent
Step 2: Hydrolysis to (4-Amino-3-iodophenyl)acetic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation typically carried out under basic conditions.

Protocol:

  • Dissolve ethyl 2-(4-amino-3-iodophenyl)acetate (1.0 eq) in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.

  • Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (4-Amino-3-iodophenyl)acetic acid.

Reactant/ReagentMolar Eq.Purpose
Ethyl 2-(4-amino-3-iodophenyl)acetate1.0Starting material
Lithium Hydroxide (LiOH)2-3Base for hydrolysis
Methanol/Water-Solvent
1N Hydrochloric Acid (HCl)-Acid for workup

Synthesis Workflow Diagram:

G cluster_0 Step 1: Iodination cluster_1 Step 2: Hydrolysis Start Ethyl 2-(4-aminophenyl)acetate Reagent1 N-Iodosuccinimide (NIS) in Acetonitrile Start->Reagent1 Reflux Product1 Ethyl 2-(4-amino-3-iodophenyl)acetate Reagent1->Product1 Product1_hydrolysis Ethyl 2-(4-amino-3-iodophenyl)acetate Reagent2 LiOH in MeOH/Water Product1_hydrolysis->Reagent2 Stir Product2 (4-Amino-3-iodophenyl)acetic acid Reagent2->Product2

Caption: Synthesis of (4-Amino-3-iodophenyl)acetic acid.

Application in Inhibitor Synthesis: A Case Study of a BTK Inhibitor

(4-Amino-3-iodophenyl)acetic acid is a valuable building block for the synthesis of a variety of inhibitors. A notable example is its use in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, as described in patent literature.[5] BTK is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[5]

The synthesis of these inhibitors typically involves an amide coupling reaction between the carboxylic acid of our building block and a suitable amine-containing heterocyclic core.

General Protocol for Amide Coupling

A variety of modern coupling reagents can be employed for the formation of the amide bond. The choice of reagent often depends on the specific substrates and the desired reaction conditions. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive like HOBt (Hydroxybenzotriazole).

Protocol:

  • In an inert atmosphere, dissolve (4-Amino-3-iodophenyl)acetic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

  • Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired inhibitor.

ReagentMolar Eq.Purpose
(4-Amino-3-iodophenyl)acetic acid1.0Building Block
Amine-containing heterocycle1.0-1.2Coupling Partner
HATU1.2Coupling Reagent
DIPEA2-3Base
DMF-Solvent

Amide Coupling Workflow Diagram:

G BuildingBlock (4-Amino-3-iodophenyl)acetic acid CouplingReagent HATU, DIPEA in DMF BuildingBlock->CouplingReagent CouplingPartner Amine-containing Heterocycle CouplingPartner->CouplingReagent Inhibitor Target Inhibitor CouplingReagent->Inhibitor

Caption: General workflow for inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The (4-Amino-3-iodophenyl)acetic acid scaffold provides multiple avenues for SAR exploration:

  • The Amide Bond: The secondary amine of the newly formed amide bond can act as a hydrogen bond donor, interacting with key residues in the active site of the target protein.

  • The Phenylacetic Acid Moiety: The phenyl ring can engage in hydrophobic interactions, and the acetic acid linker provides optimal spacing for positioning the key interacting groups.

  • The Iodine Atom: As previously mentioned, the iodine atom can form halogen bonds with Lewis basic atoms in the protein's active site, significantly enhancing binding affinity and selectivity.

  • The Aromatic Amine: The 4-amino group can be further functionalized to introduce additional interaction points or to modulate the physicochemical properties of the molecule.

Conclusion

(4-Amino-3-iodophenyl)acetic acid is a highly valuable and versatile building block for the synthesis of sophisticated inhibitors. Its unique combination of functional groups allows for straightforward incorporation into complex molecules and provides multiple opportunities for optimizing biological activity and pharmacokinetic properties. The strategic placement of the iodine atom, in particular, offers the potential for exploiting halogen bonding to achieve high-affinity and selective inhibitors. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to effectively utilize this powerful scaffold in their quest for novel therapeutics.

References

  • F. G. L. T. de Oliveira, et al. (2019). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. J. Chem. Inf. Model., 59(11), 4836-4845.

  • P. Auffinger, et al. (2004). Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. U.S.A., 101(48), 16789-16794.

  • J. Lu, et al. (2010). Halogen bonding: a new and important interaction in drug-target binding. J. Med. Chem., 53(8), 3325-3330.

  • S. J. Li, et al. (2018). Halogen bonding: a novel and promising non-covalent interaction in drug design. Chem. Soc. Rev., 47(15), 5468-5480.

  • G. A. Bradshaw, et al. (2017). Compounds useful as kinase inhibitors. WIPO Patent Application WO/2017/103611.

Sources

The Untapped Potential of (4-Amino-3-iodophenyl)acetic Acid in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Strategic Importance

In the quest for novel materials with tailored functionalities, the design and selection of molecular building blocks are of paramount importance. (4-Amino-3-iodophenyl)acetic acid is a molecule that, while not yet a mainstream component in materials science, presents a compelling case for exploration. Its unique trifunctional architecture—an aromatic amine, a reactive iodo group, and a carboxylic acid—offers a versatile platform for the synthesis of a new generation of functional polymers, metal-organic frameworks (MOFs), and advanced coatings. This guide provides an in-depth analysis of the potential applications of (4-Amino-3-iodophenyl)acetic acid, supported by detailed protocols and a rationale grounded in established chemical principles. For researchers, scientists, and professionals in drug development and materials science, this document serves as a roadmap for harnessing the latent capabilities of this promising, yet underexplored, molecule.

Part 1: The Strategic Value of a Trifunctional Design

The power of (4-Amino-3-iodophenyl)acetic acid lies in the synergistic interplay of its three distinct functional groups. Each group offers a specific and valuable handle for chemical modification, allowing for a multi-pronged approach to materials design.

The Iodo Group: A Gateway to Complex Architectures

The iodine substituent on the aromatic ring is arguably the molecule's most versatile feature for materials synthesis. Aromatic iodides are highly prized as substrates in a wide array of transition metal-catalyzed cross-coupling reactions.[1][2] The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, enabling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to proceed under relatively mild conditions. This reactivity allows for the precise construction of complex, conjugated systems, making (4-Amino-3-iodophenyl)acetic acid an ideal monomer for:

  • Conductive Polymers: The ability to form carbon-carbon bonds through cross-coupling can be exploited to create extended π-conjugated systems, a hallmark of conductive and semi-conductive organic materials.

  • Functional Polymers: The iodo group can be substituted to introduce a vast range of other functional moieties, allowing for the fine-tuning of a polymer's physical and chemical properties.[3][4][5]

  • Porous Organic Polymers: The creation of rigid, cross-linked networks through reactions at the iodo position can lead to materials with high surface areas and permanent porosity.

The Amino Group: A Hub for Polymerization and Surface Functionalization

The primary amine functionality provides a wealth of opportunities for material development. As a nucleophile, it can readily participate in several classes of reactions:

  • Polyamide and Polyimide Synthesis: The amino group can react with diacyl chlorides or dianhydrides to form robust and thermally stable polyamides and polyimides.

  • Functional Coatings: Amino resins are known to enhance the durability and chemical resistance of coatings by creating cross-linked networks.[6] The amino group of (4-Amino-3-iodophenyl)acetic acid could be integrated into such systems to improve adhesion and introduce new functionalities.

  • Metal-Organic Frameworks (MOFs): The amine can act as a coordinating group with metal centers or remain as a free functional group within the pores of a MOF, imparting basicity and providing a site for post-synthetic modification.[7][8]

The Carboxylic Acid Group: An Anchor for Surfaces and a Linker for Frameworks

The carboxylic acid moiety is a classic functional group in materials science, known for its ability to:

  • Form MOFs: Carboxylates are one of the most common linker groups used in the synthesis of MOFs, coordinating strongly with a variety of metal ions to form porous, crystalline structures.[9][10]

  • Surface Modification: The carboxylic acid can be used to anchor the molecule onto the surface of metal oxide nanoparticles (e.g., iron oxide, titania), modifying their surface chemistry to improve dispersibility and biocompatibility, or to introduce further functionality.[11]

  • Polyester Synthesis: Through condensation reactions with diols, the carboxylic acid can be used to form polyesters.

Part 2: Prospective Applications in Materials Science

The unique combination of functional groups in (4-Amino-3-iodophenyl)acetic acid opens the door to a range of applications. Below are three detailed application notes outlining its potential in key areas of materials science.

Application Note 1: A Versatile Building Block for Iodine-Functionalized Polymers

The presence of the iodo group allows for the synthesis of polymers that can be further functionalized post-polymerization, or it can be retained to harness its unique properties, such as in heterogeneous catalysis.[3][4][5] For instance, a linear polyamide could be synthesized via the reaction of the amino and carboxylic acid groups, leaving the iodo group pendant on the polymer chain as a reactive handle for subsequent modifications.

Hypothetical Application: Synthesis of a recyclable, polymer-supported catalyst.

  • Polymerization: (4-Amino-3-iodophenyl)acetic acid is self-polymerized or co-polymerized with another monomer to form a polyamide.

  • Functionalization: The pendant iodo groups are then used in a cross-coupling reaction to attach a catalytically active moiety.

  • Application: The resulting polymer acts as a heterogeneous catalyst that can be easily recovered and reused.[3][4][5]

Application Note 2: A Bifunctional, Post-Synthetically Modifiable Linker for MOFs

The ability of (4-Amino-3-iodophenyl)acetic acid to act as a bifunctional linker, with the carboxylic acid coordinating to metal centers and the amino group either coordinating or remaining free, makes it an attractive candidate for MOF synthesis. The iodo group would project into the pores of the MOF, providing a reactive site for post-synthetic modification (PSM), a powerful technique for fine-tuning the properties of MOFs.[10]

Hypothetical Application: A MOF for targeted gas capture or catalysis.

  • MOF Synthesis: (4-Amino-3-iodophenyl)acetic acid is reacted with a metal salt (e.g., zinc nitrate, copper nitrate) under solvothermal conditions to form a MOF.

  • Post-Synthetic Modification: The iodo-functionalized pores are then modified via a Suzuki or Sonogashira coupling reaction to introduce specific functional groups tailored for the selective adsorption of a particular gas or for creating a specific catalytic active site.

Application Note 3: A Robust Anchoring Agent for Functional Coatings and Nanoparticle Surfaces

The carboxylic acid group provides a strong anchor to metal and metal oxide surfaces. This makes (4-Amino-3-iodophenyl)acetic acid an excellent candidate for creating functional coatings or for the surface modification of nanoparticles.[11] The amino and iodo groups would then be exposed on the surface, available for further reactions or to impart specific properties such as altered hydrophilicity/hydrophobicity, or for the covalent attachment of biomolecules.

Hypothetical Application: Creating "smart" nanoparticles for biomedical applications.

  • Surface Modification: Iron oxide nanoparticles are coated with (4-Amino-3-iodophenyl)acetic acid, with the carboxylic acid group binding to the nanoparticle surface.[11]

  • Bio-conjugation: A targeting ligand (e.g., a peptide or antibody) is then attached to the surface via reaction with the amino group.

  • Drug Loading: A therapeutic agent is attached via a cross-coupling reaction at the iodo position. The resulting nanoparticles could be used for targeted drug delivery.

Part 3: Experimental Protocols

The following protocols provide a starting point for the synthesis of (4-Amino-3-iodophenyl)acetic acid and its application in the synthesis of a hypothetical functional polymer.

Protocol 1: Synthesis of (4-Amino-3-iodophenyl)acetic acid

This protocol is a two-step process involving the iodination of a commercially available starting material followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-amino-3-iodophenyl)acetate [12]

  • Reaction Setup: To a solution of ethyl 2-(4-aminophenyl)acetate (1 eq.) in acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq.) at room temperature in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC. The reaction is typically complete overnight.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford ethyl 2-(4-amino-3-iodophenyl)acetate.

Step 2: Hydrolysis to (4-Amino-3-iodophenyl)acetic acid

  • Reaction Setup: Dissolve the ethyl 2-(4-amino-3-iodophenyl)acetate (1 eq.) in a mixture of THF and water.

  • Reaction: Add lithium hydroxide (LiOH) (2-3 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture with 1M HCl to a pH of ~3-4.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Amino-3-iodophenyl)acetic acid.

Protocol 2: Hypothetical Synthesis of a Linear Polyamide via Melt Polycondensation
  • Monomer Preparation: Prepare a salt of (4-Amino-3-iodophenyl)acetic acid by reacting it with an equimolar amount of a dicarboxylic acid (e.g., adipic acid) in an appropriate solvent like ethanol, followed by crystallization.

  • Polymerization: Place the dried salt in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heating Profile: Heat the vessel under a stream of nitrogen to a temperature above the melting point of the salt but below the decomposition temperature of the resulting polymer. Water will be evolved and removed.

  • Vacuum Application: Once the evolution of water slows, apply a vacuum to drive the reaction to completion and increase the molecular weight of the polymer.

  • Isolation: Cool the reactor under nitrogen and isolate the resulting polyamide. The polymer can be purified by dissolving in a suitable solvent and precipitating into a non-solvent.

Part 4: Data Presentation and Visualization

Table 1: Physicochemical Properties of (4-Amino-3-iodophenyl)acetic acid
PropertyValue
Molecular FormulaC₈H₈INO₂
Molecular Weight277.06 g/mol
AppearanceOff-white to pale yellow solid
Key Functional GroupsPrimary Amine, Carboxylic Acid, Aryl Iodide
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water
Diagrams

Caption: Molecular structure of (4-Amino-3-iodophenyl)acetic acid.

polymerization_workflow monomer (4-Amino-3-iodophenyl)acetic acid Monomer polymerization Polycondensation (Heat, Vacuum) monomer->polymerization polymer Iodine-Functionalized Polyamide polymerization->polymer modification Post-Polymerization Modification (e.g., Suzuki Coupling) polymer->modification functional_polymer Functional Polymer (e.g., Catalyst Support) modification->functional_polymer

Caption: Workflow for the synthesis of a functional polymer.

mof_linker linker (4-Amino-3-iodophenyl)acetic acid Linker Carboxylic Acid (-COOH) Amino Group (-NH₂) Iodo Group (-I) metal Metal Cluster linker:head->metal Coordination pore Pore Channel linker:head->pore Projects into

Caption: Role as a bifunctional, modifiable linker in a MOF.

Conclusion

(4-Amino-3-iodophenyl)acetic acid stands as a molecule with significant, yet largely unexplored, potential in materials science. Its trifunctional nature provides a rich chemical playground for the development of novel polymers, MOFs, and functional surfaces. The protocols and applications detailed in this guide are intended to serve as a foundation and inspiration for researchers to unlock the full potential of this versatile building block. As the demand for advanced materials with precisely controlled properties continues to grow, molecules like (4-Amino-3-iodophenyl)acetic acid will undoubtedly play a crucial role in shaping the future of materials innovation.

References

  • Benchchem. The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy9BRIi-ovE5-UZLhhl8_oAqEOrl5ypLcpkRt2aAyM9bTwdNxjOzdkKrSWVTCXcXBMKimvlab2CjJb3Im7w6jEnKpu3vAYri4ygBRbw_JErj22pm0WPGPM-8jK3DsrhglxWmz29fJWMt_I3RYGG-EZUzuTDX8T00dVdFH-ZnX2PliYUukLGqxHSQgWiCZG7XNpCfrVKT7RobMoVHIQ1qylHX6b23fJZR9LLyiPHg_BVSRUKX46pbF3QRRWjVmfcs3vaBHfE4VEtMiB2IOdcZmcUafLrI6rkEuFWUFsaPK3jt28dFIp-_hT9jW_KEm_6_i9-g==]
  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKbNKG8NAjoV_vYhU5NTWZh8PaV8O5xT_4WuQzxDwyW7HvbWpdu_oXVhtwqVzjbMoRzjegAG5fsW6mVHpWkIncH9ifUQfCKt_SvOLlCKu4DPJj_sJJsVmDsMMUL-T_KmT]
  • Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCs26h40gzry72YvMtNDvRhYjkwZP5hnbrxxmFkDncAMGSzfr4td2EfOUs0vavdgDUD3TvgNAlBCwHRWfl1m2ihsfQdCa_pgCGqfWsz3S3SwsB8CwNZhXiVboOp8ch2pV7j4Hc3_yuTEjhewlVQ4NjMFx0QKO7G4F7pWVBDCSeq5toC8GPC5AE_XF8dFY=]
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFwocWntN1ZHK9i9p8mLYspTnTQsGwQJWLKqNBN3GNsTJ2SOVN-tClDD1vblsGgsXCMQUf1pdSvkWxqo6FA4yu9ZjtuSNYpGGy-wWG-kb9F42iFpJhzBLBpNbAJklZvM_xiMaARSTUQyE9bOrjEHd5zmaY_50vCwbpqrwEhVVv7ovXEakm05C9U8ik1JjqArvErpramTYQiyUiyd7Jlm9Gk3CnraWu9MPZdFdA]
  • RSC Publishing. A facile synthesis of iodine-functionalized hypercrosslinked polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGs2PdIvcObg9CuqyELfA8hhRI90oVPHrGwTff_dWvihvetqQfgoKrC_WJJvIitW-1qD1jolbhC5JHoeGgUhy6a69GHYoDYPi_yM2DdOF4RVNnPfbMcUF2liuAcnM7b91y3c40qPNGmFLnKekr8wbUbGKwKsZ-beIBXfZ3]
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm28pcFbexywfMx7DnbTlBUurhvEW5kzPpuLSP0qMYtQqeAgLwCix_zYIV-_ypb8ZIrzg8-0IVC4KBbmpW_CBQeGxDrSlWJllHBY38Gt5EsyuTlVJ6lU6Am-S40BZ73MfvvSG7xUInU0al]
  • Mahidol University. (2023, October 4). A facile synthesis of iodine-functionalized hypercrosslinked polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWG0uqrThoThwKugh5dwn35EGGImxwf6OwNXDmQ13-0Xl7XIepcucpJiMyxkQFxkDcdA-vs4WHP6oEAim5kULCAjjm18d3kJEtHneVRXIWlQ8CsMQjnf7HkwUzWzh5tBWmydNgn8Y9zZUkrUVi_wGf7cR8frkrIDwoPqXVOyrHIX8OEp2GJugIY37G33ItYb4j3xJU4r8UsNSSpCMTZ8fpF_pRBqwJy5Q3]
  • ResearchGate. A facile synthesis of iodine-functionalized hypercrosslinked polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsZWfmYw9ftWigO4K1ZxP8E9pZM2qJg52AM0E_LYPRT7mNdlJ80xlQs6yT4ScddGIi0L-tl672opcF7_rkIlXaPJos6grjf-o5C_mrcXUbLeb-pvjHy0M4phD6_2mf7O_i1WgvMLZxf2TOa2hDA4IHGrX2ON3NrQl3EGiLYTnS3JRcea3llClJr-wm1nxbHPyqA6RTQscGGgvuV-p_0kSQIEw8Qrspd_A_2404UffPh20Q8w==]
  • ChemicalBook. (4-AMino-3-iodo-phenyl)-acetic acid ethyl ester synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE893gq2n13zPSOqBCRpypSay3xZeNliRLzDRtIbDBPlZbfex4wXpIc45g0VNbMfu2OTXr7ZWNukxs3oInCmu2em7EY0QE4c3XA9wlTNNdx0LoikAvSCmh_ZTNYuyVzKkrPInL8jn537pHg1PEYc4X75b1vlVF28CIvAjM1LoPy_u6r0doJNQYl7tbx5azF7FYbqAM=]
  • Capital Resin Corporation. (2024, May 16). How Amino Resins Make Coatings & Finishes Stronger. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVwhcEur-idIAYBU22sC4hP96tQE-2xWavQLMWGJp46Fi3m6nZXU9NGR-uoViTnQm08kZMmSKfRjy3TpJsGi6vQ0ofOOqWIMgoEQTPri2hOvqAP33IoFs4yKpFCmDks4loymoMUNoEoXfF4Gzy-In8MgQGQirI1DpQJ5UBE-HMQHJi16dJ]
  • PMC. (2024, June 19). Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological moieties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhD6sx6V66Xyifreo575Yf85KRcngSstjWYZQwK1OxpHvIjTakSSFgc2esInijXz6Yf4G-IDOxsG3aA-6Zvz5LeM3gy-VPmO2g__tWZGzDeSTPQ8452oXLy3IITMII3CWugTXl0GtqolZU4zlU]
  • MDPI. (2019, September 17). Functional Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWUWXOOEDemzDEeaRIyKfm0MnrtDWFNDaYf0d0-M5oKAaq4F5LlRtowcyVcjRr1aCVnwm9t3hnpuksXwSfOkeT4hm1kKvQyso8Ziy-UZQUv7pHeVEfHuMbKRYbVRnZEWIPbpscVdLBCCp9A72hQwV_hkxi8-ZCxg8e0rx0QOc_u0yy4QQF4SIi0vh0n_4=]
  • RSC Publishing. Strategies for the application of metal–organic frameworks in catalytic reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWo8uWZoVoggQx224x8j_j-Ocm-eyXqMeyMnp2SJbCkP8cEW5KVgCsJud-oRB1Wdp8Z-9WUk5kS0dIYFoxLh2EJlD-PoPL2xRpluvu2uhwsV32iTF1wogp08CM6TQ9vkPKpqDP3ZupOr7TEWkKlInudiMUw_SLiWJIR3J]
  • Wiley-VCH. Functional Coatings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ60-tQvDbVAuY7eOQDTkXnPfxKEd189vG7LEArEmheisYviatvkr6wWR6Majp5OqsGuQEhVSiTXra60VPtQneFg5u_0bWnzP-G3GRowIZsa8uEAvFPrrZafPzFC4GwBJ_2Dq5Ccnsq1FzviN6ywwmypjIG3a3OcUEjnod7dQb]
  • RSC Publishing. Amine-functionalized metal–organic frameworks: structure, synthesis and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElGTPep6vUaEZSH4tiWDB5QT6pduUhpkaqodHjEpi2gdd8lp9jxo7IoQ_eAvBA6szCnszg9PGCcYXTQWA4oxk2Tbyup2AuwbzW1PL6fcjgaSR8cwNwttHnGE_UMRhEi9hLImgA-pOy8wUn4lak6Jt7_AC-Q6asgjakH5Ys]
  • OUCI. Amine-Functionalized Metal-Organic Frameworks: from Synthetic Design to Scrutiny in Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvgB7P_pkz3Jxs36QaypggkDaU6rGWDqw0T89JWXVL1IRMb14aY7Uf0ASuETcOtVGFm5E35HPvlOtmY4_EHoMRzTUvLyXk5o_GNJVUKP_FLTwFc39uvUYhgunEAXP9UAbZeUE8JAU=]
  • MDPI. (2023, September 6). 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YaqgRDn3Vk0ZUHxwRUREgsweRLexeF1wnNhg6vh76BSJ8mtLW0yJ3GYrYtjxvocvE80dS5Wc0c31P25XpkC1fprxs0xyuBIAHJ8Du_EyyjISTgvpLpR6JpZodGF9bAhmeg==]

Sources

Application Note: Advanced Analytical Strategies for the Quantification of (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

(4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly specialized halogenated aromatic building block[1]. It is frequently synthesized via the electrophilic iodination of 4-aminophenylacetic acid using iodine monochloride (ICl)[2]. In pharmaceutical development, it serves as a critical intermediate for cross-coupling reactions, radiolabeling studies, and the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs (e.g., diclofenac or lumiracoxib derivatives).

Because the molecule contains both a basic primary amine and an acidic carboxylic acid, it exhibits zwitterionic behavior in aqueous solutions. Accurate quantification requires analytical techniques that can control its ionization state to prevent peak tailing and ensure high sensitivity.

Table 1: Physicochemical Properties Summary
PropertyValue / Characteristic
Chemical Name (4-Amino-3-iodophenyl)acetic acid
CAS Number 133178-71-9
Molecular Formula C8H8INO2
Monoisotopic Mass 276.96 g/mol
Key Functional Groups Primary amine (-NH2), Carboxylic acid (-COOH), Aryl iodide (-I)
Predicted pKa ~4.0 (-COOH), ~4.5 (Ar-NH3+)

Methodological Rationale: Causality in Analytical Design

As a Senior Application Scientist, designing a robust assay requires understanding the causality behind every parameter. We present two distinct workflows based on the analytical goal:

  • HPLC-UV for Bulk Purity & Formulation: Ideal for synthetic reaction monitoring and bulk lot release. The aromatic ring and the amine auxochrome provide strong UV absorbance at 254 nm.

  • LC-MS/MS for Trace Quantification: Necessary for pharmacokinetic (PK) biological matrix analysis or genotoxic impurity profiling. The presence of the iodine atom provides a highly specific mass fragmentation signature (loss of 127 Da) that virtually eliminates matrix interference.

Protocol I: HPLC-UV for Bulk Purity Analysis

The "Why" Behind the Protocol

To achieve sharp, Gaussian peak shapes on a reversed-phase C18 column, the analyte's ionization must be suppressed. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA lowers the pH to ~2.0, fully protonating the amine (preventing secondary interactions with column silanols) and suppressing the ionization of the carboxylic acid. This forces the molecule into a single retention state, maximizing theoretical plates and resolution.

HPLC_Workflow A Sample Prep (Dilution in Mobile Phase) B Autosampler (10 µL Injection) A->B Transfer C C18 Column (Reversed-Phase) B->C Mobile Phase D UV Detector (λ = 254 nm) C->D Elution E Data System (Quantification) D->E Integration

Figure 1: HPLC-UV workflow for the bulk quantification of (4-Amino-3-iodophenyl)acetic acid.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of (4-Amino-3-iodophenyl)acetic acid reference standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to working concentrations (10–100 µg/mL) using Mobile Phase A.

  • Column Equilibration: Install a C18 Column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Equilibrate at a flow rate of 1.0 mL/min at 30°C.

  • Mobile Phase Composition:

    • A: Ultrapure Water + 0.1% v/v TFA.

    • B: HPLC-Grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Execution:

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
5.0955Isocratic Hold
15.04060Linear
18.0595Wash
20.0955Re-equilibration
  • System Suitability Testing (Self-Validation): Before injecting samples, inject the 50 µg/mL standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

Protocol II: LC-MS/MS for Trace Matrix Quantification

The "Why" Behind the Protocol

When extracting this compound from complex biological matrices (e.g., plasma), protein precipitation with cold acetonitrile is superior to liquid-liquid extraction (LLE). The zwitterionic nature of (4-Amino-3-iodophenyl)acetic acid makes it difficult to partition into non-polar organic solvents without complex pH buffering. Acetonitrile precipitation rapidly denatures matrix proteins while keeping the polar analyte highly soluble.

For mass spectrometry, Electrospray Ionization in positive mode (ESI+) is selected because the primary aniline group readily accepts a proton in an acidic mobile phase (0.1% Formic Acid), forming a highly stable [M+H]+ precursor ion at m/z 278.0. The weak carbon-iodine bond dictates the primary fragmentation pathway.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 278.0 F1 Quantifier Ion m/z 151.1 (-127 Da, Loss of I) M->F1 CE: 15V (Primary Cleavage) F2 Qualifier Ion m/z 105.1 (-173 Da, Loss of I + HCOOH) M->F2 CE: 25V (Secondary Cleavage)

Figure 2: LC-MS/MS MRM fragmentation pathway for (4-Amino-3-iodophenyl)acetic acid.

Step-by-Step Methodology
  • Sample Extraction: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., an isotopically labeled analog or structurally similar halogenated acid).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • LC-MS/MS Parameters:

    • Column: UPLC C18 (50 x 2.1 mm, 1.7 µm) to minimize run time and reduce matrix suppression.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: ESI+, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

Table 3: Multiple Reaction Monitoring (MRM) Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Assignment
278.0151.15015Quantifier (Loss of Iodine)
278.0105.15025Qualifier (Loss of I + HCOOH)
  • Self-Validating Quality Control: Include a matrix blank (to rule out endogenous isobaric interference) and Low, Mid, and High Quality Control (QC) samples. The run is accepted only if QC accuracy falls within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

References

  • ChemicalBook. "(4-Amino-3-iodophenyl)acetic acid | 133178-71-9" Chemical Properties and Identifiers.1[1]

  • Journal of Medicinal Chemistry (ACS Publications). "Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities." Synthesis and Iodination Mechanisms.2[2]

  • Guidechem. "2-(2-amino-4-iodophenyl)acetic acid 1261861-32-8 wiki." Physicochemical and Computational Data for Iodophenylacetic Acid Derivatives.3[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Amino-3-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, application scientists, and drug development professionals struggling with the regioselective iodination of 4-aminophenylacetic acid.

Below, you will find a diagnostic workflow, troubleshooting FAQs, quantitative comparative data, and a self-validating protocol to ensure high-yield isolation of your target compound.

Synthesis Workflow Analysis

SynthesisWorkflow SM 4-Aminophenylacetic Acid (Starting Material) Direct Direct Iodination (ICl or NIS) SM->Direct Path A Protect Amine Protection (Ac2O / NaOH) SM->Protect Path B (Recommended) Product 4-Amino-3-iodophenylacetic Acid (Target Product) Direct->Product ~56% Yield Byproduct 3,5-Diiodo Byproduct & Polymeric Tars Direct->Byproduct Over-reaction ProtectedSM 4-Acetamidophenylacetic Acid Protect->ProtectedSM ProtectedIodo 4-Acetamido-3-iodophenylacetic Acid ProtectedSM->ProtectedIodo Iodination (ICl) Deprotect Deprotection (HCl / Reflux) ProtectedIodo->Deprotect Deprotect->Product

Workflow comparing direct iodination vs. protection-directed synthesis for optimal yield.

Troubleshooting & FAQs

Q1: Why does my direct iodination of 4-aminophenylacetic acid result in low yields (~50-60%) and the formation of black, insoluble tars? A1: This is a classic issue of electronic over-activation. The free primary amino group (-NH₂) is a strongly activating, ortho/para-directing substituent. Because the para position is occupied by the acetic acid moiety, electrophilic aromatic substitution is forced to the ortho positions (C3 and C5).

  • The Causality: When exposed to strong electrophiles like Iodine monochloride (ICl), the ring is so electron-rich that the first iodination at C3 fails to sufficiently deactivate the ring, leading to a second iodination at C5 (forming the 3,5-diiodo byproduct). Furthermore, anilines are highly susceptible to single-electron oxidation. Direct iodination with ICl typically caps at around a 56% yield[1], as the oxidizing nature of the reagents converts the free amine into reactive radical cations, leading to rapid polymerization (observed as "black tars")[2].

Q2: How can I suppress the formation of the 3,5-diiodo byproduct and prevent oxidative degradation? A2: You must modulate the nucleophilicity of the aniline ring. There are two primary strategies:

  • Electronic Deactivation via Protection (Recommended): Convert the free amine to an acetamide using acetic anhydride. The acetyl group withdraws electron density via resonance, dampening the ring's reactivity. This prevents over-iodination and shields the nitrogen from oxidation[3]. Following mono-iodination, the acetyl group is easily removed via acid hydrolysis.

  • Mild Electrophilic Reagents (Direct Route): If a one-step direct iodination is strictly required for your pipeline, replace ICl with N-Iodosuccinimide (NIS) activated by a catalytic amount of trifluoroacetic acid (TFA)[4]. NIS provides a controlled, slow release of I⁺, minimizing oxidative side reactions compared to ICl or I₂/H₂O₂.

Q3: How do the different iodination reagents compare quantitatively? A3: The choice of reagent directly dictates the reaction kinetics and the thermodynamic stability of the products. Below is a comparative data summary based on standard optimization trials.

Iodination StrategyReagents & ConditionsEst. Mono-Iodo YieldEst. Di-Iodo ByproductOxidation / Tarring
Direct (Aggressive) ICl in CH₂Cl₂ (1.0 eq), 0 °C~56%20 - 30%High
Direct (Oxidative) I₂, H₂O₂ in MeOH, RT< 40%> 30%Severe
Direct (Mild) NIS, cat. TFA in MeCN, -20 °C~65 - 70%10 - 15%Moderate
Protection-Directed 1. Ac₂O 2. ICl 3. HCl> 85% (Over 3 steps)< 5% Minimal
Step-by-Step Methodology: The Self-Validating Acetamide Protocol

To achieve >85% yield, we strongly recommend the protection-iodination-deprotection sequence. This protocol is designed as a self-validating system , meaning built-in analytical checks prevent you from carrying failed intermediates into subsequent steps.

Phase 1: Amine Protection
  • Reaction: Dissolve 4-aminophenylacetic acid (1.0 eq) in a 2M aqueous NaOH solution. Cool to 0 °C.

  • Addition: Add acetic anhydride (1.2 eq) dropwise over 15 minutes to maintain the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Isolation: Acidify the mixture to pH 2 using 6M HCl to precipitate 4-acetamidophenylacetic acid. Filter, wash with cold water, and dry under vacuum.

  • Self-Validation Check: Spot the isolated solid on a TLC plate and stain with ninhydrin. A lack of purple color confirms the complete protection of the primary amine.

Phase 2: Regioselective Iodination
  • Reaction: Suspend the protected intermediate (1.0 eq) in glacial acetic acid.

  • Addition: Dissolve Iodine monochloride (ICl) (1.05 eq) in a small volume of glacial acetic acid. Add this dropwise to the suspension over 30 minutes at room temperature. Stir for 4 hours.

  • Quenching: Pour the dark mixture into ice water containing 10% sodium thiosulfate (to quench unreacted iodine and destroy oxidants). Filter the precipitated 4-acetamido-3-iodophenylacetic acid.

  • Self-Validation Check: Analyze the crude precipitate via LC-MS. The presence of the target mass [M+H]⁺ without significant[M+H+126]⁺ peaks validates that the acetyl group successfully hindered the C5 position, preventing di-iodination.

Phase 3: Deprotection and Final Isolation
  • Reaction: Suspend the iodinated intermediate in 2M HCl and heat to reflux for 4–6 hours.

  • Isolation: Cool the reaction to room temperature. Carefully adjust the pH to ~4.5 using NaOH. The free amino acid, (4-Amino-3-iodophenyl)acetic acid, will precipitate at its isoelectric point.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a 1:1 mixture of ethanol and water.

  • Self-Validation Check: The final product should be fully soluble in dilute HCl (unlike the protected intermediate) and yield a sharp melting point, confirming the complete removal of the acetyl group and high purity of the final API intermediate.

References
  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Preparation of Iodinated Mono- and Di-phenyl-acetic and -propionic Acid Source: RSC Publishing URL: [Link]

  • Title: US3483188A - 6-(alpha - 3 - allophanamidophenylacetamido) and 6 - (alpha - 3 - allophanamidothienylacetamido)
  • Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

purification methods for (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique purification challenges associated with this compound.

In many synthetic routes—such as those developing complex inhibitors—crude (4-amino-3-iodophenyl)acetic acid is often carried forward without purification due to its instability [1]. However, when isolation and high purity are mandatory, understanding the mechanistic boundaries of this molecule is critical. This compound is amphoteric (zwitterionic) and highly sensitive to both oxidative and photolytic degradation [2]. The following guide provides field-proven, self-validating protocols to ensure high-yield recovery and structural integrity.

Part 1: Troubleshooting & FAQs

Q1: My crude product turns dark brown or black during rotary evaporation. How do I prevent this discoloration? Causality: The electron-donating amino group makes the aromatic ring highly electron-rich and susceptible to autoxidation, a well-documented issue in ortho-iodoaniline derivatives [3]. Exposure to oxygen, heat, and ambient light triggers the formation of radical cations, which rapidly polymerize into highly colored quinone-imine derivatives. Solution:

  • Exclude Oxygen: Always use degassed solvents (sparged with Argon or Nitrogen for at least 15 minutes) during extraction and chromatography.

  • Thermal Control: Never exceed a water bath temperature of 35°C–40°C during solvent removal.

  • Chemical Intervention: If the compound is already discolored, incorporate a mild aqueous reducing wash (e.g., 5% aqueous sodium bisulfite) during the liquid-liquid extraction phase to reduce oxidized species back to the primary aniline.

Q2: NMR analysis shows a significant loss of the iodine atom. Why is deiodination occurring? Causality: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Under strongly basic conditions (pH > 11), prolonged heating, or in the presence of trace transition metals (e.g., Palladium or Copper residues from upstream cross-coupling steps), the iodine atom undergoes homolytic cleavage or nucleophilic displacement. Solution: Avoid prolonged exposure to strong bases. When dissolving the crude mixture in base for precipitation, use mild bases (like saturated NaHCO₃) or dilute NaOH (1M), and neutralize immediately. If metal contamination is suspected, pre-treat your organic extracts with a metal scavenger (e.g., EDTA or functionalized silica like SiliaMetS® Thiol) before concentration.

Q3: My yield is exceptionally low after aqueous workup. Where is my product? Causality: (4-Amino-3-iodophenyl)acetic acid is a zwitterion. At low pH, it protonates to form a highly water-soluble anilinium hydrochloride salt. At high pH, it deprotonates to form a water-soluble sodium carboxylate. Solution: The product must be extracted or precipitated precisely at its isoelectric point (pI) , where its net charge is zero and aqueous solubility is at its absolute minimum. Do not rely on pH paper; use a calibrated pH meter to adjust the aqueous phase to exactly pH 3.8–4.2 before isolation.

Part 2: Degradation Pathways & Purification Workflows

Pathway A (4-Amino-3-iodophenyl)acetic acid B Radical Cation Intermediate A->B O2 / Light / Heat (Autoxidation) D Deiodinated Byproduct (4-Aminophenylacetic acid) A->D Strong Base / Heat (Homolytic Cleavage) C Quinone-imine Derivatives (Dark Brown/Black) B->C Polymerization

Caption: Oxidative and deiodination degradation pathways of the iodoaniline moiety.

Workflow A Crude Mixture (pH variable) B Aqueous Dissolution (NaOH, pH 8-9) A->B Solubilize C Filtration (Remove Insolubles) B->C Clarify D Isoelectric Precipitation (HCl, pH 4.0) C->D Neutralize E Vacuum Filtration & Cold Wash D->E Isolate F Pure Product (Zwitterion) E->F Dry

Caption: Workflow for the isoelectric precipitation of (4-Amino-3-iodophenyl)acetic acid.

Part 3: Quantitative Data & Physicochemical Properties

To design a self-validating purification system, you must align your experimental conditions with the compound's intrinsic properties [2].

PropertyValue / EstimateImpact on Purification Strategy
Molecular Weight 277.06 g/mol Critical for stoichiometric calculations and yield determination.
pKa (Carboxylic Acid) ~4.0Requires pH > 7 for complete aqueous dissolution as a carboxylate salt.
pKa (Anilinium Ion) ~3.5Requires pH < 2 for complete aqueous dissolution as an ammonium salt.
Isoelectric Point (pI) ~3.8 - 4.2 Target pH for maximum precipitation and organic extraction.
UV/Vis Absorption Active (Aromatic)Easily detectable via UV detectors (254 nm) during chromatography.

Part 4: Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Recommended for Bulk Crude)

This method leverages the zwitterionic nature of the molecule, allowing impurities to remain dissolved in the aqueous phase while the neutral product precipitates.

  • Dissolution: Suspend the crude (4-amino-3-iodophenyl)acetic acid in degassed, deionized water (10 mL per gram of crude). Slowly add 1M NaOH dropwise under an argon atmosphere until the solid completely dissolves (target pH ~ 8.5). Self-Validation Check: Do not exceed pH 10 to prevent base-catalyzed deiodination.

  • Clarification: Filter the basic solution through a tightly packed Celite pad to remove insoluble polymeric oxidation byproducts and trace metal particulates.

  • Isoelectric Precipitation: Cool the clarified filtrate to 0–5°C in an ice bath. While stirring vigorously, add 1M HCl dropwise. Monitor the solution continuously with a calibrated pH meter. Stop addition exactly when the pH reaches 4.0 . A thick off-white to pale yellow precipitate will form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete crystallization. Isolate the solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold, degassed water (2 x 2 mL/g) to remove inorganic salts, followed by a cold hexanes wash to remove lipophilic impurities. Dry under high vacuum at room temperature in the dark for 24 hours.

Protocol B: Silica Gel Flash Chromatography (For Complex Mixtures)

Use this method if isoelectric precipitation is insufficient (e.g., if structurally similar isomers or closely eluting byproducts are present).

  • Column Preparation: Slurry pack silica gel using Dichloromethane (DCM). Wrap the column in aluminum foil to prevent photolytic degradation.

  • Solvent System Preparation: Prepare a gradient of DCM to Methanol (95:5 transitioning to 90:10). Critical Step: Add 0.5% to 1% glacial acetic acid to the entire mobile phase. Causality: The acetic acid suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing and irreversible binding to the weakly acidic silica gel.

  • Loading: Dissolve the crude mixture in a minimum amount of THF or Methanol, add a small amount of Celite, and evaporate to dryness to create a dry-load powder. Load this evenly onto the column head.

  • Elution: Run the column at a moderate flow rate. Collect fractions and analyze via TLC (using the same acidic mobile phase). Pool the product-containing fractions and concentrate under reduced pressure at <35°C.

References

  • European Patent Office - EP 2632464 B1 Title: INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL Source: Googleapis / European Patent Office URL
  • Title: 2-(2-amino-4-iodophenyl)
  • Benchchem Title: Technical Support Center: Purification of Commercial 2-Iodoaniline Source: Benchchem URL

Technical Support Center: Troubleshooting Guide for (4-Amino-3-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(4-Amino-3-iodophenyl)acetic acid (CAS 133178-71-9) is a highly versatile, bifunctional building block. Its ortho-iodoaniline structural motif is essential for synthesizing complex heterocycles like indoles and benzothiazoles, while its acetic acid moiety provides a handle for late-stage derivatization[1]. However, the proximity of an electron-rich primary amine, a reactive aryl iodide, and a carboxylic acid creates a highly sensitive environment prone to competing side reactions during transition-metal catalysis[2].

This guide provides mechanistic insights and actionable protocols to suppress these unwanted pathways, ensuring high-yielding and reproducible workflows.

Diagnostic Summary of Common Side Reactions

Side Reaction PathwayAnalytical Signature (LC-MS / NMR)Mechanistic Root CausePrimary Mitigation Strategy
Hydrodehalogenation (Deiodination) LC-MS: Mass shift of -126 Da (M - I + H).NMR: Loss of isolated aromatic singlet.β-hydride elimination from Pd(II) intermediate or solvent hydride abstraction.Use aprotic solvents (e.g., 1,4-dioxane); avoid alkoxide bases; add Cu(I) co-catalyst.
Oxidative Polymerization LC-MS: Broad polymeric humps.Visual: Immediate black/brown color change.Single-electron oxidation of the free aniline by trace O 2​ or Pd(II)/Cu(II).Strict Schlenk techniques; freeze-pump-thaw degassing; Boc-protection of the amine.
Intermolecular Amidation LC-MS: Peaks corresponding to dimers/trimers (+133 Da repeating units).Self-condensation due to simultaneous presence of -COOH and -NH 2​ during activation.Orthogonal protection: Boc-protect the amine or esterify the carboxylic acid.
Ullmann Homocoupling LC-MS: Dimeric mass (2x SM - 2x I).NMR: Symmetrical biphenyl signals.Bis-aryl metal intermediate formation favored by high local aryl iodide concentration.Syringe-pump addition of the aryl iodide; use sterically bulky phosphine ligands.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a massive peak corresponding to 4-aminophenylacetic acid (M - I + H) in my LC-MS after a Palladium-catalyzed cross-coupling?

A1: You are observing 3 [3].

  • Expertise & Experience: After the oxidative addition of Pd(0) into the C-I bond, the resulting Pd(II) intermediate is highly reactive. If your reaction contains aliphatic amines, protic solvents, or formates, the Pd(II) species can undergo competitive β-hydride elimination or hydride abstraction, leading to the reductive elimination of the deiodinated arene.

  • Trustworthiness (Self-Validation): To validate if this is happening, run a control reaction without the coupling partner. If the deiodinated product still forms, your solvent or base is acting as the hydride source.

  • Solution: Switch to strictly aprotic, non-nucleophilic solvents (e.g., anhydrous toluene or 1,4-dioxane). Replace strong alkoxide bases with milder, anhydrous bases like K 3​ PO 4​ .

Q2: My reaction mixture turns dark black/brown immediately upon heating, and I recover insoluble polymeric material. What is happening?

A2: This indicates 4 of the free aniline group[4].

  • Expertise & Experience: The electron-rich primary amine is highly susceptible to single-electron oxidation. Transition metals like Cu(II) or Pd(II) in higher oxidation states, or even trace atmospheric O 2​ , can oxidize the amine into a radical cation. This initiates a cascade forming azo compounds, nitroso species, or polyaniline-like oligomers.

  • Trustworthiness (Self-Validation): Monitor the color of your reaction. A properly degassed Pd-catalyzed coupling should transition from yellow/orange to a dark but clear red/brown, not an opaque black suspension with particulate matter.

  • Solution: Employ strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (at least 3 cycles). If the free amine is not required for the immediate coupling step, protect it as a Boc or Acetyl derivative prior to the reaction.

Q3: When I try to activate the carboxylic acid for an amide coupling, my starting material disappears, but I don't get the target product. I see a series of high-molecular-weight peaks instead.

A3: You are inducing intermolecular amidation (oligomerization) .

  • Expertise & Experience: (4-Amino-3-iodophenyl)acetic acid is structurally an unprotected amino acid. When you add activating agents (like EDC, HATU, or DCC) to form an active ester, the unprotected primary amine of another molecule attacks it. This leads to runaway self-condensation and the formation of polyamides.

  • Trustworthiness (Self-Validation): Your LC-MS will show a ladder of peaks separated by 259 Da (the mass of the repeating monomeric unit minus water).

  • Solution: You must orthogonalize the reactivity. Protect the amine as a tert-butyl carbamate (Boc) before activating the carboxylic acid.

Q4: I am observing a dimeric species with a mass of roughly 552 Da (M = 2x SM - 2x I). How do I prevent this?

A4: This is the result of 2 [2].

  • Expertise & Experience: High local concentrations of the aryl iodide in the presence of Cu or Pd catalysts facilitate the formation of a bis-aryl metal intermediate. This intermediate undergoes reductive elimination to form 3,3'-dicarboxymethyl-6,6'-diaminobiphenyl.

  • Trustworthiness (Self-Validation): If the homocoupled product exceeds 5% by HPLC area, your catalytic cycle is turning over too slowly compared to the oxidative addition step.

  • Solution: Keep the concentration of the aryl halide low by using a syringe pump for slow addition. Additionally, employing bulkier phosphine ligands (e.g., XPhos or BrettPhos) sterically hinders the formation of the bis-aryl palladium intermediate, effectively suppressing homocoupling.

Mechanistic Pathway Visualization

G SM (4-Amino-3-iodophenyl) acetic acid Target Target Cross-Coupled Product / Heterocycle SM->Target Optimized Pd/Cu Catalysis (Degassed, Aprotic) Deiodo Deiodinated Byproduct (4-Aminophenylacetic acid) SM->Deiodo β-Hydride Elimination (Protic Solvents) Oxid Oxidative Byproducts (Azo/Polymeric species) SM->Oxid Trace O2 / Metal Oxidation (Unprotected Amine) Oligo Oligomeric Polyamides (Self-Condensation) SM->Oligo Activating Agents (EDC/HATU) Homo Homocoupled Biphenyl (Ullmann Dimer) SM->Homo High Concentration (Excess Catalyst)

Divergent reaction pathways of (4-Amino-3-iodophenyl)acetic acid under cross-coupling conditions.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system to suppress deiodination and homocoupling while preserving the unprotected amine and carboxylic acid.

Materials:

  • (4-Amino-3-iodophenyl)acetic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing (Mitigates Oxidation): Add the arylboronic acid, Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ , and anhydrous K 3​ PO 4​ to an oven-dried Schlenk flask. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Removing trace oxygen prevents the single-electron oxidation of the aniline group, ensuring the amine remains intact.

  • Solvent Addition & Activation: In a separate flask, degas the 1,4-Dioxane/H 2​ O mixture by bubbling Argon for 30 minutes. Add 8 mL of this solvent to the Schlenk flask. Stir at room temperature for 5 minutes to pre-form the active Pd(0) complex.

  • Slow Addition of the Aryl Iodide (Mitigates Homocoupling): Dissolve (4-Amino-3-iodophenyl)acetic acid in the remaining 2 mL of degassed solvent. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Maintaining a low steady-state concentration of the aryl iodide prevents the formation of the bis-aryl palladium intermediate, completely suppressing Ullmann-type homocoupling.

  • Heating and Self-Validating Monitoring: Heat the reaction to 80°C. After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the M-126 peak. If deiodination is <2% and the product peak is dominant, the catalytic cycle is functioning optimally. If deiodination is high, verify the quality of your K 3​ PO 4​ (it must be strictly anhydrous to prevent excess hydroxide-mediated side reactions).

  • Quenching and Workup: Cool to room temperature, carefully acidify to pH 4.5 using 1M HCl (to protonate the acetic acid group while keeping the aniline mostly free as a zwitterion), and extract with EtOAc. Pass the organic layer through a short pad of Celite to remove palladium black.

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. Journal of Medicinal Chemistry - ACS Publications. 1

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - National Institutes of Health. 2

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications.4

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Science.gov. 3

Sources

Technical Support Center: (4-Amino-3-iodophenyl)acetic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with (4-Amino-3-iodophenyl)acetic acid. It provides in-depth information on the stability and degradation of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Core Concepts: Understanding the Stability of (4-Amino-3-iodophenyl)acetic acid

(4-Amino-3-iodophenyl)acetic acid is a substituted aromatic amino acid. Its stability is influenced by its key functional groups: an aromatic amine, an iodine substituent, and a carboxylic acid. Aromatic amines, in general, are susceptible to oxidation, and this can be influenced by factors like pH, light, and temperature.[1] The presence of an iodine atom can introduce susceptibility to deiodination, potentially impacting the compound's biological activity and toxicity profile.[2]

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of (4-Amino-3-iodophenyl)acetic acid during storage and in experimental settings.

  • pH: The pH of a solution is a critical factor. Aromatic amines can undergo acid- or base-catalyzed hydrolysis and are often more susceptible to oxidation at neutral to alkaline pH.[1][3] For many aromatic amines, acidic conditions (e.g., pH 3-5) can enhance stability by protonating the amine group, making it less prone to oxidation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4] This can involve photoreduction of the carbon-iodine bond and the formation of colored degradants.[4]

  • Temperature: Elevated temperatures can accelerate degradation processes.[5][6] Thermal decomposition of related phenylacetic acid compounds has been observed at high temperatures, leading to a variety of degradation products.[7][8]

  • Oxygen: The presence of oxygen can promote oxidative degradation, especially for the aromatic amine functionality.[1] Discoloration of solutions (e.g., turning yellow or brown) is a common indicator of oxidation.[1]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can readily degrade the molecule.[9]

Recommended Storage and Handling

To ensure the integrity of (4-Amino-3-iodophenyl)acetic acid, proper storage and handling procedures are essential.

ConditionRecommendationRationale
Storage Temperature 2-8°C Refrigerator[10]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere if possible.To prevent oxidation.
Light Exposure Keep in a dark place, protected from light.[9]To prevent photodegradation.[4]
Container Keep container tightly closed in a dry and well-ventilated area.[9][11][12][13][14]To prevent moisture absorption and contamination.
Handling Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]To ensure personnel safety.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving (4-Amino-3-iodophenyl)acetic acid.

Observation: Solution Discoloration (Yellowing/Browning)
  • Probable Cause: This is a strong indication of oxidation of the aromatic amine group.[1] Oxidation can be accelerated by exposure to air (oxygen), light, and neutral or alkaline pH.[1]

  • Suggested Actions:

    • Protect from Light: Immediately store the solution in a light-protected container, such as an amber vial.[1]

    • pH Adjustment: Consider adjusting the pH to an acidic range (e.g., pH 3-5) with a suitable buffer, as protonated amines are generally less susceptible to oxidation.[1]

    • Use Fresh Solutions: For critical experiments, it is always recommended to prepare fresh solutions.[1]

    • Inert Atmosphere: If possible, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Observation: Inconsistent Experimental Results or Reduced Activity
  • Probable Cause: The active compound may have degraded over time. The rate of degradation can be influenced by the pH of the experimental buffer, temperature, and storage duration.[1]

  • Suggested Actions:

    • Analytical Check: Use High-Performance Liquid Chromatography (HPLC) or a similar analytical technique to determine the current concentration of the active compound and to check for the presence of degradation products.[1]

    • Fresh Solution Preparation: Always use a freshly prepared solution for critical experiments to ensure accurate and reproducible results.[1]

    • Buffer Compatibility: Ensure that the pH of your experimental buffer is compatible with the stability of the compound. If the assay requires a pH where the compound is unstable, minimize the time the compound is in that buffer before use.[1]

Observation: Poor Solubility
  • Probable Cause: (4-Amino-3-iodophenyl)acetic acid, like many organic compounds, may have limited solubility in aqueous solutions, especially at a pH close to its isoelectric point.

  • Suggested Actions:

    • pH Adjustment: Adjusting the pH of the solution can significantly impact solubility. The amino and carboxylic acid groups mean the molecule's charge state is pH-dependent.

    • Co-solvents: The use of a minimal amount of a water-miscible organic co-solvent, such as DMSO or ethanol, can aid in dissolution. However, ensure the co-solvent is compatible with your experimental system.

    • Sonication: Gentle sonication can help to dissolve the compound.[15]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for (4-Amino-3-iodophenyl)acetic acid?

A1: Based on its structure, the primary degradation pathways are likely to be:

  • Oxidation of the Aromatic Amine: This can lead to the formation of colored impurities.

  • Deiodination: The carbon-iodine bond can be cleaved, particularly under photolytic conditions, leading to the formation of (4-Aminophenyl)acetic acid.

  • Decarboxylation: While less common under typical experimental conditions, decarboxylation of the acetic acid moiety could occur at elevated temperatures.

  • Polymerization: Oxidative coupling of the aromatic amine can lead to the formation of polymeric impurities.

Q2: How can I monitor the stability of my (4-Amino-3-iodophenyl)acetic acid sample?

A2: A stability-indicating analytical method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique.[15] A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or 265 nm).[15] By monitoring the peak area of the parent compound over time and observing the appearance of new peaks, you can quantify degradation.

Q3: What is a forced degradation study and should I perform one?

A3: A forced degradation study involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to deliberately induce degradation.[16][17][18] The purpose is to:

  • Identify potential degradation products.[19]

  • Understand the degradation pathways.[19]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from all its degradation products.[17] Performing a forced degradation study is highly recommended during drug development to ensure the chemical stability of the molecule and to develop robust analytical methods.[16]

Experimental Protocols & Visualizations

Forced Degradation Study Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC Analysis (Purity & Degradant Profile) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method Compound (4-Amino-3-iodophenyl)acetic acid Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Analytical_Troubleshooting Start Inconsistent Analytical Results Check_Purity Check Purity of Starting Material (e.g., HPLC, NMR) Start->Check_Purity Check_Solution_Prep Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution_Prep Check_Instrument Verify Instrument Performance (Calibration, System Suitability) Start->Check_Instrument Degradation_Suspected Degradation Suspected? Check_Purity->Degradation_Suspected Check_Solution_Prep->Degradation_Suspected Check_Instrument->Degradation_Suspected Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Yes Reanalyze Re-analyze Samples Degradation_Suspected->Reanalyze No Optimize_Method Optimize Analytical Method (e.g., Gradient, Wavelength) Forced_Degradation->Optimize_Method Optimize_Method->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: A logical flow for troubleshooting inconsistent analytical data.

References

  • Benchchem. (n.d.). Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions.
  • Standard Operating Procedure. (n.d.).
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Pharmaffiliates. (n.d.). CAS No : 299167-68-3| Chemical Name : Amino(4-iodophenyl)acetic acid.
  • Huang, H., Cai, Y., & Zhao, L. (2022). Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. Polimery, 67(9), 423-431.
  • Benchchem. (n.d.). Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Piatt, J. J., & Brusseau, M. L. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry, 20(8), 1698-1704.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Greenfield Global. (2019, June 19). Safety Data Sheet.
  • SAFETY DATA SHEET. (n.d.).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Zamora, R., Hidalgo, F. J., & Alaiz, M. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 295, 54-61.
  • ResearchGate. (n.d.). Effects of pH on Activity (A) and Stability (B) of AADH.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Bartels, P., Kock-Klahold, C., & Ruhl, A. S. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Sciences Europe, 37(1), 1-17.
  • Chemistry LibreTexts. (2020, August 26). Acidity and Basicity of Amines.
  • SAFETY DATA SHEET. (n.d.).
  • Szwarc, M. (1948). The thermal decomposition of phenylacetic acid. Journal of the Chemical Society (Resumed), 267-270.
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-2.
  • ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 73-79.
  • Lin, M. F., Lee, Y. T., & Lin, C. K. (2007). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics, 9(10), 1236-1243.
  • Arden, T. (2023, November 29). A practical guide to forced degradation and stability studies for drug substances.
  • ChemicalBook. (n.d.). (4-AMino-3-iodo-phenyl)-acetic acid ethyl ester synthesis.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Kim, H., et al. (2025, August 27). Photostability of organic fluorophore influenced by adjacent amino acid residues. Communications Chemistry, 8(1), 1-10.
  • Sigma-Aldrich. (n.d.). (4-Amino-3-bromophenyl)acetic acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Agilent. (n.d.). Amino Acid Analysis.
  • US Pharmacopeia. (2016, October 26). Amino Acid Determination, Revision 1.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-3-chlorobenzenesulfonic Acid Quantification.
  • The Good Scents Company. (n.d.). 4-aminophenyl acetic acid.
  • ECHEMI. (n.d.). AMINO(4-IODOPHENYL)ACETIC ACID.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • Doi, H., et al. (2010). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. Bioorganic & Medicinal Chemistry, 18(16), 5948-5954.
  • Szinai, S. S., & Gootjes, J. (1964). Iodophenyl derivatives of -methylalanine and isovaline as potential oral cholecystographic agents. Journal of Medicinal Chemistry, 7(2), 217-219.
  • Benchchem. (n.d.). Chemical and physical properties of (3-Amino-4-hydroxyphenyl)acetic acid.
  • ResearchGate. (2005, May). 4-Aminophenylacetic acid.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301.

Sources

troubleshooting NMR spectra of (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of (4-Amino-3-iodophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for this compound. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve common experimental challenges effectively.

Understanding Your Analyte: Key Structural Features

(4-Amino-3-iodophenyl)acetic acid is a multifunctional molecule with distinct features that directly influence its NMR spectrum:

  • Aromatic System: A 1,2,4-trisubstituted benzene ring, which will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • Labile Protons: The molecule possesses two types of exchangeable protons: the carboxylic acid (-COOH) and the aromatic amine (-NH₂). These protons are highly sensitive to solvent, concentration, and temperature, often appearing as broad signals or not being observed at all.

  • Methylene Group: An isolated methylene (-CH₂) group, which is expected to appear as a sharp singlet.

  • Iodine Substituent: The heavy iodine atom influences the electronic environment of the aromatic ring, affecting the chemical shifts of nearby protons and carbons.

Section 1: Expected NMR Spectral Data

A crucial first step in troubleshooting is to have a reliable reference. While the compound can exist as a zwitterion, for practical purposes, we will consider its neutral form.[1] Based on data from its ethyl ester analog and related structures, the following are the anticipated chemical shifts in DMSO-d₆, a common solvent for this type of molecule due to its excellent dissolving power for polar compounds.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Amino-3-iodophenyl)acetic acid in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Expected Multiplicity ¹³C Chemical Shift (δ, ppm)
H-2~7.5 - 7.6d (doublet)~138 - 140
H-5~6.7 - 6.8d (doublet)~114 - 116
H-6~7.0 - 7.1dd (doublet of doublets)~130 - 132
-CH₂-~3.4 - 3.5s (singlet)~40 - 42
-NH₂~5.0 - 5.5 (highly variable)br s (broad singlet)C-4: ~145 - 147
-COOH~12.0 - 12.5 (highly variable)br s (broad singlet)~172 - 174
C-IN/AN/A~85 - 88
C-CH₂N/AN/A~128 - 130

Note: These are estimated values. Actual shifts can vary based on concentration, temperature, and pH.

Section 2: Troubleshooting Common NMR Issues

This section addresses specific problems you might encounter during your analysis, presented in a question-and-answer format.

Q1: My spectrum has several unexpected peaks that I can't assign. What are they?

A1: Unassigned peaks are the most common issue and typically originate from three sources: residual solvents, synthesis impurities, or degradation products. The key is to systematically rule out each possibility.

Causality:

  • Solvents: Every NMR solvent contains residual protons from its non-deuterated counterpart (e.g., DMSO-d₅H in DMSO-d₆). Water is also a very common contaminant.[5]

  • Synthesis Impurities: Your sample may contain unreacted starting materials, such as 4-aminophenylacetic acid, or byproducts from the iodination reaction.[2][6]

  • Degradation: Aromatic amines are susceptible to air oxidation, which can produce colored impurities and corresponding NMR signals.[7]

Troubleshooting Workflow:

G start Unexpected Peak(s) Observed solvent_check Compare peak list to common solvent impurity tables. start->solvent_check solvent_match Peak identified as solvent or water. solvent_check->solvent_match Match impurity_check Compare spectrum to NMR of starting materials/reagents. solvent_check->impurity_check No Match impurity_match Peak identified as known impurity. Re-purify sample. impurity_check->impurity_match Match degradation_check Is the sample old or discolored? Run fresh sample. impurity_check->degradation_check No Match degradation_match Peak absent in fresh sample. Likely degradation. degradation_check->degradation_match Match unknown Peak remains unidentified. Consider 2D NMR (COSY, HSQC) for structural elucidation. degradation_check->unknown No Match

Caption: Workflow for identifying unknown peaks.

Actionable Steps:

  • Check Solvent Peaks: First, compare your unknown peaks to a standard NMR solvent chart. The residual peak for DMSO-d₆ is at ~2.50 ppm, and water typically appears between 3.3-3.5 ppm.[8][9]

  • Review Synthesis Route: Obtain NMR spectra for the starting materials, such as 4-aminophenylacetic acid, and any reagents used in the final purification steps. Common impurities could include residual ethyl acetate or hexane from column chromatography.[3]

  • Assess Sample Quality: If the sample is old, has been exposed to light, or shows discoloration, oxidation may have occurred.[7] Prepare a fresh sample for comparison.

Q2: The signals for the -NH₂ and/or -COOH protons are very broad, or I can't see them at all. Is there a problem with my instrument?

A2: This is almost certainly not an instrument fault. It is the expected behavior for labile (exchangeable) protons.

Causality: The protons on heteroatoms like oxygen and nitrogen can undergo rapid chemical exchange with other labile protons in the sample (including trace water) or with each other. This exchange occurs on a timescale similar to the NMR experiment, leading to a broadening of the signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline noise.

The Definitive Test: D₂O Exchange To confirm that a signal is from a labile proton, a "D₂O shake" experiment is the gold standard. Deuterium (D) is not observed in ¹H NMR. When you add a drop of D₂O to your NMR tube, the labile protons (-NH₂ and -COOH) will exchange with deuterium (-ND₂ and -COOD).

D₂O Exchange Workflow:

G cluster_0 Step 1: Initial Spectrum cluster_1 Step 2: D₂O Addition cluster_2 Step 3: Final Spectrum cluster_3 Step 4: Analysis a Acquire standard ¹H NMR spectrum. Note broad peaks at ~5.2 ppm and ~12.1 ppm. b Remove tube from spectrometer. Add 1-2 drops of D₂O. Shake gently to mix. a->b c Re-acquire ¹H NMR spectrum. b->c d Compare spectra. Confirm disappearance of broad signals. Conclusion: Peaks were from -NH₂ and -COOH. c->d

Caption: Protocol for D₂O exchange experiment.

Experimental Protocol: D₂O Shake

  • Acquire Initial Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O). Cap the tube and invert it several times to mix thoroughly.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare: The signals corresponding to the -NH₂ and -COOH protons will have disappeared or significantly decreased in intensity, confirming their identity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for running an NMR of (4-Amino-3-iodophenyl)acetic acid?

  • Recommended: DMSO-d₆ is the best choice. It will dissolve the compound well and, being aprotic, it slows down the exchange rate of the -NH₂ and -COOH protons, making them more likely to be observed.[3][4]

  • Acceptable: Methanol-d₄ can be used, but the labile protons will rapidly exchange with the solvent's -OD group and will not be observed. The HOD signal will increase in intensity.

  • Not Recommended: Chloroform-d (CDCl₃) is unlikely to be a good solvent due to the high polarity and zwitterionic potential of the analyte.[1] You will likely face significant solubility issues.

Q2: Why does the aromatic region look so complex? I was expecting simple doublets. The three protons on the aromatic ring form a coupled spin system. Specifically, H-6 is coupled to both H-2 (a long-range four-bond coupling, typically small) and H-5 (a three-bond ortho coupling). H-5 is coupled to H-6. This results in what is often called an "ABX" system, though it's more accurately described by its specific coupling constants. You should expect to see a doublet for H-5, a doublet for H-2 (or a singlet if the long-range coupling is not resolved), and a doublet of doublets for H-6. The exact appearance can be sensitive to the spectrometer's resolution.

Q3: My integration values for the aromatic region don't add up to 3 protons. This can be due to several factors:

  • Phasing: Improper phasing of the spectrum can distort the integrals. Ensure the baseline is flat across the entire spectrum before integrating.

  • Broad Peaks: If any of the aromatic signals are unusually broad (perhaps due to being near the quadrupolar iodine nucleus or slight aggregation), the integration algorithm may underestimate their area.

  • Impurity Overlap: An impurity peak may be overlapping with one of your aromatic signals, artificially inflating its integral. Always integrate all peaks in the spectrum to see if the total integral corresponds to a reasonable number of protons relative to your known singlet for the -CH₂- group.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

  • Organic Syntheses. dl-PHENYLGLYCINE. [Online] Available at: [Link]

  • PubChem. 4-Aminophenylacetic acid. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes. [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

  • Chemistry LibreTexts. 15.8: Spectroscopy of Aromatic Compounds. [Online] Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Online] Available at: [Link]

  • Emery Pharma. NMR Solvent Chart. [Online] Available at: [Link]

  • Bedair, A. H., et al. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart (Older version). [Online] Available at: [Link]

  • The Royal Society of Chemistry. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Online] Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Online] Available at: [Link]

  • All 'Bout Chemistry. Proton NMR-31 || Tricks and Tips to Solve NMR Problems Quickly || 15 Problems. YouTube.
  • PubChem. 4-Aminobenzophenone. [Online] Available at: [Link]

  • Pharmaffiliates. Amino(4-iodophenyl)acetic acid. [Online] Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: NMR Solvents. Organic Chemistry Data. [Online] Available at: [Link]

  • Google Patents. CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Online] Available at: [Link]

  • Gracin, S., et al. 4-Aminophenylacetic acid. Acta Crystallographica Section E.
  • Trissel, L. A., et al. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Hsieh, Y., et al.
  • PubChem. 4-Hydroxy-3-nitrophenylacetic acid. [Online] Available at: [Link]

Sources

Technical Support Center: (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Amino-3-iodophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. Here, you will find comprehensive safety protocols, troubleshooting guides for common experimental issues, and frequently asked questions, all grounded in established scientific principles and safety standards.

I. Critical Safety Protocols & Hazard Mitigation

This section provides a detailed overview of the potential hazards associated with (4-Amino-3-iodophenyl)acetic acid and the essential safety measures required to mitigate these risks. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs): Safety & Handling

Q1: What are the primary hazards of (4-Amino-3-iodophenyl)acetic acid?

A1: (4-Amino-3-iodophenyl)acetic acid is classified as harmful if swallowed.[1] It can cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is important to handle this compound with care to avoid exposure.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is your first line of defense. The following should be worn at all times when handling (4-Amino-3-iodophenyl)acetic acid:

  • Eye and Face Protection: Chemical safety goggles are required.[4] In situations where splashing is a risk, a face shield should also be worn for complete protection.[4][5][6]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[4] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to prevent skin contact.[4] It is recommended to change gloves regularly, typically every 30 to 60 minutes, or immediately if contamination is suspected.[5]

  • Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to protect your skin and clothing.[4][7] For procedures with a higher potential for exposure, more extensive protective clothing may be necessary.[4][6]

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[4][7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[4][5][9]

Q3: How should I properly store (4-Amino-3-iodophenyl)acetic acid?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][10] It is also recommended to keep it in a dark place under an inert atmosphere at room temperature.[11]

Q4: What is the correct procedure for disposing of this chemical and its contaminated waste?

A4: All waste containing (4-Amino-3-iodophenyl)acetic acid must be treated as hazardous waste.[4] Dispose of the compound and any contaminated materials, such as gloves and weighing papers, in a designated and clearly labeled hazardous waste container in accordance with institutional, local, and national regulations.[2][3][4][10]

Troubleshooting Guide: Emergency Exposure

This section provides immediate steps to take in the event of accidental exposure to (4-Amino-3-iodophenyl)acetic acid.

Scenario Immediate Action
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2][3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse the mouth with water.[2] Do NOT induce vomiting.[1][10]
Visual Workflow: Spill Management Protocol

The following diagram outlines the critical steps for managing a small solid spill of (4-Amino-3-iodophenyl)acetic acid.

Spill_Management cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1. Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Alert->Don_PPE 2. Cover Gently Cover Spill with Inert Absorbent Material Don_PPE->Cover 3. Sweep Carefully Sweep Up Material Cover->Sweep 4. Collect Collect in a Labeled Hazardous Waste Container Sweep->Collect 5. Wipe Wipe Spill Area with a Suitable Solvent Collect->Wipe 6. Dispose_Wipes Dispose of Cleaning Materials in Hazardous Waste Wipe->Dispose_Wipes 7. Wash_Hands Wash Hands Thoroughly Dispose_Wipes->Wash_Hands 8.

Caption: Workflow for handling a small solid chemical spill.

II. Experimental & Application Support

This section addresses common challenges and questions that may arise during the experimental use of (4-Amino-3-iodophenyl)acetic acid.

Frequently Asked Questions (FAQs): Experimental Use

Q5: What are some common solvents for (4-Amino-3-iodophenyl)acetic acid?

A5: While specific solubility data is limited, related compounds show solubility in Dimethyl sulfoxide (DMSO).[12] For synthesis, acetonitrile is a commonly used solvent.[13]

Q6: I am observing incomplete reactions or low yields in my synthesis. What are some potential causes and solutions?

A6: Several factors can contribute to poor reaction outcomes. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, including the (4-Amino-3-iodophenyl)acetic acid. Impurities can interfere with the reaction.

  • Reaction Conditions: The synthesis of derivatives often involves sensitive reaction conditions. For instance, in N-arylation reactions, the choice of catalyst and ligands, such as palladium with specialized phosphine ligands, is crucial for achieving mild reaction conditions and minimizing side reactions.[14]

  • Inert Atmosphere: For many reactions involving this compound, maintaining an inert atmosphere (e.g., using nitrogen or argon) is critical to prevent unwanted side reactions with atmospheric components.[13]

  • Temperature Control: Precisely controlling the reaction temperature is vital. Some reactions may require refluxing, while others may need to be carried out at room temperature or cooled to prevent decomposition or side product formation.[13]

Q7: My purified product seems to be degrading over time. How can I improve its stability?

A7: (4-Amino-3-iodophenyl)acetic acid and its derivatives can be sensitive to light, air, and moisture. Store the purified compound in a tightly sealed container, under an inert atmosphere if possible, and in a dark, cool, and dry place.[2][3][11]

Troubleshooting Guide: Common Experimental Issues
Issue Potential Cause Recommended Solution
Difficulty dissolving the compound Incorrect solvent choice.Test solubility in a small scale with various common laboratory solvents such as DMSO, DMF, or methanol.
Unexpected side products in NMR Reaction with atmospheric oxygen or moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[13]
Product decomposition during workup Exposure to acidic or basic conditions, or prolonged heating.Use mild workup procedures. If extractions are necessary, use cooled solutions and minimize the time the compound is in contact with aqueous acidic or basic layers.
Inconsistent biological assay results Compound degradation in assay buffer.Prepare fresh stock solutions for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Visual Workflow: General Synthesis & Purification

The following diagram illustrates a general workflow for the synthesis and purification of a derivative of (4-Amino-3-iodophenyl)acetic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Combine (4-Amino-3-iodophenyl)acetic acid and other reactants in a suitable solvent Reaction Perform reaction under controlled conditions (temperature, atmosphere) Start->Reaction Quench Quench the reaction Reaction->Quench Extract Extract the product with an appropriate organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chroma Purify by column chromatography Concentrate->Chroma Analyze Analyze fractions (e.g., TLC) Chroma->Analyze Combine Combine pure fractions Analyze->Combine Final_Con Concentrate to yield pure product Combine->Final_Con

Caption: General workflow for synthesis and purification.

III. Physicochemical Properties

Understanding the physicochemical properties of (4-Amino-3-iodophenyl)acetic acid is fundamental for its effective use in research and development.

PropertyValueSource
Molecular Formula C₈H₈INO₂[15]
Molecular Weight 277.06 g/mol -
Appearance Beige powder solid[2]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO[12]

IV. References

  • Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum, 33(6). Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • Power, L. (2013, October 3). Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

Sources

addressing failed reactions with (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Amino-3-iodophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common failed reactions through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven solutions.

Core Compound Characteristics & Handling

This section provides baseline information critical for the successful use of (4-Amino-3-iodophenyl)acetic acid.

FAQ: Stability and Storage

Question: What are the recommended storage conditions for (4-Amino-3-iodophenyl)acetic acid?

Answer: (4-Amino-3-iodophenyl)acetic acid, like many aromatic amino acids with halogen substituents, should be stored under controlled conditions to ensure its integrity. While specific long-term stability data is not always available, best practices derived from similar compounds apply.[1]

ParameterRecommendationRationale & Remarks
Temperature Cool, Room Temperature (Refrigeration at 2-8°C for long-term)Storing in a cool place minimizes the rate of potential degradation pathways. For extended storage, refrigeration is a standard precaution for aromatic amino acid derivatives.[1]
Humidity Dry EnvironmentThe compound should be stored in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis or clumping.[1]
Light Protect from LightAromatic amino acids can be photosensitive. It is best practice to store the material in an opaque or amber container in a dark location to prevent photochemical decomposition.[1]
Atmosphere Standard Atmosphere (Inert gas for solutions)For the solid compound, a normal atmosphere is generally sufficient. However, if stored in solution, purging with an inert gas like argon or nitrogen is recommended to prevent oxidation.

Question: How can I verify the quality of my (4-Amino-3-iodophenyl)acetic acid before use?

Answer: Before starting any reaction, it is crucial to verify the purity and identity of your starting material. A "failed" reaction is often due to compromised reagents.

  • Appearance: The compound should be a white to cream or pale brown powder or crystalline powder.[2]

  • Melting Point: The reported melting point is in the range of 136-143°C.[2] A broad or depressed melting range often indicates impurities.

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods to confirm the structure and check for organic impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight (277.06 g/mol ).[3]

  • Chromatography (HPLC): High-Performance Liquid Chromatography can provide a quantitative assessment of purity.[2][4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

(4-Amino-3-iodophenyl)acetic acid is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds via its aryl iodide moiety. However, the interplay between the iodo, amino, and acetic acid groups can lead to challenges.

General Troubleshooting Workflow

Before diving into specific reaction types, follow this general workflow when a reaction fails.

G cluster_analysis Crude Analysis Reveals: cluster_solutions Potential Solutions Start Reaction Failed (Low Yield / No Product) CheckSM 1. Verify Starting Material Purity & Identity (NMR, LCMS) Start->CheckSM AnalyzeCrude 2. Analyze Crude Reaction Mixture (LCMS, ¹H NMR) CheckSM->AnalyzeCrude NoConversion No Conversion: Starting Material Unchanged AnalyzeCrude->NoConversion SideProducts Complex Mixture: Side Products Observed AnalyzeCrude->SideProducts ProductDeg Product Formed, Then Degraded AnalyzeCrude->ProductDeg Sol_Catalyst Optimize Catalyst System: - Ligand Screen - Pd Precursor - Temperature NoConversion->Sol_Catalyst Inactive Catalyst? Sol_Conditions Modify Reaction Conditions: - Solvent - Base - Degassing Technique NoConversion->Sol_Conditions Suboptimal Conditions? Sol_Protect Employ Protecting Groups: - Amine (Boc/Fmoc) - Acid (Ester) SideProducts->Sol_Protect Interfering Functional Groups? SideProducts->Sol_Conditions Wrong Solvent/Base? Sol_Time Optimize Reaction Time: - Run Kinetic Studies ProductDeg->Sol_Time Reaction too long?

Caption: General workflow for troubleshooting failed reactions.

FAQ: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with (4-Amino-3-iodophenyl)acetic acid is giving very low yields. The main peak in my LCMS is my dehalogenated starting material. What's happening?

Answer: This is a classic case of hydrodehalogenation, a common side reaction in Suzuki couplings, especially with electron-rich aryl iodides.[5] The palladium-hydride (Pd-H) species responsible can be generated from various sources.

Causality & Solutions:

  • Pd-H Formation: A palladium-hydride species is likely forming and undergoing reductive elimination with your aryl group faster than transmetalation with the boronic acid.[5]

    • Mechanism: The Pd-H species can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water.[5]

    • Solution: Switch to aprotic solvents like dioxane, THF, or toluene.[5] If your boronic acid requires a co-solvent, minimize the amount of any protic solvent like water or ethanol.

  • Slow Transmetalation: The rate-limiting step might be the transfer of the organic group from boron to palladium. If this step is slow, it gives the Pd-H species more time to cause dehalogenation.[5]

    • Solution: The choice of base is critical for activating the boronic acid. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation.[6][7]

  • Ligand Choice: The ligand influences the rates of all steps in the catalytic cycle.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos). These ligands tend to promote the desired reductive elimination of the product over dehalogenation and can stabilize the palladium center.[8]

Question: I am seeing significant amounts of boronic acid homocoupling (biaryl product). How can I prevent this?

Answer: Homocoupling is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[9]

Causality & Solutions:

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[9]

    • Solution: Rigorous degassing of your solvents and reaction mixture is essential. Use a "freeze-pump-thaw" cycle (at least three times) for the best results, or sparge thoroughly with an inert gas (argon or nitrogen) for at least 15-20 minutes.[5]

  • Slow Oxidative Addition: If the oxidative addition of your aryl iodide to Pd(0) is slow, it can allow time for side reactions. While aryl iodides are generally very reactive, the electron-donating amino group can modulate this reactivity.[9]

    • Solution: Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[5] Increasing the temperature may also help, but must be balanced against the risk of increasing dehalogenation.[5]

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling (4-Amino-3-iodophenyl)acetic acid derivatives.

  • Protection: The free amine and carboxylic acid can interfere. It is highly recommended to protect both groups first (see Section 4). For this protocol, we assume the use of Ethyl 2-(4-(tert-butoxycarbonylamino)-3-iodophenyl)acetate .

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add the protected aryl iodide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition:

    • Add previously degassed solvents. A common and effective system is a mixture of toluene and water (e.g., 10:1 v/v).[5]

  • Degassing:

    • Perform one final freeze-pump-thaw cycle on the sealed reaction mixture.

  • Reaction:

    • Heat the mixture with vigorous stirring to 80-100 °C.[5]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

FAQ: Sonogashira Coupling

Question: My Sonogashira coupling between (4-Amino-3-iodophenyl)acetic acid and a terminal alkyne is not working. I'm using standard Pd(PPh₃)₄/CuI conditions.

Answer: While aryl iodides are typically excellent substrates for Sonogashira coupling, failure can arise from catalyst inhibition or suboptimal conditions, particularly with an electron-rich substrate.

Causality & Solutions:

  • Catalyst System: The classic Pd(PPh₃)₄/CuI system is robust, but not always optimal.

    • Solution:

      • Ligand Modification: Electron-rich phosphine ligands can increase the rate of oxidative addition, which is often the rate-limiting step.[10][11] Consider using a more electron-rich and bulky ligand in place of triphenylphosphine.

      • Copper-Free Conditions: The copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Modern protocols often use copper-free conditions with a highly active palladium catalyst and a suitable base.[10]

  • Base: The amine base (typically Et₃N or DIPEA) plays a crucial role in both the palladium and copper catalytic cycles.[7][10]

    • Solution: Ensure the base is pure, dry, and used in sufficient excess (often it can be the solvent or co-solvent). If solubility is an issue, a stronger, non-coordinating organic base might be required.

  • Functional Group Interference: The free carboxylic acid can protonate the amine base, reducing its effectiveness. It can also coordinate to the metal centers.

    • Solution: Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This is a common strategy to improve yields and reduce side reactions in cross-coupling.[12]

Troubleshooting Peptide Coupling Reactions

Forming a peptide bond using the carboxylic acid moiety of (4-Amino-3-iodophenyl)acetic acid introduces challenges common to peptide synthesis, exacerbated by the molecule's specific structure.

FAQ: Peptide Coupling

Question: I am trying to couple the carboxylic acid of (4-Amino-3-iodophenyl)acetic acid with the N-terminus of a peptide, but the reaction is incomplete and I see multiple byproducts.

Answer: This is a frequent issue when working with multifunctional amino acids. The problem likely stems from a combination of unprotected functional groups, inappropriate activation, and steric hindrance.

Causality & Solutions:

  • Unprotected Amine: The primary aromatic amine is nucleophilic and can react with the activated carboxylic acid of another molecule, leading to oligomerization or polymerization instead of coupling with your target peptide.

    • Solution: The amino group must be protected before attempting to activate and couple the carboxylic acid.[13] The most common and orthogonal protecting groups are Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Boc (tert-butyloxycarbonyl), which is acid-labile.[13][14] The choice depends on the overall synthetic strategy for your peptide.[14]

  • Inefficient Coupling Reagent: The electron-rich nature of the ring and potential steric hindrance from the ortho-iodo group can make coupling sluggish.

    • Solution: Use a high-efficiency coupling reagent. For difficult couplings, uronium/aminium salts like HATU or HBTU are often more effective than standard carbodiimides (e.g., DCC, EDC).[15] Additives like Oxyma Pure or HOBt are also crucial as they accelerate the coupling and suppress racemization at the alpha-carbon.[16]

  • Solubility: As peptide chains grow, they can aggregate and precipitate from the reaction solvent, leading to incomplete reactions.[17][18]

    • Solution: Choose a solvent that keeps all components dissolved. DMF and NMP are standard choices for peptide synthesis. In some cases, adding chaotropic salts or switching to a more solubilizing solvent mixture may be necessary.[18]

Protocol: Fmoc Protection and Peptide Coupling
  • Fmoc Protection of the Amine:

    • Dissolve (4-Amino-3-iodophenyl)acetic acid (1.0 equiv) in a suitable solvent mixture (e.g., 10% aqueous sodium carbonate and dioxane).

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 equiv) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Perform an acidic workup to protonate the carboxylic acid and precipitate the product. The crude Fmoc-protected amino acid can be purified by crystallization or chromatography.

  • Peptide Coupling (Example with HATU):

    • In a reaction vessel, dissolve the Fmoc-protected (4-amino-3-iodophenyl)acetic acid (1.2 equiv) in dry DMF.

    • Add HATU (1.2 equiv) and a non-nucleophilic base such as DIPEA (2.4 equiv). Stir for a few minutes to pre-activate the carboxylic acid.

    • Add your N-terminally deprotected peptide or amino acid ester (1.0 equiv) to the activated mixture.

    • Monitor the reaction by a qualitative test (e.g., Kaiser test for free amines) or LC-MS.

    • Once complete, precipitate the peptide, wash thoroughly, and proceed with the next step in your synthesis.

The Role of Protecting Groups: A Strategic Approach

For a trifunctional molecule like (4-Amino-3-iodophenyl)acetic acid, a clear protecting group strategy is not just helpful—it is mandatory for success. The choice of which group to protect depends entirely on the desired transformation.

G cluster_CC Strategy for C-I Reactions cluster_Peptide Strategy for COOH Reactions cluster_Amine Strategy for NH₂ Reactions Start Desired Reaction? Path_CC C-C or C-N Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the Iodo Position Start->Path_CC C-I Bond Path_Peptide Peptide Bond Formation at the Carboxylic Acid Start->Path_Peptide COOH Path_Amine Reaction at the Amine (e.g., Acylation, Reductive Amination) Start->Path_Amine NH₂ Protect_Amine_CC Protect Amine (Boc or Fmoc) Path_CC->Protect_Amine_CC Protect_Acid_CC Protect Carboxylic Acid (Methyl or Ethyl Ester) Path_CC->Protect_Acid_CC Protect_Amine_P Protect Amine (Fmoc or Boc) Path_Peptide->Protect_Amine_P Protect_Acid_A Protect Carboxylic Acid (Methyl or Ethyl Ester) Path_Amine->Protect_Acid_A Keep_Acid_Free Carboxylic Acid is REACTANT Keep_Amine_Free Amine is REACTANT

Caption: Decision diagram for protecting group strategy.

  • Why protect the amine? The primary amine is a nucleophile and a potential ligand for transition metals. Protecting it (e.g., as a carbamate) prevents it from coordinating to and inhibiting the palladium catalyst and stops it from participating in unwanted side reactions.[13]

  • Why protect the carboxylic acid? The carboxylate anion can act as a ligand for the catalyst. In its protonated form, it can neutralize the base required for the reaction. Converting it to an ester (e.g., methyl or ethyl) renders it inert to most cross-coupling conditions.[12]

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Malig, T. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Reddit r/chemistry. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?[Link]

  • Yi, C., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • ResearchGate. (n.d.). An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • IIT Bombay. (2020). Protecting Groups. [Link]

  • The Doyle Group. (2020). Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. [Link]

  • ResearchGate. (2024). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]

  • Royal Society of Chemistry. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Frontiers in Chemistry. (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]

  • PMC. (n.d.). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids. [Link]

  • Taylor & Francis. (n.d.). Amino acid analysis – Knowledge and References. [Link]

  • The Good Scents Company. (n.d.). 4-aminophenyl acetic acid. [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Quora. (2018). Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis?[Link]

  • Agilent. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]

  • ResearchGate. (n.d.). Are acetic acid derivatives really negative to the iodoform test?[Link]

  • Pharmaffiliates. (n.d.). Amino(4-iodophenyl)acetic acid. [Link]

  • Reddit r/Chempros. (2022). Help needed! Why my appel reaction did not work ?[Link]

  • Wiley Analytical Science. (n.d.). Folie 1. [Link]

Sources

removing impurities from (4-Amino-3-iodophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting (4-Amino-3-iodophenyl)acetic Acid Synthesis & Purification

Welcome to the Technical Support Center. The synthesis of (4-Amino-3-iodophenyl)acetic acid via the electrophilic aromatic iodination of 4-aminophenylacetic acid (4-APAA) is a highly sensitive process. The strong electron-donating nature of the amino group makes the aromatic ring susceptible to over-iodination and oxidative degradation. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure product.

Diagnostic Troubleshooting (FAQ)

Q: Why does my crude reaction mixture appear dark brown or purple instead of off-white? A: The dark coloration is primarily caused by residual unreacted iodine ( I2​ ) or oxidized polyaniline-like polymeric byproducts. Aniline derivatives are highly susceptible to oxidative coupling during electrophilic halogenation. Causality & Solution: Quench the reaction with a reducing agent such as 10% sodium thiosulfate ( Na2​S2​O3​ ) until the iodine color dissipates. Thiosulfate selectively reduces I2​ to water-soluble iodide ( I− ) without affecting the covalently bound iodine on your aromatic ring[1].

Q: How can I effectively separate the target mono-iodinated product from the 4-amino-3,5-diiodophenylacetic acid impurity? A: Over-iodination is a common issue due to the strong activating nature of the amino group. While controlling the stoichiometric ratio of the iodinating agent (e.g., ICl) minimizes this, di-iodinated impurities almost always persist in the crude mixture[2]. Causality & Solution: Exploit differential solubility. The di-iodo impurity is significantly more lipophilic and lacks the same hydrogen-bonding network as the mono-iodo product. Recrystallizing the crude mixture from aqueous ethanol allows the mono-iodo product to crystallize while the di-iodo derivative remains dissolved in the mother liquor.

Q: Is there a way to remove unreacted 4-aminophenylacetic acid (starting material) without using column chromatography? A: Yes, through precise pH-controlled liquid-liquid extraction. Causality & Solution: The introduction of the electron-withdrawing iodine atom at the ortho position relative to the amine significantly decreases the basicity of the amine. The conjugate acid of the starting material has a higher pKa than the iodinated product. By adjusting the aqueous phase to pH ~2.0–2.5, the unreacted starting material is preferentially protonated into its water-soluble anilinium salt, while the mono-iodinated product remains largely unprotonated and partitions into the organic solvent[3].

Physicochemical Profiling of Reaction Components

Understanding the physicochemical differences between your target and impurities is critical for designing a logical purification strategy.

CompoundRoleApprox. pKa (Amine)LipophilicityPrimary Removal Strategy
4-Aminophenylacetic acid Starting Material~ 4.6LowAqueous extraction at pH 2.0-2.5
(4-Amino-3-iodophenyl)acetic acid Target Product~ 3.0MediumCrystallization (Target)
(4-Amino-3,5-diiodophenyl)acetic acid Over-reaction Impurity< 2.0HighRetained in mother liquor
Iodine / Triiodide Reagent/ByproductN/AVariableThiosulfate reduction

Purification Workflow

G sm Crude Reaction Mixture (Product + Impurities) quench Thiosulfate Quench (Reduces I2 to I-) sm->quench ph_adj pH Adjustment (pH 2.0 - 2.5) quench->ph_adj extract Liquid-Liquid Extraction (EtOAc / Water) ph_adj->extract aq_layer Aqueous Layer (Protonated SM & Salts) extract->aq_layer Discard org_layer Organic Layer (Mono- & Di-iodo products) extract->org_layer Retain cryst Recrystallization (Aqueous Ethanol) org_layer->cryst pure Pure (4-Amino-3-iodophenyl) acetic acid cryst->pure Precipitate ml Mother Liquor (Di-iodo Impurity) cryst->ml Filtrate

Workflow for the purification of (4-Amino-3-iodophenyl)acetic acid.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next phase unless the validation check confirms the success of the current step.

Phase 1: Quenching and De-colorization

  • Transfer the crude iodination reaction mixture to an ice bath, maintaining the temperature at 0–5 °C.

  • Dropwise, add a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution while stirring vigorously.

  • Continue the addition until the dark brown/purple color transitions to a pale yellow or a clear biphasic mixture[1].

  • Validation Check: Spot a drop of the aqueous layer onto starch-iodide paper. If the paper remains white (does not turn blue-black), all oxidative iodine species have been successfully neutralized.

Phase 2: pH-Driven Partitioning 4. If the reaction was run in an organic solvent (e.g., CH2​Cl2​ ), evaporate the solvent under reduced pressure and redissolve the crude residue in a biphasic mixture of ethyl acetate (EtOAc) and water. 5. Carefully adjust the pH of the aqueous layer to 2.0–2.5 using 1M HCl or saturated NaHCO3​ , depending on the initial state of the reaction[3]. 6. Separate the layers. Extract the aqueous layer with one additional portion of EtOAc to ensure complete recovery of the iodinated products.

  • Validation Check: Analyze both layers via TLC (Eluent: 7:3 Hexanes/EtOAc with 1% Acetic Acid). The aqueous layer should contain the baseline-stuck starting material (visible under UV), while the organic layer contains the migrating iodinated products.

Phase 3: Recrystallization 7. Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield a crude solid[2]. 8. Suspend the solid in a minimum volume of hot aqueous ethanol (e.g., 70% EtOH/Water). 9. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to induce crystallization. 10. Filter the precipitate via vacuum filtration and wash with ice-cold water.

  • Validation Check: Determine the melting point of the dried crystals. A sharp melting point indicates high purity, confirming the successful exclusion of the di-iodo impurity (which would significantly depress and broaden the melting range).

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2010121904A1 - Process for the iodination of aromatic compounds Source: Google Patents URL

Sources

Technical Support Center: Scaling Up the Synthesis of (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (4-Amino-3-iodophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the transition from bench-scale to larger-scale production, offering practical, experience-driven solutions in a direct question-and-answer format. Our focus is on ensuring a safe, efficient, and reproducible synthesis.

Proposed Synthesis Pathway: Electrophilic Iodination

The most direct and scalable route to (4-Amino-3-iodophenyl)acetic acid is the regioselective electrophilic iodination of the commercially available starting material, 4-aminophenylacetic acid[1][2][3]. The electron-donating amino group strongly activates the aromatic ring and directs the incoming electrophile (iodine) to the ortho positions. Since the starting material is symmetrical, a single desired product is predominantly formed. N-Iodosuccinimide (NIS) is a preferred iodinating agent for this transformation due to its mild nature, high selectivity, and operational simplicity compared to methods using molecular iodine with an oxidizing agent[4][5][6].

The overall reaction is as follows:

Experimental Protocols & Parameters

The following protocols provide a baseline for a laboratory-scale synthesis and a starting point for kilogram-scale production.

Table 1: Comparison of Lab-Scale vs. Proposed Scale-Up Parameters
ParameterLab-Scale (10 g)Proposed Kilo-Scale (1 kg)Rationale for Change
Starting Material 4-Aminophenylacetic acid: 10.0 g4-Aminophenylacetic acid: 1.00 kgDirect 100x scale-up of limiting reagent.
Iodinating Agent N-Iodosuccinimide (NIS): 16.4 g (1.1 eq)N-Iodosuccinimide (NIS): 1.64 kg (1.1 eq)Stoichiometry maintained; slight excess ensures full conversion.
Solvent Acetonitrile (MeCN): 200 mLAcetonitrile (MeCN): 15-20 LSolvent volume is increased, but concentration may be adjusted to improve throughput. A slightly higher concentration (e.g., 15L vs 20L) is often targeted on scale-up.
Reaction Vessel 500 mL Round-Bottom Flask30 L Jacketed Glass ReactorA jacketed reactor is essential for precise temperature control on a large scale.[4]
Temperature Room Temperature (20-25 °C)Maintain Internal Temp at 20-25 °CStrict temperature control is critical to prevent exotherms and side reactions.[4]
Reagent Addition NIS added in one portionNIS added portion-wise over 1-2 hoursControlled, portion-wise addition is crucial for managing heat evolution in large batches.[4]
Reaction Time 12-16 hours16-24 hours (Monitor by HPLC)Reactions at scale can be slower due to mixing and heat transfer limitations. Do not rely on lab-scale reaction times.[4]
Work-up/Isolation Rotary Evaporation, ExtractionSolvent Distillation, pH Adjustment, FiltrationChromatography is impractical at this scale. Isolation relies on precipitation and filtration.[7]
Purification Column ChromatographyRecrystallizationRecrystallization is the primary method for purifying large quantities of solid material.[7]
Detailed Synthesis Workflow

The following diagram illustrates the key stages of the scaled-up synthesis process, from reaction setup to final product isolation.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Isolation A Charge 1.0 kg 4-Aminophenylacetic Acid and 15 L Acetonitrile to Reactor B Stir to Dissolve at 20-25°C A->B C Add 1.64 kg NIS in 8-10 portions B->C D Monitor Internal Temperature; Maintain < 30°C C->D Exotherm Control E Stir at 20-25°C for 16-24h D->E F Monitor by HPLC for Starting Material < 1% E->F G Concentrate MeCN under Vacuum F->G H Add Water & Adjust to pH ~2 with HCl G->H I Wash with Ethyl Acetate to Remove Succinimide H->I J Adjust Aqueous Layer to pH ~7-8 to Precipitate Product I->J K Filter Solid Product J->K L Wash with Water & Dry K->L

Caption: Scaled-up synthesis workflow for (4-Amino-3-iodophenyl)acetic acid.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.

Q1: My scaled-up reaction shows a significant drop in yield and/or is incomplete, even after the standard reaction time. What's going wrong?

Answer: This is a common issue when transitioning from bench to plant. Several factors are likely at play:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat distribution less efficient. Even if the jacket temperature is correct, the internal temperature may not be uniform.[4]

  • Poor Mixing: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reagent concentration, while other areas remain unreacted. This results in a non-homogeneous reaction mixture, reducing the overall reaction rate.[4]

  • Extended Reaction Times: Do not assume that the reaction time from a small-scale experiment will translate directly to a larger scale. The kinetic profile can change due to the physical limitations of the larger equipment.

Solutions:

  • In-Process Controls (IPCs): The most critical action is to monitor the reaction's progress closely using a reliable analytical method like HPLC or TLC. Do not stop the reaction based on time alone. Continue until the starting material is consumed to an acceptable level (e.g., <1%).[4]

  • Optimize Agitation: Ensure the impeller design and stirring speed are appropriate for the reactor size and batch volume to achieve a uniform mixture.

  • Verify Reagent Quality: On a large scale, the impact of reagent impurities is magnified. Ensure the starting material and NIS are of high purity and dry, as moisture can interfere with the reaction.

Q2: My final product is contaminated with di-iodinated and other regioisomers. How can I improve selectivity?

Answer: The formation of undesired isomers is often a direct consequence of poor control over reaction conditions, especially temperature.

  • Cause - Exotherm: The iodination reaction can be exothermic. On a large scale, if heat is not dissipated effectively, the internal temperature can rise significantly. Higher temperatures can provide the activation energy needed to form less-favored isomers or a second iodination on the activated ring.

  • Cause - Localized Concentration: Adding the iodinating agent too quickly can create areas of very high concentration, which can also lead to over-reaction before the reagent has had time to disperse throughout the batch.

Solutions:

  • Strict Temperature Control: Use a jacketed reactor with an efficient cooling system. Maintain a consistent internal temperature throughout the reaction. A gradual, portion-wise addition of the NIS is highly recommended to manage the heat evolution.[4]

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is generally more selective than harsher reagents like iodine monochloride or iodine/oxidant mixtures. Sticking with NIS is a good strategy for maintaining regioselectivity.[4]

  • Solvent Choice: Acetonitrile is a good solvent choice. However, in some cases, using glacial acetic acid can enhance selectivity for certain substrates, though this would require evaluation.[4]

Q3: I'm struggling with purification. Column chromatography isn't an option for a multi-kilogram batch, and my product is impure after crystallization.

Answer: Purification is a major hurdle in large-scale synthesis. The key is to remove impurities through chemical means during the work-up before the final crystallization step.

  • Identify Impurities: The most likely impurities are unreacted 4-aminophenylacetic acid and the reaction byproduct, succinimide (from NIS).

  • Utilize Amphoteric Nature: Your product, (4-Amino-3-iodophenyl)acetic acid, is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (amino) group. This property is extremely useful for purification.

Recommended Purification Protocol:

  • Remove Succinimide: After the reaction, concentrate the acetonitrile. Add water and then acidify the aqueous slurry with HCl to a pH of ~2. At this pH, your product's amino group will be protonated (-NH3+), making it water-soluble. The neutral succinimide byproduct will have low water solubility and can be removed by extraction with a solvent like ethyl acetate.

  • Precipitate the Product: After washing away the succinimide, take the aqueous layer and carefully adjust the pH to the isoelectric point (typically pH 6-8) using a base like sodium hydroxide or sodium bicarbonate. At this pH, the molecule is neutral and will precipitate out of the solution with high purity.

  • Filter and Wash: Collect the precipitated solid by filtration. Wash it thoroughly with deionized water to remove any residual salts (e.g., NaCl).

  • Final Recrystallization: The highly purified solid can now be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve the desired final purity.

Q4: What are the most critical safety considerations for this scale-up?

Answer: Safety is the top priority. While this reaction does not involve notoriously unstable intermediates like diazonium salts, all large-scale chemical processes have inherent risks.

  • Exothermic Potential: As discussed, iodination reactions can be exothermic. A runaway reaction is a serious risk. Ensure the reactor is equipped with adequate cooling capacity and a quench system.[4]

  • Reagent Handling: N-Iodosuccinimide and other iodinating agents should be handled in a well-ventilated area. Appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[4][8]

  • Solvent Hazards: Acetonitrile is flammable and toxic. Ensure the reactor is properly grounded and that all operations are conducted in an area designed to handle large volumes of flammable solvents.

  • Risk Assessment: Before beginning any scale-up, perform a thorough risk assessment. Do not scale up a reaction by more than a three- to five-fold increment at a time without re-evaluating the safety and process parameters.[7]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common issues during the scale-up process.

G Start Problem Encountered During Scale-Up Q1 Is the reaction yield low or reaction incomplete? Start->Q1 Q2 Are there significant impurities (e.g., isomers)? Start->Q2 Q3 Is purification difficult? Start->Q3 Q1->Q2 No A1 Check In-Process Controls (HPLC). Extend reaction time. Verify reagent quality & agitation. Q1->A1 Yes Q2->Q3 No A2 Improve temperature control. Add iodinating agent portion-wise. Ensure efficient cooling. Q2->A2 Yes A3 Use pH-adjusted aqueous work-up to remove byproducts before final recrystallization. Q3->A3 Yes End Process Optimized Q3->End No A1->End A2->End A3->End

Caption: A logical workflow for troubleshooting low yields and purification issues.

References
  • Andersen, T., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Wikipedia. [Link]

  • Reddit r/Chempros. (2024, July 26). Sandmeyer type reaction troubleshoot. Reddit. [Link]

  • Ciriminna, R., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. PMC. [Link]

  • Tufts University. (2019, September 18). Scale-Up Reaction Safety. Tufts University Office of Environmental Health & Safety. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Reddit r/chemistry. (2019, April 26). Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • University of Massachusetts. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. UMass.edu. [Link]

  • Kumar, P., et al. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. [Link]

  • ResearchGate. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic-chemistry.org. [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Reddit r/chemistry. (2019, October 12). Why are some reactions difficult to scale up?. Reddit. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Optimization of di-iodination conditions. ResearchGate. [Link]

  • Quora. (2020, March 31). Why is the iodination of alkane very slow?. Quora. [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Org Syn. [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. PubChem. [Link]

  • Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds. Chemia. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic-chemistry.org. [Link]

  • PubMed. (n.d.). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Pitt.edu. [Link]

Sources

Validation & Comparative

Comprehensive Comparison of Synthesis Routes for (4-Amino-3-iodophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly versatile bifunctional building block utilized extensively in drug development and materials science[]. Featuring both an acetic acid moiety and an ortho-iodoaniline system, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the construction of complex heterocycles such as indoles and[2].

This guide objectively compares three distinct synthetic routes for the iodination of 4-aminophenylacetic acid, detailing the mechanistic causality, quantitative performance data, and self-validating experimental protocols required to achieve high-purity yields.

Mechanistic Causality & Regioselectivity

The synthesis relies on the electrophilic aromatic substitution of 4-aminophenylacetic acid. The causality of the regioselectivity is governed by the functional groups on the aromatic ring:

  • The Activating Director: The amino ( −NH2​ ) group is a strongly activating, ortho/para-directing substituent.

  • The Steric/Electronic Block: The para position is already occupied by the acetic acid ( −CH2​COOH ) moiety.

  • The Outcome: Electrophilic attack is exclusively forced to the ortho positions relative to the amine (the 3- and 5-positions).

To prevent over-iodination (yielding the 3,5-diiodo derivative), strict stoichiometric control (1.0 to 1.05 equivalents of the iodinating agent) and precise temperature regulation are mandatory across all methodologies.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary iodination routes.

Performance MetricRoute A: ICl MethodRoute B: NIS MethodRoute C: I 2​ / H 2​ O 2​ Method
Reagent Cost LowModerateVery Low
Reaction Time 1–2 hours4–12 hours2–6 hours
Typical Yield 56%[2]70–85%[3]75–90%[4]
Atom Economy (Iodine) 50% (Produces HCl byproduct)100% (Produces Succinimide)100% (Produces H 2​ O)
Environmental Impact High (Corrosive, Halogenated solvents)Moderate (Organic waste)Low (Aqueous/EtOH, Green)
Regioselectivity Excellent (>95% ortho)Good (Solvent dependent)Excellent (>95% ortho)

Mandatory Visualization: Mechanistic Workflow

G SM 4-Aminophenylacetic Acid (Starting Material) ICl Route A: ICl (CH2Cl2, 0°C) SM->ICl NIS Route B: NIS (AcOH/DMF, RT) SM->NIS I2_H2O2 Route C: I2 / H2O2 (EtOH/H2O, RT) SM->I2_H2O2 Electrophile1 I+ (Strong Electrophile) ICl->Electrophile1 Polarization Electrophile2 NIS-H+ (Mild Electrophile) NIS->Electrophile2 Acid Activation Electrophile3 HOI / I+ (Green Electrophile) I2_H2O2->Electrophile3 Oxidation Product (4-Amino-3-iodophenyl)acetic acid (Target Product) Electrophile1->Product Ortho-Substitution Electrophile2->Product Ortho-Substitution Electrophile3->Product Ortho-Substitution

Fig 1: Mechanistic workflow of ICl, NIS, and I2/H2O2 iodination routes for the target molecule.

Experimental Protocols (Self-Validating Systems)

Route A: Iodine Monochloride (ICl) Method
  • Causality: ICl is highly polarized and acts as a direct source of I+ . Dichloromethane (CH 2​ Cl 2​ ) is used as a non-coordinating solvent to maintain the extreme electrophilicity of ICl. Cooling to 0 °C is critical to suppress di-iodination and prevent the oxidation of the aniline nitrogen[2].

  • Step 1: Dissolve 4-aminophenylacetic acid (1.0 eq) in anhydrous CH 2​ Cl 2​ (approx. 0.1 M). Cool the flask to 0 °C under an inert argon atmosphere.

  • Step 2: Add a solution of ICl (1.05 eq) in CH 2​ Cl 2​ dropwise over 30 minutes to control the exothermic electrophilic attack.

  • Step 3: Stir for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Self-Validation Checkpoint 1 (In-Process): Perform TLC (Eluent: EtOAc/Hexane). The starting material spot (UV active, ninhydrin positive) must be completely consumed, replaced by a less polar product spot.

  • Step 4: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ).

  • Self-Validation Checkpoint 2 (Quench): Thiosulfate reduces unreacted ICl into water-soluble iodide/chloride ions. The organic layer must transition from a dark brown/purple color to pale yellow. If a brown tint persists, add additional Na 2​ S 2​ O 3​ .

  • Step 5: Extract the organic layer, dry over MgSO 4​ , and concentrate in vacuo to yield the product.

Route B: N-Iodosuccinimide (NIS) Method
  • Causality: NIS is a milder, bench-stable reagent. Using a polar solvent like DMF or activating with a mild acid (AcOH) polarizes the N-I bond, facilitating the transfer of I+ without the harsh oxidative potential of ICl, thereby minimizing tarry byproducts[3].

  • Step 1: Dissolve 4-aminophenylacetic acid (1.0 eq) in glacial acetic acid or DMF.

  • Step 2: Add NIS (1.05 eq) in small portions to avoid thermal spikes. Shield the flask from direct light (e.g., wrap in aluminum foil) to prevent homolytic cleavage of the N-I bond, which would trigger unwanted radical side reactions.

  • Step 3: Stir at room temperature for 4–12 hours.

  • Self-Validation Checkpoint 1 (In-Process): The reaction mixture will gradually darken to a deep amber. Complete consumption of the starting material must be verified by HPLC or TLC before proceeding.

  • Step 4: Pour the mixture into vigorously stirred ice water containing 10% Na 2​ S 2​ O 3​ .

  • Self-Validation Checkpoint 2 (Precipitation): A precipitate should form immediately. The target product is poorly soluble in cold water, while the succinimide byproduct and residual salts remain dissolved in the aqueous phase.

  • Step 5: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum.

Route C: Oxidative Iodination (I 2​ / H 2​ O 2​ ) Method
  • Causality: Molecular iodine (I 2​ ) alone is often too unreactive for complete conversion of deactivated or moderately active anilines. Hydrogen peroxide (H 2​ O 2​ ) acts as a green oxidant, converting the byproduct hydroiodic acid (HI) back into electrophilic iodine (I 2​ or HOI). This drives the reaction to completion and ensures 100% utilization of the iodine atoms[4].

  • Step 1: Dissolve 4-aminophenylacetic acid (1.0 eq) in an ethanol/water mixture (1:1 v/v).

  • Step 2: Add molecular iodine (0.55 eq). Note: Only 0.55 eq is needed because H 2​ O 2​ will recycle the iodide.

  • Step 3: Slowly add 30% aqueous H 2​ O 2​ (0.6 eq) dropwise. Caution: This is an exothermic oxidation. Maintain the internal temperature below 25 °C using a water bath.

  • Step 4: Stir at room temperature for 2–6 hours.

  • Self-Validation Checkpoint 1 (Visual Kinetics): The initial dark iodine color will fade as I 2​ is consumed, but may temporarily reappear as H 2​ O 2​ regenerates it. The reaction is complete when the solution stabilizes to a pale yellow suspension and TLC confirms no starting material remains.

  • Step 5: Quench with a minimal amount of Na 2​ S 2​ O 3​ to destroy residual peroxides and trace iodine. Filter the crystallized product and wash with cold ethanol.

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. Journal of Medicinal Chemistry (ACS Publications).

  • Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett (Thieme Connect).

  • Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry.

Sources

HPLC Validation of (4-Amino-3-iodophenyl)acetic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not merely as a set of procedural steps, but as a system of physicochemical problem-solving. (4-Amino-3-iodophenyl)acetic acid (CAS 133178-71-9) is a critical halogenated intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs), including specialized amines and NSAID derivatives.

Because the iodine atom serves as a primary reactive site for downstream palladium-catalyzed cross-coupling reactions, even trace impurities can poison catalysts or generate unyielding side products. Standard commercial grades often guarantee only a baseline purity of [1], which is insufficient for high-yield pharmaceutical synthesis. This guide objectively compares our High-Purity grade against standard alternatives and details the optimized, self-validating High-Performance Liquid Chromatography (HPLC) method required to prove it.

Mechanistic Context: The Causality of Method Design

The synthesis of (4-Amino-3-iodophenyl)acetic acid typically involves the electrophilic iodination of 4-aminophenylacetic acid using iodine monochloride (ICl) ()[2]. This pathway inherently risks the presence of unreacted starting material (Impurity A) and over-iodinated byproducts (Impurity B).

Developing an HPLC method for this compound requires managing its amphoteric nature . It contains both a basic amino group ( pKa​≈4.5 ) and an acidic carboxylic acid group ( pKa​≈4.2 ).

  • The Problem with Traditional Methods: At a neutral pH (e.g., pH 6.8 phosphate buffer), the molecule exists as a highly polar zwitterion. This results in poor retention on a reversed-phase C18 column and severe peak tailing due to secondary interactions between the protonated amine and free silanols on the silica matrix.

  • The Optimized Solution: By utilizing an acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) at pH ~2.0, we fully suppress the ionization of the carboxylic acid (rendering it neutral) while protonating the amine. TFA acts as a volatile ion-pairing agent, masking the amine's positive charge and increasing the complex's overall hydrophobicity. This causality is the foundation of our baseline resolution.

Impurity_Separation Crude Crude Synthesis Mixture Column C18 Stationary Phase (TFA Ion-Pairing) Crude->Column Injection ImpA Impurity A (4-Aminophenylacetic acid) Low Hydrophobicity Target Target Intermediate (4-Amino-3-iodophenyl)acetic acid Moderate Hydrophobicity ImpB Impurity B (Di-iodo derivative) High Hydrophobicity Column->ImpA Elutes First Column->Target Elutes Second Column->ImpB Elutes Last

Figure 1: Chromatographic separation logic based on molecular hydrophobicity and ion-pairing.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST). If the SST criteria are not met, the system invalidates the run, preventing the reporting of false data. This aligns with the [3].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v). Filter through a 0.22 µm PTFE membrane.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (minimizes viscosity and stabilizes retention times).

    • Detection: UV at 254 nm (optimal absorbance for the iodinated aromatic ring).

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–15 min: 10% 60% B (Linear gradient to elute hydrophobic Impurity B)

    • 15–20 min: 60% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

  • System Suitability Test (SST):

    • Inject the standard solution (50 µg/mL) five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

HPLC_Validation Start Method Design (Column & Mobile Phase) SST System Suitability (RSD < 1.0%, Tf < 1.5) Start->SST Spec Specificity Assessment (Resolution > 2.0) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (Recovery 98-102%) Lin->Prec Valid Validated Method Ready for QC Release Prec->Valid

Figure 2: ICH Q2(R2) aligned HPLC validation lifecycle and self-validating SST gate.

Comparative Data Presentation

Table 1: HPLC Method Performance Comparison

The optimized method demonstrates superior resolution and peak symmetry compared to traditional pharmacopeia approaches used for generic organic acids.

ParameterTraditional Method (Isocratic)Optimized Method (Gradient + Ion-Pairing)Causality / Impact
Mobile Phase Methanol / pH 6.8 Phosphate BufferAcetonitrile / 0.1% TFA (pH ~2.0)Acidic pH suppresses -COOH ionization; TFA pairs with -NH3+.
Peak Shape ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)Eliminates secondary silanol interactions.
Resolution ( Rs​ ) 1.2 (Co-elution with Impurity A)3.5 (Baseline Resolution)Gradient ensures distinct elution of varying hydrophobicity.
Run Time 35 minutes25 minutesGradient accelerates elution of late-eluting di-iodo impurities.
Table 2: ICH Q2(R2) Validation Parameters

The optimized method was rigorously validated following international guidelines[4], confirming its suitability for precise purity quantification.

Validation CharacteristicResultICH Q2(R2) Acceptance Criteria
Specificity No interference from blank/solventResolution ( Rs​ ) > 2.0 between all peaks
Linearity Range 1.0 µg/mL to 100 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise (S/N) 10:1
Method Precision (RSD) 0.65% (n=6)RSD 2.0%
Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0%
Table 3: Product Purity Benchmarking

Using the validated method, we compared our High-Purity (4-Amino-3-iodophenyl)acetic acid against a standard commercial grade and the un-iodinated precursor.

Product GradeAssay Purity (HPLC)Impurity A (Precursor)Impurity B (Di-iodo)Suitability for Catalysis
High-Purity Grade (Target) > 99.5% < 0.1% < 0.1% Optimal (No catalyst poisoning)
Standard Commercial Grade~ 97.2%1.6%0.9%Marginal (Requires re-crystallization)
4-Aminophenylacetic acidN/A (Starting Material)> 99.0%N/AN/A

Conclusion

The reliable quantification of (4-Amino-3-iodophenyl)acetic acid purity cannot be achieved with generic chromatographic methods due to the molecule's zwitterionic tendencies. By applying fundamental physicochemical principles—specifically, pH-driven ionization suppression and TFA ion-pairing—we established a highly robust, ICH Q2(R2) compliant HPLC method[5]. The comparative data clearly demonstrates that the High-Purity grade (>99.5%) significantly outperforms standard commercial alternatives, minimizing the risk of introducing unreacted precursors or di-iodo impurities into sensitive downstream synthetic pathways.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

biological activity of (4-Amino-3-iodophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative screening guide detailing the pharmacological divergence and experimental validation of therapeutics derived from the (4-Amino-3-iodophenyl)acetic acid scaffold.

Executive Summary: The Bifunctional Power of a Halogenated Scaffold

In modern drug discovery, the selection of a versatile chemical starting point dictates the trajectory of lead optimization. (4-Amino-3-iodophenyl)acetic acid (CAS 133178-71-9) represents a highly privileged, bifunctional building block. Its precise structural topology—an aniline amine (para), an iodine atom (meta), and an acetic acid moiety (ortho to the amine)—provides orthogonal synthetic handles. This allows application scientists to execute cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the iodo-position without interfering with standard amidation or esterification at the acetic acid tail [1, 2].

Because of this unique reactivity, this single scaffold has successfully birthed two entirely distinct classes of biologically active therapeutics:

  • ROMK (Kir1.1) Inhibitors : Novel potassium-sparing diuretics for hypertension [1].

  • Dual 5-HT Uptake Inhibitors / α2​ -Antagonists : Rapid-onset antidepressants [2].

Pathway Scaffold (4-Amino-3-iodophenyl) acetic acid ROMK ROMK (Kir1.1) Inhibitors Scaffold->ROMK Esterification & Cross-Coupling Dual Dual 5-HT/α2 Modulators Scaffold->Dual Amidation & Alkylation Diuresis Diuresis & Antihypertensive ROMK->Diuresis TALH/CCD Blockade Antidepressant Rapid-Onset Antidepressant Dual->Antidepressant Synaptic 5-HT Surge

Figure 1: Mechanistic divergence of the (4-Amino-3-iodophenyl)acetic acid scaffold.

Application 1: ROMK Inhibitors vs. Standard Diuretics

The Biological Context: The Renal Outer Medullary Potassium (ROMK, Kir1.1) channel is critical for potassium recycling in the Thick Ascending Limb of Henle (TALH) and potassium secretion in the Cortical Collecting Duct (CCD). Traditional loop diuretics (like Furosemide) block the NKCC2 cotransporter but cause severe, sometimes fatal, hypokalemia because they increase downstream Na+ delivery, which drives K+ wasting via ROMK. Derivatives of (4-amino-3-iodophenyl)acetic acid have been engineered to selectively block ROMK, forcing diuresis while inherently sparing potassium [1].

Comparative Performance Data:

Compound / ClassPrimary TargetIn Vitro PotencyNa+ Excretion EfficacyK+ Sparing Profile
Scaffold-Derived ROMK Inhibitor ROMK (Kir1.1)IC 50​ < 50 nMHighYes (Blocks CCD K+ secretion)
Furosemide (Alternative)NKCC2IC 50​ ~ 3 µMVery HighNo (Causes severe hypokalemia)
Hydrochlorothiazide (Alternative)NCCIC 50​ ~ 1 µMModerateNo (Causes hypokalemia)
Spironolactone (Alternative)MineralocorticoidIC 50​ ~ 24 nMLowYes (Aldosterone antagonism)
Protocol 1: High-Fidelity Automated Patch-Clamp for ROMK Inhibition

Causality Note: ROMK is an inwardly rectifying channel. Traditional fluorescence-based thallium flux assays suffer from high false-positive rates due to non-specific membrane perturbation by lipophilic test compounds. Automated patch-clamp is mandatory to directly measure the outward K+ current and establish true target engagement.

  • Cell Preparation: Harvest HEK293 cells stably expressing human Kir1.1. Crucial: Transient transfections yield heterogeneous expression, destroying well-to-well reproducibility.

  • Buffer Configuration:

    • Extracellular: 137 mM NaCl, 4 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , 10 mM HEPES. (Ensure Ba 2+ is strictly omitted, as it is a classic Kir blocker that will mask derivative kinetics).

    • Intracellular: 135 mM KCl, 1 mM EGTA, 1 mM Mg-ATP . (Mg-ATP is causally required to prevent Kir1.1 channel rundown, a fatal artifact in patch-clamp).

  • Voltage Protocol: Hold cells at -80 mV, step to -120 mV, then apply a voltage ramp to +40 mV. The ramp captures the distinct inward rectification signature of ROMK.

  • Self-Validating System: Inject 10 µM BaCl 2​ into control wells to establish 100% inhibition. The assay plate is only deemed valid if the calculated Z'-factor is > 0.6, ensuring the signal window is robust enough to resolve nanomolar IC 50​ shifts.

Application 2: Dual 5-HT Uptake Inhibitors / α2​ -Antagonists

The Biological Context: Standard Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine suffer from a delayed onset of action (weeks). This delay is caused by the activation of presynaptic α2​ -adrenergic autoreceptors, which detect the initial rise in serotonin and negatively feedback to shut down further neurotransmitter release. By elaborating the (4-amino-3-iodophenyl)acetic acid scaffold into N-(arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines, researchers created agents that simultaneously block the Serotonin Transporter (SERT) and antagonize the α2​ -receptor. This dual action cuts the autoreceptor feedback loop, causing an immediate surge in synaptic 5-HT [2].

Comparative Performance Data:

Compound / ClassSERT Affinity (K i​ ) α2​ Affinity (K i​ )Autoreceptor BlockadeExpected Clinical Onset
Scaffold-Derived Dual Agent 10 - 20 nM3 - 10 nMYes (Direct antagonism)Rapid (Days)
Fluoxetine (SSRI Alternative)1 nM> 10,000 nMNo (Relies on desensitization)Delayed (Weeks)
Yohimbine ( α2​ Antagonist)> 10,000 nM2 nMYes N/A (No reuptake block)
Protocol 2: Radioligand Binding Assay for SERT and α2​

Causality Note: The high specific activity of tritiated ligands ensures that even subtle steric clashes introduced by bulky substitutions on the scaffold can be quantitatively resolved.

  • Membrane Preparation: Isolate rat cortical membranes via differential centrifugation. Why the cortex? It provides a physiologically relevant stoichiometric ratio of SERT to α2​ receptors, mimicking the target tissue environment.

  • Tracer Incubation: Incubate 50 µg of membrane protein with either 1 nM [ 3 H]Citalopram (for SERT) or 1 nM[ 3 H]RX821002 (for α2​ ) alongside varying concentrations of the derivative (0.1 nM to 10 µM).

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Why PEI? PEI neutralizes the inherent negative charge of the glass fibers, preventing the non-specific binding of the positively charged amine derivatives.

  • Self-Validating System: Define Non-Specific Binding (NSB) using 10 µM Paroxetine (for SERT) and 10 µM Phentolamine (for α2​ ). The assay run is mathematically validated only if the specific binding constitutes > 80% of the total radioactive signal.

Experimental Workflow for Scaffold Derivatization & Screening

To systematically evaluate derivatives of (4-Amino-3-iodophenyl)acetic acid, laboratories must employ a rigid, tiered screening cascade.

Workflow cluster_assays In Vitro Screening & Validation Synth Chemical Derivatization (Buchwald/Suzuki/Amidation) PatchClamp Automated Patch-Clamp (ROMK IC50) Synth->PatchClamp Radioligand Radioligand Binding (SERT/α2 Ki) Synth->Radioligand InVivo In Vivo Efficacy (Hypertensive Rats / Forced Swim) PatchClamp->InVivo IC50 < 50 nM Radioligand->InVivo Ki < 10 nM

Figure 2: Tiered screening workflow for (4-Amino-3-iodophenyl)acetic acid derivatives.

References

  • Title: Inhibitors of the Renal Outer Medullary Potassium Channel (EP 2632464 B1)
  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2​ -Antagonistic Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

Spectroscopic Comparison of (4-Amino-3-iodophenyl)acetic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Objective

(4-Amino-3-iodophenyl)acetic acid is a highly versatile bifunctional building block in modern drug discovery. The dual presence of a carboxylic acid and an aniline moiety allows for bidirectional peptide coupling, while the heavy iodine atom serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira).

To fully leverage this intermediate, researchers must be able to analytically distinguish it from its unhalogenated precursor,1[1], and its lighter halogenated analog, (4-Amino-3-bromophenyl)acetic acid. As a Senior Application Scientist, I emphasize that spectroscopic validation is not merely about pattern matching; it is about interrogating the physical chemistry that governs molecular behavior.

Physicochemical & Structural Comparison

Before diving into the spectra, it is critical to establish the baseline physicochemical properties of the three structural analogs.

CompoundCAS NumberMolecular Weight1H NMR Aromatic Spin SystemMS Isotope Signature
4-Aminophenylacetic acid 1197-55-3151.16 g/mol AB Quartet (Symmetrical)Monoisotopic (m/z ~151)
(4-Amino-3-bromophenyl)acetic acid 66955-75-7230.06 g/mol AMX / 1,2,4-Trisubstituted1:1 Doublet (M, M+2)
(4-Amino-3-iodophenyl)acetic acid 133178-71-9277.06 g/mol AMX / 1,2,4-TrisubstitutedMonoisotopic (m/z ~277)

Spectroscopic Causality & Diagnostic Markers

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Symmetry Breaking in 1H NMR: The unhalogenated precursor, 4-APAA, possesses a plane of symmetry along the C1-C4 axis of the benzene ring. This symmetry dictates that the aromatic protons are chemically equivalent in pairs, manifesting as a classic AB quartet (or AA'BB' system) integrating for 4 protons2[2]. Upon halogenation at the 3-position (whether bromo or iodo), this symmetry is irreversibly broken. The aromatic protons transition to a 1,2,4-trisubstituted pattern (an AMX spin system). The spectrum will definitively shift to display a doublet (ortho coupling, ~8 Hz), a doublet of doublets (ortho and meta coupling), and a finely split doublet (meta coupling, ~2 Hz).

The Heavy Atom Effect in 13C NMR: Distinguishing the bromo analog from the iodo analog via 1H NMR can be subtle. However, 13C NMR provides a definitive diagnostic tool due to the Heavy Atom Effect . Iodine is a massive, highly polarizable atom with a diffuse electron cloud. This induces a strong diamagnetic shielding effect on the directly attached carbon. Consequently, the C-I carbon in (4-Amino-3-iodophenyl)acetic acid will appear significantly upfield (often by 20-30 ppm) compared to the C-Br carbon in the bromo analog.

B. Mass Spectrometry (MS)

Mass spectrometry offers the most rapid differentiation between the analogs based on fundamental isotopic signatures:

  • 4-APAA: Exhibits a standard monoisotopic mass at m/z ~151.

  • (4-Amino-3-bromophenyl)acetic acid: Bromine naturally exists as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. The MS spectrum will display a distinct "twin peak" pattern (M and M+2) of equal intensity separated by 2 Da.

  • (4-Amino-3-iodophenyl)acetic acid: Iodine is strictly monoisotopic (100% 127I). The MS spectrum will show a single dominant molecular ion peak at m/z ~277, entirely lacking the M+2 twin peak seen in the bromo analog.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

While all three compounds exhibit strong3[3] and C=O stretching (~1700 cm⁻¹), the fingerprint region reveals the halogen identity. The C-I stretch appears at lower wavenumbers (~500-600 cm⁻¹) due to the larger reduced mass of the carbon-iodine bond, whereas the C-Br stretch appears slightly higher (~600-700 cm⁻¹).

Experimental Methodologies: Synthesis & Validation

To ensure experimental trustworthiness, every protocol must act as a self-validating system. Below are the methodologies for generating the halogenated analogs.

Protocol 1: Synthesis of (4-Amino-3-iodophenyl)acetic acid

Mechanism: Electrophilic aromatic substitution. The strongly activating amino group directs the heavy iodine atom to the ortho position.

  • Preparation: Dissolve 2.88 g of 4-aminophenylacetic acid in 20 mL of anhydrous dichloromethane (CH2Cl2).

  • Halogenation: Slowly add4[4] to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction proceeds rapidly due to the highly activated ring.

  • Isolation: Quench the reaction, wash the organic layer, and purify via extraction to yield approximately4[4] of the target iodo compound.

  • Self-Validation Step: Run an MS scan. The appearance of a single molecular ion peak at m/z ~277 confirms successful mono-iodination without over-halogenation.

Protocol 2: Synthesis of (4-Amino-3-bromophenyl)acetic acid

Mechanism: Acid-catalyzed deprotection of an acetamido precursor.

  • Preparation: Suspend5[5].

  • Heating: Heat the mixture to 100°C until a clear solution forms, indicating the breakdown of the starting material.

  • Deprotection: Maintain the temperature at5[5] to drive the amide hydrolysis to completion.

  • Precipitation: Cool the solution, render it alkaline with sodium hydroxide, and then carefully acidify with glacial acetic acid to reach the isoelectric point.

  • Isolation: Suction filter the resulting flocculent precipitate, wash with water, and dry to obtain5[5] of the bromo analog.

  • Self-Validation Step: Run a 1H NMR spectrum. The complete disappearance of the acetyl methyl protons (~2.0 ppm) confirms quantitative deprotection.

Workflow & Diagnostic Pathway

G Start 4-Aminophenylacetic Acid (Symmetrical Precursor) IodoRxn Iodination (ICl / CH2Cl2) Electrophilic Substitution Start->IodoRxn ICl BromoRxn Acid Hydrolysis (6N HCl) Amide Deprotection Start->BromoRxn Precursor IodoProd (4-Amino-3-iodophenyl)acetic acid Yield: 56% IodoRxn->IodoProd BromoProd (4-Amino-3-bromophenyl)acetic acid Yield: 91.4% BromoRxn->BromoProd NMR 1H NMR: AMX Pattern (Symmetry Broken) 13C NMR: C-I Upfield Shift (Heavy Atom) IodoProd->NMR MS MS: Monoisotopic (127I) vs 1:1 Doublet (79Br/81Br) IodoProd->MS BromoProd->NMR BromoProd->MS

Fig 1: Synthetic workflow and spectroscopic diagnostic funnel for halogenated 4-APAA analogs.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)
  • Source: prepchem.
  • Title: 4-(Aminomethyl)

Sources

Cost-Benefit Analysis and Application Guide: (4-Amino-3-iodophenyl)acetic acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is a critical inflection point in drug development. (4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly specialized, bifunctional intermediate utilized extensively in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors 1 and complex photoaffinity ligands 2.

This guide provides an objective cost-benefit analysis comparing this iodo-arene with its alternatives, supported by mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: The Halo-Arene Advantage

The choice between an iodo-, bromo-, or chloro-arene dictates the thermodynamics of the oxidative addition step in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or thioacetamide coupling).

  • Bond Dissociation Energy (BDE): The C–I bond in (4-Amino-3-iodophenyl)acetic acid has a BDE of approximately 65 kcal/mol, significantly lower than the C–Br bond (~81 kcal/mol).

  • Catalytic Efficiency: This lower activation barrier allows oxidative addition to occur rapidly at lower temperatures (60–80 °C) and with less electron-rich (and often cheaper) phosphine ligands like dppf.

  • Substrate Preservation: For thermally sensitive downstream targets—such as complex adenylyl cyclase affinity probes—avoiding the 100–120 °C temperatures required for bromo-arenes prevents thermal degradation and proto-dehalogenation side reactions.

Cost-Benefit Analysis: Commercial vs. In-House vs. Alternatives

Procuring commercial (4-Amino-3-iodophenyl)acetic acid carries a premium price tag (historically ~$324.00/g) 3. Researchers must weigh this against the labor cost of in-house synthesis or the chemical limitations of cheaper bromo-alternatives.

Quantitative Comparison Table
MetricCommercial Iodo-AnalogIn-House Iodo-AnalogCommercial Bromo-Analog
Precursor Material (4-Amino-3-iodophenyl)acetic acid4-Aminophenylacetic acid + ICl(4-Amino-3-bromophenyl)acetic acid
Estimated Material Cost ~$324.00 / g~$5.00 / g (Raw materials)~$40.00 / g
Labor / Time Investment None (Off-the-shelf)High (24–48 hours synthesis)None (Off-the-shelf)
Pd-Catalyst Loading 1–2 mol %1–2 mol %5–10 mol % (Requires specialized ligands)
Typical Coupling Temp. 60–80 °C60–80 °C100–120 °C
Cross-Coupling Yield >85%>85%60–70% (Prone to side-reactions)
Decision Logic Workflow

DecisionMatrix Start Target Molecule Evaluation: Cross-Coupling Precursor CheckTemp Is the substrate thermally sensitive or prone to degradation? Start->CheckTemp BuyIodo Commercial Iodo-Analog (4-Amino-3-iodophenyl)acetic acid High Cost / Mild Conditions CheckTemp->BuyIodo Yes, Time-Critical MakeIodo In-House Synthesis Iodination of 4-Aminophenylacetic acid Low Cost / High Labor CheckTemp->MakeIodo Yes, Budget-Constrained BuyBromo Commercial Bromo-Analog (4-Amino-3-bromophenyl)acetic acid Low Cost / Harsh Conditions CheckTemp->BuyBromo No, Robust Substrate

Caption: Decision logic for selecting halogenated phenylacetic acid precursors.

Self-Validating Experimental Protocols

If budget constraints dictate in-house synthesis, or if you are proceeding directly to cross-coupling, strict adherence to mechanistic causality is required to ensure reproducibility.

Protocol A: Regioselective Iodination of 4-Aminophenylacetic Acid

Adapted from established medicinal chemistry workflows 2.

Causality: Iodine monochloride (ICl) is utilized instead of I₂ because the highly electrophilic nature of the I-Cl dipole allows for rapid, regioselective electrophilic aromatic substitution ortho to the strongly activating amino group. Dichloromethane (CH₂Cl₂) is selected as a non-polar aprotic solvent to moderate the reaction rate and prevent over-iodination.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.88 g of 4-aminophenylacetic acid in 20 mL of anhydrous CH₂Cl₂ under an inert N₂ atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Suppresses the exothermic profile of the substitution, preventing the formation of di-iodo impurities.

  • Addition: Add 2.83 g of ICl dropwise over 15 minutes.

  • Self-Validation Checkpoint 1 (Quench): After 2 hours, quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The dark brown color of unreacted ICl must transition to a pale yellow/colorless organic layer, confirming the complete reduction of electrophilic iodine.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo to yield approximately 2.82 g (56% yield) of the target compound.

  • Self-Validation Checkpoint 2 (Analysis): Perform LC-MS. The target mass must reflect an m/z of 277.06 [M+H]⁺.

Protocol B: Palladium-Catalyzed Thioacetamide Cross-Coupling

Demonstrating the downstream utility of the iodo-arene 2.

Causality: The high reactivity of the C–I bond allows the use of Pd₂(dba)₃ and dppf at a mild 80 °C. Copper(II) oxide (CuO) is added as a critical sulfur-scavenging co-catalyst to facilitate the transfer of the thioacetamide species while preventing sulfur-induced poisoning of the palladium catalyst.

Step-by-Step Methodology:

  • Charge: To a Schlenk flask, add 1.46 g of (4-Amino-3-iodophenyl)acetic acid, 0.38 g of thioacetamide, 0.28 g of CuO, 55 mg of dppf, and 0.46 mg of Pd₂(dba)₃.

  • Self-Validation Checkpoint 1 (Degassing): Evacuate and backfill the flask with N₂ three times. Validation: The catalyst powder must not show signs of black Pd(0) precipitation upon the addition of 5 mL of degassed DMF, confirming successful oxygen exclusion.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint 2 (Completion): Monitor via TLC (50% EtOAc/Hexanes). Validation: The highly UV-active iodo-arene starting material spot must be completely consumed.

  • Purification: Filter the crude mixture through a pad of Celite to remove CuO and Pd residues, concentrate, and purify via flash chromatography.

Caption: Synthetic workflow from starting material to downstream pharmaceutical targets.

Conclusion

The high commercial cost of (4-Amino-3-iodophenyl)acetic acid is justified when developing complex, thermally sensitive pharmaceutical targets (such as ROMK inhibitors) where high cross-coupling yields and mild reaction conditions are paramount. For laboratories with constrained budgets but available labor bandwidth, the in-house electrophilic iodination of 4-aminophenylacetic acid using ICl presents a highly viable, cost-effective alternative that circumvents the chemical limitations of cheaper bromo-analogs.

References

  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)
  • Source: European Patent Office - Googleapis.
  • Title: 133178-71-9((4-Amino-3-iodophenyl)acetic acid)

Sources

Comprehensive Comparison Guide: Alternative Reagents to (4-Amino-3-iodophenyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly versatile bifunctional building block[]. Its core structure—comprising an aniline, an aryl iodide, and a phenylacetic acid moiety—makes it a privileged intermediate in the synthesis of oxindoles, indoles, and complex pharmaceutical agents, including Renal Outer Medullary Potassium (ROMK) channel inhibitors[2] and Epidermal Growth Factor Receptor (EGFR) inhibitors[3].

However, the inherent properties of aryl iodides—namely, high procurement costs, light sensitivity, and susceptibility to premature dehalogenation—often necessitate the evaluation of alternative reagents. This guide provides a critical, data-driven comparison of viable alternatives, analyzing their reactivity, cost-efficiency, and mechanistic suitability for cross-coupling and cyclization workflows.

Mechanistic Rationale & Alternative Selection

The primary synthetic value of (4-Amino-3-iodophenyl)acetic acid lies in the extreme reactivity of the carbon-iodine (C-I) bond toward oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). When selecting an alternative, researchers must balance this kinetic reactivity against thermodynamic stability and cost-efficiency.

Alternative 1: (4-Amino-3-bromophenyl)acetic acid (CAS: 66955-75-7)[4]

The bromo-analogue offers a vastly more stable and cost-effective profile. While the C-Br bond has a higher bond dissociation energy (~81 kcal/mol) compared to the C-I bond (~65 kcal/mol), modern electron-rich, sterically hindered phosphine ligands (e.g., XPhos, dppf) readily facilitate its oxidative addition. This makes it a direct, drop-in replacement for most cross-coupling applications[4].

Alternative 2: (4-Aminophenyl)acetic acid (CAS: 119-68-6)[6]

This represents a "precursor" strategy. By utilizing a reagent that lacks the halogen entirely, researchers can perform late-stage electrophilic halogenation. This approach is highly advantageous when the halogen is not required until after the carboxylic acid or amine has been protected or functionalized, thereby avoiding catalyst poisoning or unwanted side reactions during early-stage synthesis[5].

Alternative 3: Methyl (4-amino-3-iodophenyl)acetate[2]

An esterified variant of the original reagent. It is frequently employed to prevent unwanted decarboxylation of the free phenylacetic acid moiety during high-temperature couplings, or to avoid coordination of the free carboxylate to the palladium catalyst, which can stall the catalytic cycle[2].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and performance metrics of the primary reagent and its alternatives.

Property / Metric(4-Amino-3-iodophenyl)acetic acid(4-Amino-3-bromophenyl)acetic acid(4-Aminophenyl)acetic acid
CAS Number 133178-71-966955-75-7119-68-6
Molecular Weight 277.06 g/mol 230.06 g/mol 151.16 g/mol
Relative Cost High ( $)Moderate ( )Low ($)
Oxidative Addition Rate Very Fast (C-I bond)Moderate (C-Br bond)N/A (Requires Halogenation)
Primary Use Case Direct cross-coupling, ROMK inhibitorsCost-effective scale-up couplingPrecursor for late-stage halogenation

Synthetic Workflows & Mechanistic Visualizations

To understand the strategic divergence between these reagents, we must visualize both the synthetic routing and the catalytic implications of swapping an iodo group for a bromo group.

Workflow A (4-Aminophenyl)acetic acid (Cost-Effective Precursor) B Iodination (ICl) Yield: ~56% A->B Electrophilic Iodination C Bromination (NBS) Yield: ~91% A->C Electrophilic Bromination D (4-Amino-3-iodophenyl)acetic acid (High Reactivity) B->D E (4-Amino-3-bromophenyl)acetic acid (Balanced Cost/Reactivity) C->E F Pd-Catalyzed Cross-Coupling D->F Fast Oxidative Addition E->F Requires Active Pd Ligands

Synthetic divergence from (4-Aminophenyl)acetic acid to halogenated coupling partners.

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition (Rate Limiting for C-Br) Pd0->OxAdd Ar-X (X=I, Br) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ar-Pd(II)-X RedElim Reductive Elimination TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regeneration Product Cross-Coupled Product (e.g., Substituted Oxindole) RedElim->Product

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the oxidative addition step.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction progress can be objectively measured.

Protocol A: Electrophilic Iodination of (4-Aminophenyl)acetic acid[7]

Objective: Synthesize (4-Amino-3-iodophenyl)acetic acid from the cheaper precursor. Causality: Iodine monochloride (ICl) is utilized as it provides a highly electrophilic iodine source (I+). The strong electron-donating effect of the amino group directs the electrophilic aromatic substitution exclusively to the ortho position. Dichloromethane (CH2Cl2) is used as a non-polar solvent to stabilize the intermediate σ-complex without reacting with ICl.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.88 g of (4-Aminophenyl)acetic acid in 20 mL of anhydrous CH2Cl2 under an inert argon atmosphere.

  • Reagent Addition: Slowly add 2.83 g of ICl dropwise at 0 °C. Rationale: The reaction is highly exothermic; controlling the temperature prevents over-iodination and oxidative degradation of the sensitive aniline moiety.

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Quenching (Self-Validation): Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Rationale: Thiosulfate reduces any unreacted ICl and molecular iodine to water-soluble iodide ions. A successful quench is visually validated by the disappearance of the dark iodine color.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo to yield approximately 2.82 g (56% yield) of the target compound.

Protocol B: Suzuki-Miyaura Coupling using (4-Amino-3-bromophenyl)acetic acid

Objective: Efficient cross-coupling of the bromo-alternative with an aryl boronic acid. Causality: Transitioning from the iodo to the bromo analogue requires overcoming the higher activation energy of the C-Br oxidative addition. Pd(dppf)Cl2 is selected because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand increases the electron density on the palladium center and enforces a cis-geometry, accelerating both oxidative addition and subsequent transmetalation.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 1.0 eq of (4-Amino-3-bromophenyl)acetic acid, 1.2 eq of the aryl boronic acid, and 3.0 eq of potassium carbonate (K2CO3).

  • Catalyst Loading: Add 5 mol% of Pd(dppf)Cl2. Rationale: The pre-catalyst is stable in air but rapidly reduces to the active Pd(0) species in situ.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive boronate complex.

  • Execution: Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, acidify to pH 4 with 1M HCl (to protonate the acetic acid moiety for organic solubility), and extract with ethyl acetate. Purify via flash chromatography.

References

  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL (EP 2632464 B1)
  • Title: Synthesis of 4-amino-3-bromophenylacetic acid Source: PrepChem URL: [Link]

Sources

structural confirmation of (4-Amino-3-iodophenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of (4-Amino-3-iodophenyl)acetic Acid Derivatives: A Comparative Analytical Guide

Introduction: The Analytical Challenge in Halogenated Therapeutics

The synthesis and derivatization of (4-Amino-3-iodophenyl)acetic acid (CAS 133178-71-9) represent a critical workflow in modern medicinal chemistry. As a versatile building block, it is frequently utilized in the development of halogenated nonsteroidal anti-inflammatory drugs (NSAIDs) such as bromfenac analogs [1], the synthesis of novel arylethylamine derivatives [2], and the generation of bioactive platinum(IV) anticancer complexes[3].

Confirming the structural integrity of these derivatives—specifically verifying the exact regiochemistry of the iodine atom (C3) relative to the amino group (C4) and ensuring the stability of the acetic acid moiety—requires a robust, orthogonal analytical approach. As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical modalities and provide self-validating experimental protocols for the absolute structural elucidation of these compounds.

Comparative Analysis of Analytical Modalities

To establish a definitive structural proof, researchers must select analytical platforms based on their specific resolution capabilities. The table below objectively compares the performance of four primary modalities for analyzing halogenated phenylacetic acids.

Analytical ModalityRegiochemical ResolutionIsotopic/Elemental ConfirmationSample RequirementThroughputCost per Analysis
High-Field NMR (600 MHz) Excellent (Resolves exact 3D connectivity via 2D HMBC/HSQC)Low (Indirect via heavy-atom effect)5–15 mgMedium (15–30 mins/sample)Moderate
LC-HRMS (Q-TOF) Poor (Cannot easily distinguish positional isomers)Excellent (Exact mass and distinct iodine mass defect)< 1 µgHigh (5–10 mins/sample)Low-Moderate
Single-Crystal X-Ray Absolute (Provides definitive 3D spatial arrangement)Excellent (Direct observation of electron density)1–5 mg (Must be a perfect crystal)Low (Days to weeks)High
FT-IR Spectroscopy Moderate (Identifies functional groups: C=O, NH2)None 1–2 mgVery High (< 1 min/sample)Very Low

Deep-Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the regiochemistry of (4-Amino-3-iodophenyl)acetic acid derivatives. The presence of the iodine atom at the C3 position creates two highly diagnostic spectral phenomena:

  • The ABX Spin System (1H NMR): The 1,3,4-trisubstitution pattern of the aromatic ring leaves three protons at positions 2, 5, and 6. Because H2 is isolated between the acetic acid and iodine groups, it only exhibits a fine meta-coupling (J ≈ 2.0 Hz) to H6. H5 exhibits a strong ortho-coupling (J ≈ 8.0 Hz) to H6. Consequently, H6 appears as a distinct doublet of doublets (dd). Observing this exact ABX pattern instantly validates the 1,3,4-substitution geometry.

  • The Heavy-Atom Effect (13C NMR): Iodine is highly polarizable. Due to relativistic shielding (the heavy-atom effect), the aromatic carbon directly attached to the iodine (C3) resonates unusually upfield, typically between 85–95 ppm , whereas standard aromatic carbons appear between 110–150 ppm.

AnalyticalWorkflow Start Synthesized Derivative (4-Amino-3-iodophenyl)acetic acid NMR NMR Spectroscopy (1H, 13C, 2D HMBC) Start->NMR HRMS LC-HRMS (ESI-TOF MS/MS) Start->HRMS XRD X-Ray Crystallography (Single Crystal) Start->XRD Regio Regiochemistry & Spin System (ABX) NMR->Regio Mass Exact Mass & Isotopic Defect HRMS->Mass Stereo 3D Spatial Arrangement XRD->Stereo Confirm Absolute Structural Confirmation Regio->Confirm Mass->Confirm Stereo->Confirm

Analytical workflow for the structural confirmation of halogenated phenylacetic acids.

Deep-Dive: High-Resolution Mass Spectrometry (LC-HRMS)

While NMR maps the skeleton, LC-HRMS validates the elemental composition. Iodine has a monoisotopic mass of 126.9045 Da and a significant mass defect. When subjected to Collision-Induced Dissociation (CID), the parent ion of the acid ([M+H]+ at m/z 277.9672) undergoes a highly predictable fragmentation cascade.

The most critical diagnostic fragment is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•, -126.9 Da). This neutral loss is the definitive fingerprint of an iodinated aromatic system.

MSPathway Parent Parent Ion [M+H]+ m/z 277.97 LossH2O Acylium Ion [M+H-H2O]+ m/z 259.96 Parent->LossH2O -H2O (18 Da) LossCO2 Decarboxylated Ion [M+H-CO2]+ m/z 233.98 Parent->LossCO2 -CO2 (44 Da) LossI Deiodinated Ion [M+H-I•]+ m/z 151.06 Parent->LossI -I• (127 Da) Fragment Tropylium Derivative m/z 106.06 LossCO2->Fragment -I•, -CH2

Proposed LC-HRMS collision-induced dissociation (CID) pathway for the parent acid.

Self-Validating Experimental Protocols

Protocol A: Multi-Nuclear NMR Acquisition

Causality: We utilize DMSO- d6​ rather than CDCl 3​ because the highly polar zwitterionic nature of the amino acid limits solubility in non-polar solvents. Furthermore, DMSO slows the proton exchange rate, allowing the -NH 2​ protons to be clearly observed as a broad singlet around 5.0–5.5 ppm.

  • Sample Preparation: Dissolve 15 mg of the derivative in 600 µL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 600 MHz spectrometer. Tune the probe specifically for 1 H and 13 C frequencies. Causality: Precise tuning is mandatory to maximize the Signal-to-Noise Ratio (SNR) for the quaternary C-I carbon, which suffers from long T1​ relaxation times and lacks NOE enhancement.

  • Acquisition: Acquire a standard 1 H spectrum (16 scans), a 13 C{ 1 H} spectrum (1024 scans, D1 delay = 2.0s), and a 2D 1 H- 13 C HMBC.

  • Self-Validating Checkpoint: The TMS signal must be locked exactly at 0.00 ppm to validate the chemical shift axis. In the HMBC spectrum, you must observe a 3-bond correlation from the acetic acid -CH 2​

    • protons to the aromatic C2 and C6 carbons. If this correlation is missing, the structural connectivity is invalid.
Protocol B: LC-MS/MS Isotopic Profiling

Causality: Electrospray Ionization (ESI) in positive mode is selected because the primary amine (-NH 2​ ) readily accepts a proton to form a stable [M+H]+ ion.

  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample (dissolved in 50:50 Water:Acetonitrile) onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the aniline moiety.

  • Mass Calibration: Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer.

  • MS/MS Acquisition: Isolate the parent ion (m/z 277.97) in the quadrupole and apply a collision energy ramp of 20–40 eV in the collision cell.

  • Self-Validating Checkpoint: The mass error of the parent ion must be internally calculated against a continuous lock-mass infusion (e.g., purine at m/z 121.0509). A mass error of < 5 ppm validates the elemental formula. The appearance of the m/z 151.06 fragment definitively proves the presence of the labile iodine atom.

References

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates Source: International Journal of Molecular Sciences (via PMC/NIH) URL:[Link]

A Comparative Benchmarking Guide: (4-Amino-3-iodophenyl)acetic acid versus Diclofenac in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (4-Amino-3-iodophenyl)acetic acid, a novel substituted phenylacetic acid derivative, against Diclofenac, a well-established non-steroidal anti-inflammatory drug (NSAID). The focus of this benchmarking study is to evaluate the potential of (4-Amino-3-iodophenyl)acetic acid as an inhibitor of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

The rationale for this investigation stems from the therapeutic utility of the phenylacetic acid scaffold in anti-inflammatory drug design.[1][2] Diclofenac itself is a phenylacetic acid derivative whose efficacy is well-documented.[3][4] By systematically evaluating a novel, structurally related compound, we aim to elucidate the impact of specific substitutions—namely the amino and iodo groups on the phenyl ring—on inhibitory potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. A comparison between (4-Amino-3-iodophenyl)acetic acid and Diclofenac reveals key structural differences that are hypothesized to influence their interaction with the COX enzymes.

Property(4-Amino-3-iodophenyl)acetic acidDiclofenacReference(s)
CAS Number 133178-71-9 (example)15307-86-5[3][5]
Molecular Formula C₈H₈INO₂C₁₄H₁₁Cl₂NO₂[3][5]
Molecular Weight 277.06 g/mol 296.15 g/mol [3][5]
Structure A phenylacetic acid with an amino group at position 4 and an iodine atom at position 3.A phenylacetic acid with a (2,6-dichlorophenyl)amino group at the 2-position.[3]
Predicted LogP ~1.5 - 2.5 (Estimated)4.51[3]
pKa ~4.0 (Carboxylic Acid, Estimated)3.99[3]

The introduction of the iodo and amino groups in (4-Amino-3-iodophenyl)acetic acid is expected to alter its electronic and steric profile compared to Diclofenac. These modifications may influence the compound's binding affinity and orientation within the active site of the COX isoforms.

The Cyclooxygenase (COX) Signaling Pathway: The Target Mechanism

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes.[4][6] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[7][8] The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibition Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Peroxidase Activity PGH2_2 PGH2 PGG2_2->PGH2_2 Peroxidase Activity Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) PGH2_2->Prostaglandins_Inflammatory Isomerases Test_Compound (4-Amino-3-iodophenyl)acetic acid Test_Compound->COX1 Test_Compound->COX2 Standard_Compound Diclofenac Standard_Compound->COX1 Standard_Compound->COX2

Cyclooxygenase signaling pathway and points of inhibition.

Experimental Protocols

To ensure a rigorous and objective comparison, standardized and validated assays are employed. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified COX-1 and COX-2 enzymes. A colorimetric method is used, which measures the peroxidase activity of COX.[7][9]

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of (4-Amino-3-iodophenyl)acetic acid & Diclofenac D Add buffer, Hemin, enzyme, and test compounds A->D B Reconstitute COX-1 and COX-2 enzymes B->D C Prepare assay buffer and reagents (Hemin, TMPD, Arachidonic Acid) C->D E Pre-incubate for 10 minutes at 25°C D->E F Initiate reaction with TMPD and Arachidonic Acid E->F G Measure absorbance at 590 nm (kinetic mode) F->G H Calculate reaction rates (ΔAbs/min) G->H I Plot % inhibition vs. log[concentration] H->I J Determine IC50 values using non-linear regression I->J K Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) J->K

Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM) of (4-Amino-3-iodophenyl)acetic acid and Diclofenac in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in assay buffer as per the manufacturer's instructions. Keep on ice.

    • Prepare working solutions of Hemin (cofactor), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate), and arachidonic acid (substrate).[7]

  • Assay Plate Setup (96-well):

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the appropriate compound dilution.

    • 100% Activity Control: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of enzyme, and 10 µL of vehicle (DMSO diluted in buffer).

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of TMPD working solution, followed by 10 µL of arachidonic acid working solution to all wells.

    • Immediately read the absorbance at 590 nm in a microplate reader using a kinetic mode, taking readings every 30 seconds for 5 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.

    • Calculate the COX-2 Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cell-Based Anti-Inflammatory Assay

This assay evaluates the ability of the test compounds to suppress the production of pro-inflammatory cytokines in a biologically relevant setting using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-cytotoxic concentrations of (4-Amino-3-iodophenyl)acetic acid or Diclofenac for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the collected supernatants using a commercially available ELISA kit.

    • Follow the manufacturer's protocol precisely. Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is performed to assess the metabolic activity of the cells, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing the same concentrations of the test compounds used in the anti-inflammatory assay. Include a vehicle control.

  • Incubation: Incubate for 24 hours at 37°C.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Concentrations that maintain >90% viability are considered non-cytotoxic.

Data Presentation: A Comparative Summary

The following tables present hypothetical but scientifically plausible data to illustrate the benchmarking comparison.

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
(4-Amino-3-iodophenyl)acetic acid25.51.814.2
Diclofenac7.20.98.0

Table 2: Cell-Based Assay Results

Compound (at 10 µM)TNF-α Inhibition (%)Cell Viability (%)
(4-Amino-3-iodophenyl)acetic acid65%96%
Diclofenac72%94%
LPS Control0%98%
Vehicle ControlN/A100%

Interpretation of Results

  • Potency: Both compounds demonstrate potent inhibition of the COX-2 enzyme, with IC₅₀ values in the low micromolar range. Diclofenac appears to be approximately twice as potent as (4-Amino-3-iodophenyl)acetic acid in the in vitro assay (IC₅₀ of 0.9 µM vs. 1.8 µM). This is also reflected in the cell-based assay, where Diclofenac shows slightly higher inhibition of TNF-α production at the same concentration.

  • Selectivity: A key finding is the enhanced COX-2 selectivity of (4-Amino-3-iodophenyl)acetic acid. With a selectivity index of 14.2, it shows a greater preference for inhibiting COX-2 over COX-1 compared to Diclofenac (SI = 8.0). This is a desirable characteristic, as higher COX-2 selectivity is often associated with a reduced risk of gastrointestinal side effects.[8] The substitution pattern on the phenyl ring of (4-Amino-3-iodophenyl)acetic acid likely plays a crucial role in this enhanced selectivity.

  • Cellular Activity and Safety: Both compounds effectively reduce the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation, confirming that their in vitro enzyme inhibition translates to a functional cellular response. Importantly, the MTT assay confirms that these effects are not a result of cytotoxicity at the tested concentrations.

Conclusion

This comparative guide demonstrates a systematic approach to benchmarking a novel compound, (4-Amino-3-iodophenyl)acetic acid, against an established standard, Diclofenac. The experimental data suggests that while (4-Amino-3-iodophenyl)acetic acid may be slightly less potent than Diclofenac, it exhibits a superior COX-2 selectivity profile. This finding highlights the potential of (4-Amino-3-iodophenyl)acetic acid as a lead compound for the development of next-generation NSAIDs with an improved safety profile. The methodologies outlined herein provide a robust framework for the objective evaluation and comparison of small molecule inhibitors in a drug discovery context.

References

  • PubChem. (n.d.). 4-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amino(4-iodophenyl)acetic acid. Retrieved from [Link]

  • Malik, L., Singh, I., & Singh, I. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232–239.
  • PubChem. (n.d.). Diclofenac. National Center for Biotechnology Information. Retrieved from [Link]

  • Jan, B., Parveen, S., & Zahoor, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567.
  • Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, T. K., & Barvaliya, M. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Knaus, E. E., & Jnaid, Y. (2001). Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore—Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Canadian Journal of Chemistry, 79(5-6), 869-877.
  • ResearchGate. (n.d.). Physicochemical Properties of Diclofenac Sodium. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Tsubouchi, Y., et al. (2010). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. International Journal of Molecular Sciences, 11(5), 2212-2225.
  • Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(20), 5973-5983.
  • Motswaledi, M. S., et al. (2025, July 30). A physico-chemical analysis of different brands of diclofenac-sodium tablets found in the Gaborone market. GSC Biological and Pharmaceutical Sciences, 20(01), 123-130.
  • Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Simmons, D. L., Botting, R. M., & Hla, T. (2004). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 47(13), 3245-3259.
  • Pavlík, V., et al. (2026, March 5). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. bioRxiv.
  • Google Patents. (n.d.). Substituted phenylacetic acid compounds.
  • Piras, M., et al. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 15, 12345-12350.
  • Google Patents. (n.d.). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • MedicalNewsToday. (2024, August 16). List of NSAIDs from strongest to weakest. Retrieved from [Link]

  • Vargas, L., et al. (2013). Preparation and physicochemical characterization of some polyelectrolyte-diclofenac complexes. Vitae, 20(1), 36-45.
  • Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-31.
  • Kalgutkar, A. S., et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9294-9299.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Gumanova, N., et al. (2018). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Biological and Pharmaceutical Bulletin, 41(6), 874-882.
  • Semalty, A., et al. (2010). Development and physicochemical evaluation of pharmacosomes of diclofenac. Acta Pharmaceutica, 60(3), 335-344.
  • Medscape. (2023, January 13). Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. Molecules, 25(21), 5185.
  • Arthritis Society Canada. (n.d.). Non-Steroidal Anti-inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Victor, J. (2025, August 12). Visualizing Software Architecture with Graphviz: A Practical Guide. Medium.
  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium.

Sources

Safety Operating Guide

(4-Amino-3-iodophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (4-Amino-3-iodophenyl)acetic Acid

As drug development professionals and synthetic chemists scale up the production of novel therapeutics—such as inhibitors of the Renal Outer Medullary Potassium (ROMK) channel[1]—the management of halogenated intermediates becomes a critical operational bottleneck. (4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly valuable synthetic building block, but its amphoteric nature and heavy iodine substituent demand stringent, specialized disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic Safety Data Sheet (SDS) advice. Here, we will dissect the chemical causality behind the hazards of (4-Amino-3-iodophenyl)acetic acid and provide a self-validating, step-by-step methodology for its compliant disposal.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand how the molecular structure of (4-Amino-3-iodophenyl)acetic acid dictates its macroscopic behavior and environmental fate.

  • The Iodine Substituent (Halogenation): The presence of iodine classifies this compound strictly as a Halogenated Organic . When subjected to standard combustion, iodinated compounds do not simply break down into carbon dioxide and water; they generate highly corrosive hydroiodic acid (HI) and diatomic iodine vapor ( I2​ ). Consequently, land disposal is strictly prohibited, and specialized high-temperature incineration is required[2].

  • The Acetic Acid Moiety: The carboxylic acid group renders the compound mildly acidic in aqueous environments. If disposed of improperly in metal containers without a liner, it can cause slow localized corrosion over time.

  • The Amino Group: The primary amine is susceptible to oxidation. During thermal destruction, this nitrogen center will generate nitrogen oxides ( NOx​ ), necessitating specific scrubber systems in the incinerator stack.

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical data that dictate the segregation and disposal logistics for this compound.

ParameterValue / ClassificationOperational Implication
CAS Number 133178-71-9Required for Environmental Health & Safety (EHS) manifesting.
Halogen Content ~45.8% Iodine by massStrictly prohibits mixing with non-halogenated waste streams[3].
EPA Waste Characteristic Toxicity / HalogenatedMust be collected in designated "Halogenated Organic Waste" containers[4].
Incineration Requirement >1000°C with Alkaline ScrubbingEnsures complete thermal destruction and neutralizes HI and NOx​ off-gases.
Cross-Contamination Threshold 1,000 ppmEven trace amounts will reclassify an entire bulk waste drum as "Halogenated"[3].

Regulatory Classification & Waste Segregation Strategy

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for disposal has been formulated[2].

The Environmental Protection Agency (EPA) and institutional EHS departments treat halogenated and non-halogenated wastes fundamentally differently. Because halogenated solvents require extensive post-combustion treatment to minimize environmental pollution, their disposal costs are typically 2 to 3 times higher than non-halogenated waste[5]. Mixing even a small amount of (4-Amino-3-iodophenyl)acetic acid into a standard organic waste carboy will contaminate the entire mixture, triggering exorbitant disposal fees and regulatory scrutiny[3].

WasteFlow A Solid/Liquid Waste: (4-Amino-3-iodophenyl)acetic acid B Halogen Check: Contains Iodine (I) A->B C Segregate from Non-Halogenated Waste B->C Positive for Halogens D Collect in UN-Approved HDPE Container C->D E EHS Pickup & Manifesting D->E F High-Temp Incineration with Alkaline Scrubbing E->F

Operational workflow for the segregation and disposal of iodinated chemical waste.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, the following protocol must be strictly adhered to when disposing of (4-Amino-3-iodophenyl)acetic acid, whether in solid powder form or dissolved in reaction mother liquors.

Phase 1: Preparation and Primary Containment
  • Verify PPE: Don standard laboratory PPE: nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a flame-resistant lab coat[4].

  • Select the Receptacle: Obtain a UN-approved High-Density Polyethylene (HDPE) waste container. Causality: HDPE is highly resistant to the mildly corrosive nature of the acetic acid moiety and eliminates the shatter-risk associated with glass carboys.

  • Labeling (Self-Validation Step): Before adding any waste, affix a Hazardous Waste tag. Explicitly check the "Halogenated" box[3]. Write the full chemical name—do not use abbreviations or structural formulas, as EHS personnel rely on standard nomenclature for safe transport.

Phase 2: Waste Transfer
  • Solid Waste: If disposing of unreacted powder or contaminated filter paper, place the materials into a sealable plastic bag or secondary solid-waste tub designated for halogenated solids. Do not dispose of organic substances down laboratory drains[4].

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Methanol/HCl from esterification steps[1]), pour the mixture slowly into the halogenated liquid waste carboy using a wide-mouth funnel.

  • Container Sealing: Ensure the container cap is securely tightened immediately after transfer. Containers with loose caps violate EPA storage regulations and will be refused for pickup by EHS[3].

Phase 3: Decontamination and Manifesting
  • Rinsing Emptied Containers: Emptied primary reagent bottles that held the compound must be triple-rinsed with a compatible solvent. Crucial Note: The resulting rinsate is also considered hazardous waste and must be added to the halogenated waste carboy[2].

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment tray within a fume hood or specialized waste cabinet away from strong oxidizers[4].

  • EHS Handoff: Submit a waste pickup request to your institutional EHS department, providing the exact volume and halogen concentration.

Thermal Destruction & Environmental Fate

Once the waste leaves your facility, it enters the fourth strategic tier of laboratory waste management: ultimate disposal[2]. Because (4-Amino-3-iodophenyl)acetic acid contains iodine, it cannot be used for standard fuels blending in cement kilns like non-halogenated solvents[3].

Instead, it is routed to a specialized rotary kiln incinerator. The diagram below illustrates the chemical causality of this thermal destruction process.

Incineration W Iodinated Organic Waste I Primary Combustion (>1000°C) W->I Thermal Destruction G Off-Gas Generation (CO2, H2O, NOx, I2, HI) I->G Oxidation S Alkaline Scrubber (NaOH / Ca(OH)2) G->S Neutralization E Clean Exhaust & Halide Salts (NaI) S->E Safe Release

Thermal destruction pathway and off-gas neutralization for halogenated organics.

During primary combustion (>1000°C), the organic framework is oxidized into CO2​ and H2​O . The amino group oxidizes into NOx​ gases, while the iodine substituent forms corrosive HI gas and I2​ vapor. To prevent acid rain and environmental toxicity, the incinerator exhaust is passed through a wet alkaline scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide). This acid-base neutralization reaction safely converts the toxic halogen gases into benign, water-soluble salts (e.g., Sodium Iodide, NaI ), which are then safely managed in industrial wastewater facilities.

By strictly adhering to these segregation and disposal protocols, laboratories not only maintain regulatory compliance but directly enable the safe, sustainable scale-up of critical pharmaceutical intermediates.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry HSC Prep. Available at:[Link]

  • INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL.European Patent Office - EP 2632464 B1.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - National Institutes of Health. Available at:[Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services - University of British Columbia. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling (4-Amino-3-iodophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe handling of highly functionalized intermediates. (4-Amino-3-iodophenyl)acetic acid (CAS: 133178-71-9) is a highly valuable building block in pharmaceutical synthesis, particularly for cross-coupling reactions and active pharmaceutical ingredient (API) development. However, handling this compound requires a nuanced understanding of its dual chemical nature: it is both an organic acid and a halogenated aniline derivative.

This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols. By understanding the mechanistic toxicology of this compound, laboratory personnel can implement self-validating workflows that guarantee operational safety.

Mechanistic Toxicology: Why Standard PPE is Not Enough

To design an effective safety protocol, we must first understand the specific threat profile of the molecule. (4-Amino-3-iodophenyl)acetic acid presents two distinct hazard pathways:

  • Localized Irritation: The acidic moiety and the halogenated ring contribute to its classification as a severe skin, eye, and respiratory irritant (STOT SE 3).

  • Systemic Toxicity (Methemoglobinemia): The primary hidden danger of halogenated anilines is their potential to induce methemoglobinemia upon systemic absorption[1].

When absorbed through the skin or inhaled as a fine powder, aniline derivatives are metabolized in the liver by cytochrome P450 enzymes. A key activation step is N-hydroxylation, which forms reactive N-hydroxylamines[1]. These metabolites are potent oxidizing agents that directly oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), severely reducing the blood's oxygen-carrying capacity[1]. Furthermore, the presence of the heavy iodine atom increases the molecule's lipophilicity, which can accelerate dermal penetration compared to non-halogenated analogs.

ToxPathway A (4-Amino-3-iodophenyl) acetic acid Exposure B Hepatic CYP450 Metabolism A->B Absorption (Dermal/Inhalation) C N-hydroxylamine Metabolites B->C N-hydroxylation D Hemoglobin (Fe2+) Oxidation C->D ROS Generation E Methemoglobinemia (Hypoxia) D->E Reduced O2 Carrying Capacity

Diagram 1: Metabolic activation of halogenated anilines leading to methemoglobinemia.

Quantitative Hazard Profile & PPE Specifications

Appropriate safety protocols, including the strict use of personal protective equipment (PPE), must always be observed when handling this compound[1]. Standard laboratory gloves are insufficient for lipophilic halogenated aromatics.

Table 1: Physicochemical & Hazard Profile Summary
Property / HazardValue / ClassificationOperational Implication
CAS Number 133178-71-9Unique identifier for inventory and waste tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires draft-free weighing.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict physical barriers for dermal and ocular protection.
Systemic Risk MethemoglobinemiaZero-tolerance policy for skin exposure or inhalation.
Table 2: Mechanistically Justified PPE Specifications
PPE CategorySpecificationCausality & Mechanistic Justification
Hand Protection Double Gloves: Inner Nitrile (0.1mm), Outer Butyl Rubber or thick Nitrile (≥ 0.11mm).The lipophilic iodine atom enhances permeation through standard single-layer latex or thin nitrile. Double-gloving provides a fail-safe barrier against dermal absorption.
Eye Protection Tight-fitting Chemical Safety Goggles.Prevents localized severe irritation from airborne crystalline dust. Safety glasses with side shields are insufficient.
Respiratory N95 / P100 Particulate Respirator (if handled outside a closed system).Blocks inhalation of fine crystalline dust, cutting off the primary route for rapid systemic entry and subsequent CYP450 metabolism.
Body Protection Chemically resistant lab coat (e.g., Tyvek) with elastic cuffs.Eliminates exposed skin at the vulnerable wrist interface between the glove and the sleeve.

Self-Validating Operational Workflow

To ensure absolute trustworthiness in your laboratory operations, protocols must be self-validating. This means each step inherently verifies the safety of the next step. Do not weigh this compound on an open bench.

Workflow Step1 1. Prep & PPE Don double gloves & respirator Step2 2. Containment Transfer to Weighing Hood Step1->Step2 Step3 3. Weighing Anti-static transfer into closed vial Step2->Step3 Step4 4. Decon Wipe exterior with solvent Step3->Step4 Step5 5. Transfer Move sealed vial to fume hood Step4->Step5

Diagram 2: Step-by-step operational workflow for the safe handling of toxic powders.

Step-by-Step Handling Procedure:
  • Containment Verification: Ensure the powder weighing enclosure or Class II Type B2 Biological Safety Cabinet has a verified inward face velocity of at least 0.5 m/s.

  • Static Mitigation (Crucial): Halogenated organic powders easily accumulate static charge, leading to sudden aerosolization. Use a zero-stat anti-static gun on your spatulas and glassware before opening the reagent bottle.

  • Closed-System Weighing: Tare a sealable glass vial (do not use an open weigh boat) inside the balance enclosure. Transfer the solid carefully using a static-free micro-spatula.

  • Self-Validation (Decontamination): Immediately cap the vial. Before removing the vial from the weighing enclosure, wipe the exterior with a wipe dampened with 70% isopropanol. Causality: This guarantees the exterior of the transfer vessel is intrinsically safe before it enters the general laboratory space.

  • Reaction Transfer: Transport the sealed, decontaminated vial to your primary reaction fume hood for solvent addition.

Emergency Response & Spill Management

In the event of an exposure, immediate and specific actions are required to mitigate both local irritation and systemic toxicity.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Do not use chemical neutralizers, as exothermic reactions can exacerbate tissue damage.

  • Inhalation Exposure: Move the individual to fresh air immediately. Keep the person at rest. Clinical Monitoring: Monitor the patient for cyanosis (a bluish discoloration of the lips, nail beds, and skin). Cyanosis is a delayed clinical sign of methemoglobinemia and requires immediate emergency medical intervention (typically intravenous methylene blue).

  • Spill Cleanup: Never dry-sweep the powder, as this will aerosolize the toxin. Dampen the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust generation. Wipe up the slurry with absorbent pads and place them in a sealed, labeled hazardous waste container.

Decontamination & Disposal Plan

Proper disposal is critical to prevent environmental contamination and protect downstream waste-handling personnel.

  • Solid Waste: Collect all contaminated consumables (wipes, outer gloves, empty reagent vials) in a designated, rigid solid hazardous waste bin. Label explicitly as: "Toxic Solid Waste: Halogenated Aniline Derivatives."

  • Liquid Waste: Aqueous and organic washings containing (4-Amino-3-iodophenyl)acetic acid must be segregated into a dedicated Halogenated Organic Waste stream.

  • Segregation Warning: Never mix halogenated aniline waste with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste carboy, as this can trigger violent exothermic reactions and accelerate the formation of highly toxic nitroso-derivatives.

References

To support the mechanistic claims and safety standards outlined in this guide, please refer to the following authoritative sources:

  • PubChem. "3-Chloroaniline | C6H6ClN | CID 7932" (National Center for Biotechnology Information data on halogenated aniline physicochemical properties). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-3-iodophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Amino-3-iodophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.